2-Isothiocyanato-1-methoxy-propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanato-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-5(3-7-2)6-4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMXQOUSROJLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374851 | |
| Record name | 2-Isothiocyanato-1-methoxy-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-74-9 | |
| Record name | 2-Isothiocyanato-1-methoxy-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isothiocyanato-1-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isothiocyanato-1-methoxy-propane
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-isothiocyanato-1-methoxy-propane, a valuable chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the synthesis of the crucial precursor, 1-methoxy-2-propylamine, and explores the primary pathways to the target isothiocyanate. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents comparative data to inform methodological choices.
Introduction to this compound
This compound (C₅H₉NOS) is a member of the isothiocyanate class of organic compounds, characterized by the R-N=C=S functional group.[1] Isothiocyanates are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific structure of this compound, with its methoxy and isopropyl groups, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This guide focuses on the practical synthesis of this compound, starting from readily available precursors.
Compound Profile:
| Property | Value |
| CAS Number | 362601-74-9[3] |
| Molecular Formula | C₅H₉NOS[3] |
| Molecular Weight | 131.196 g/mol [3] |
Precursor Synthesis: 1-Methoxy-2-propylamine
The primary precursor for the synthesis of this compound is 1-methoxy-2-propylamine.[4][5] The availability and purity of this amine are critical for the successful synthesis of the target isothiocyanate.
Synthetic Routes to 1-Methoxy-2-propylamine
Several methods are available for the synthesis of 1-methoxy-2-propylamine, with the choice of method often depending on the desired scale and stereochemistry.
-
From 1-Methoxy-2-propanol: A common method involves the reaction of 1-methoxy-2-propanol with ammonia in the presence of a catalyst.[6] This process, however, typically yields a water-containing reaction mixture that requires subsequent purification.[6] Another approach involves the activation of the hydroxyl group of 1-methoxy-2-propanol with a sulfonyl chloride (e.g., tosyl chloride) to form a good leaving group, followed by nucleophilic substitution with an amine source.[4]
-
Biocatalytic Synthesis: For stereoselective synthesis, enzymatic methods offer a powerful alternative. Transaminase enzymes can be used to convert methoxyacetone to (S)-1-methoxy-2-aminopropane with high enantiomeric purity.[4][7] This method is particularly valuable for the synthesis of chiral isothiocyanates.
Experimental Protocol: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane
This protocol is based on the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase.[7]
Materials:
-
Methoxyacetone
-
2-Aminopropane (amine donor)
-
Transaminase enzyme
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate buffer
-
Hydrochloric acid
-
Sodium hydroxide
Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of sodium phosphate buffer (pH 7.5). Add methoxyacetone to a final concentration of 1.0 M and 2-aminopropane to a final concentration of 1.5 M.[7]
-
Cofactor Addition: Add pyridoxal 5'-phosphate to a final concentration of 0.2 mM.[7]
-
Enzyme Addition: Prepare a separate solution of the transaminase enzyme in the phosphate buffer and add it to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature of 30 ± 1°C and a pH of 7.5 for approximately 8 hours.[7]
-
Monitoring: Monitor the progress of the reaction by measuring the concentration of the product, (S)-1-methoxy-2-aminopropane, using a suitable analytical technique such as gas chromatography (GC).
-
Termination: Once the desired conversion is achieved, terminate the reaction by adding concentrated hydrochloric acid.[7]
-
Purification:
-
Perform a flash distillation to remove unreacted methoxyacetone and the acetone byproduct.[7]
-
Add a 50% aqueous sodium hydroxide solution to the remaining mixture to deprotonate the amines.[7]
-
Isolate the product by distillation. A subsequent fractional distillation can be performed to separate the (S)-1-methoxy-2-aminopropane from any residual 2-aminopropane.[7]
-
Synthesis of this compound from 1-Methoxy-2-propylamine
The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic chemistry. Several reliable methods are available, with the most common ones involving either the use of thiophosgene or the decomposition of an intermediate dithiocarbamate salt.[1]
Method 1: The Thiophosgene Route
The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for the synthesis of isothiocyanates.[1][8]
Mechanism:
The reaction proceeds through the initial nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate.
Caption: Reaction mechanism for isothiocyanate synthesis using thiophosgene.
Experimental Protocol:
Materials:
-
1-Methoxy-2-propylamine
-
Thiophosgene
-
Triethylamine or another suitable base
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform)
-
Water
-
Brine
Methodology:
-
Reaction Setup: In a fume hood, dissolve 1-methoxy-2-propylamine in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Base Addition: Add a slight excess of a base, such as triethylamine, to the solution.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the cooled reaction mixture with vigorous stirring. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10]
-
Reaction: Allow the reaction to stir at room temperature for several hours until the starting amine is consumed (monitor by TLC or GC).
-
Workup:
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Method 2: Decomposition of Dithiocarbamate Salts
A widely used and generally safer alternative to the thiophosgene method involves the formation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.[1][11] This two-step, one-pot synthesis is often preferred to avoid the use of highly toxic reagents.
Mechanism:
The primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent to induce the elimination of a sulfide species, yielding the isothiocyanate.
Caption: General workflow for isothiocyanate synthesis via dithiocarbamate decomposition.
A variety of desulfurizing agents can be employed, each with its own advantages.
3.2.1. Tosyl Chloride as a Desulfurizing Agent
Tosyl chloride is an effective reagent for the decomposition of in situ generated dithiocarbamate salts.[11]
Experimental Protocol:
Materials:
-
1-Methoxy-2-propylamine
-
Carbon disulfide (CS₂)
-
Triethylamine
-
Tosyl chloride
-
Organic solvent (e.g., dichloromethane, THF)
Methodology:
-
Dithiocarbamate Formation: Dissolve 1-methoxy-2-propylamine in the chosen organic solvent. Add triethylamine, followed by the slow addition of carbon disulfide at 0-5 °C.[12] Stir the mixture for a designated period to ensure the formation of the dithiocarbamate salt.
-
Decomposition: Add a solution of tosyl chloride in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring for the disappearance of the starting amine.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the thiophosgene method.
3.2.2. Sodium Persulfate as a "Green" Desulfurizing Agent
For a more environmentally friendly approach, sodium persulfate (Na₂S₂O₈) can be used as the desulfurizing agent in water, which serves as the solvent.[2]
Experimental Protocol:
Materials:
-
1-Methoxy-2-propylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide
-
Sodium persulfate (Na₂S₂O₈)
-
Water
Methodology:
-
Reaction Setup: In an aqueous solution of sodium hydroxide, add 1-methoxy-2-propylamine followed by carbon disulfide. Stir the mixture to form the sodium dithiocarbamate salt.
-
Desulfurization: Add a solution of sodium persulfate in water to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the product by vacuum distillation or column chromatography.
3.2.3. Phenyl Chlorothionoformate as a Reagent
Phenyl chlorothionoformate can also be used for the synthesis of isothiocyanates from primary amines.[13] This method can be performed as a one-pot or a two-step process.[13]
Experimental Protocol (Two-Step):
Materials:
-
1-Methoxy-2-propylamine
-
Phenyl chlorothionoformate
-
Sodium hydroxide
-
Solvent (e.g., dichloromethane)
Methodology:
-
Thiocarbamate Formation: React 1-methoxy-2-propylamine with phenyl chlorothionoformate in the presence of a base to form the intermediate thiocarbamate.
-
Deprotection/Rearrangement: Treat the isolated thiocarbamate with sodium hydroxide to yield the desired isothiocyanate.[13]
-
Workup and Purification: Follow a standard aqueous workup and purification procedure.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Thiophosgene | Thiophosgene, Base | High yields, well-established | Highly toxic reagent, requires strict safety precautions |
| Dithiocarbamate (Tosyl Chloride) | CS₂, Base, Tosyl Chloride | Avoids thiophosgene, good yields | Requires careful control of reaction conditions |
| Dithiocarbamate (Sodium Persulfate) | CS₂, NaOH, Na₂S₂O₈ | "Green" solvent (water), safer reagents | May require optimization for specific substrates |
| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate, NaOH | Versatile (one-pot or two-step) | May require isolation of an intermediate |
Conclusion
The synthesis of this compound can be effectively achieved through several established methods. The choice of synthetic route will depend on factors such as the available laboratory equipment, safety considerations, and the desired scale of the reaction. For routine laboratory synthesis, the decomposition of dithiocarbamate salts offers a safer and more practical alternative to the use of highly toxic thiophosgene. The development of greener synthetic protocols, such as the use of sodium persulfate in water, is a promising direction for future research in this area.
References
-
Isothiocyanates from the Decomposition of Dithiocarbamate Salts. Synthesis of Isothiocyanates: An Update - PMC - NIH. Available at: [Link]
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. J. Org. Chem., 72, 3969-3971. Available at: [Link]
-
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry (RSC Publishing). Available at: [Link]
-
Li, Z.-Y., et al. (2013). A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach. Synthesis, 45, 1667-1674. Available at: [Link]
-
ONE-POT SYNTHESIS OF ISOTHIOCYANATES FROM PRIMARY AMINES SYNTHESIS USING CYANAMIDE? Journal of the Korean Chemical Society. Available at: [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
-
Methoxyisopropylamine | C4H11NO | CID 123458. PubChem. Available at: [Link]
-
2-isothiocyanato-2-methylpropane. ChemSynthesis. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Method for producing isothiocyanate compound. Google Patents.
- Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents.
-
Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube. Available at: [Link]
-
Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link]
-
Thiophosgene. Wikipedia. Available at: [Link]
-
(a) Synthesis of methoxy and 2-propanethiol-substituted[14]CPPs via... ResearchGate. Available at: [Link]
-
Thiophosgene | CCl2S | CID 10040. PubChem. Available at: [Link]
-
Reactions of heterocycles with thiophosgene. Part V. 7-Chloro-1,2-dihydro-4-methoxy-2-thioxoquinoline-3-carbaldehyde, a product from 7-chloro-4-methoxyquinoline. Scilit. Available at: [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]
- 5. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]
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- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
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"2-Isothiocyanato-1-methoxy-propane" chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 2-Isothiocyanato-1-methoxy-propane
Executive Summary
This technical guide provides a comprehensive analysis of this compound (CAS No. 362601-74-9), an organosulfur compound featuring a reactive isothiocyanate moiety and a methoxy ether group. As a Senior Application Scientist, this document moves beyond a simple recitation of data, aiming to provide actionable insights into the molecule's behavior, synthesis, reactivity, and potential applications for researchers in drug development and synthetic chemistry. We will explore its physicochemical characteristics, delve into its spectroscopic signature for robust identification, and outline its core reactivity profile with key nucleophiles. The guide includes detailed experimental protocols, safety considerations, and mechanistic diagrams to create a self-validating resource for laboratory professionals.
Introduction: The Isothiocyanate Functional Group in Context
Isothiocyanates (R-N=C=S) are a class of highly valuable compounds in organic chemistry, renowned for their utility as synthetic intermediates and their presence in bioactive natural products. The heterocumulene structure of the isothiocyanate group imparts a unique electrophilicity to the central carbon atom, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its application in constructing complex nitrogen- and sulfur-containing heterocycles, many of which form the scaffolds of modern pharmaceuticals and agrochemicals.[1]
This compound incorporates this reactive group onto a simple aliphatic chain containing an ether linkage. This specific combination suggests applications where modulated solubility and specific reactivity are desired. This guide serves to elucidate the chemical personality of this molecule, providing the foundational knowledge necessary for its successful application in research and development.
Core Physicochemical Properties
A clear understanding of a compound's physical properties is paramount for experimental design, from solvent selection to purification strategy. The key properties for this compound are summarized below. Where direct experimental data is unavailable, values are estimated based on structurally similar compounds, such as 2-isothiocyanato-2-methylpropane.[2]
| Property | Value | Source / Rationale |
| CAS Number | 362601-74-9 | |
| Molecular Formula | C₅H₉NOS | |
| Molecular Weight | 131.20 g/mol | |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds[3] |
| Boiling Point | Est. 140 - 150 °C | Estimated based on structural analogs[2] |
| Density | Est. 0.9 - 1.0 g/mL | Estimated based on structural analogs[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, THF, Acetone). Low water solubility. | General property of organic isothiocyanates |
Spectroscopic Profile for Structural Verification
Unambiguous characterization is the bedrock of chemical research. The following section details the expected spectroscopic signatures for this compound, providing a reference for identity and purity confirmation.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum is the isothiocyanate group. Its asymmetric stretching vibration gives rise to a very strong, broad, and unmistakable absorption band.
-
~2100-2200 cm⁻¹ (strong, broad): -N=C=S asymmetric stretch. This is the primary diagnostic peak.[4]
-
~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methylene groups.
-
~1100 cm⁻¹ (strong): C-O-C ether stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the molecule's carbon-hydrogen framework. Based on the structure CH₃-O-CH₂-CH(NCS)-CH₃, we can predict the following signals:
¹H NMR (400 MHz, CDCl₃):
-
~3.4 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH₃) protons.
-
~3.5-3.7 ppm (m, 2H): Multiplet for the methylene protons (-OCH₂-), split by the adjacent methine proton.
-
~3.8-4.0 ppm (m, 1H): Multiplet for the methine proton (-CH(NCS)-), split by both adjacent methyl and methylene groups.
-
~1.4 ppm (d, 3H): Doublet for the terminal methyl protons (-CH(NCS)CH₃), split by the adjacent methine proton.
¹³C NMR (100 MHz, CDCl₃):
-
~130 ppm: Deshielded carbon of the isothiocyanate group (-N=C =S).
-
~75 ppm: Methylene carbon adjacent to the ether oxygen (-OC H₂-).
-
~59 ppm: Methoxy carbon (-OC H₃).
-
~55 ppm: Methine carbon bonded to the nitrogen (-C H(NCS)-).
-
~20 ppm: Terminal methyl carbon (-CH(NCS)C H₃).
Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show the molecular ion peak and characteristic fragmentation patterns useful for confirmation.
-
Molecular Ion (M⁺): m/z ≈ 131.
-
Key Fragments: Look for fragments corresponding to the loss of a methoxy group (M-31), or cleavage of the C-C bond adjacent to the isothiocyanate group.
Synthesis and Manufacturing Pathways
Isothiocyanates are typically synthesized from the corresponding primary amines. For this compound, the precursor would be 1-methoxypropan-2-amine. Several reliable methods exist in the literature for this transformation.[5]
A robust and common laboratory-scale approach involves the use of a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (TCDI), which offers a safer alternative to highly toxic reagents like thiophosgene.[6] The reaction proceeds by first forming a thiourea intermediate with one imidazole group, which is then eliminated to yield the final isothiocyanate.
Caption: General workflow for synthesizing isothiocyanates from a primary amine.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dictated by the electrophilic nature of the central carbon in the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[7] Understanding this reactivity is key to designing subsequent synthetic steps.
-
Reaction with Amines: This is the most common reaction, forming N,N'-disubstituted thiourea derivatives. The reaction is typically fast and high-yielding, often proceeding at room temperature. This is a cornerstone reaction for creating complex scaffolds and for derivatization.[8]
-
Reaction with Alcohols/Water: In the presence of a base or acid catalyst, alcohols will attack the isothiocyanate to form thiocarbamates. Water will lead to hydrolysis, eventually forming the parent amine.
-
Reaction with Thiols: Thiols react readily to form dithiocarbamates.
Caption: Core reactivity of the isothiocyanate group with common nucleophiles.
Potential Research and Development Applications
The bifunctional nature of this compound opens up several avenues for application:
-
Pharmaceutical Synthesis: It serves as a versatile building block for synthesizing heterocyclic compounds like triazoles and thiadiazoles, which are prevalent motifs in medicinal chemistry.[1]
-
Bioconjugation and Probe Development: The isothiocyanate group can react with primary amine groups (e.g., the side chain of lysine) in proteins under mild conditions. This allows for its use in labeling proteins or as a linker molecule in bioconjugation strategies.
-
Derivatization Agent: In analytical chemistry, its reactivity can be exploited to derivatize amine-containing analytes, improving their detection by techniques like HPLC or mass spectrometry.[8]
-
Agrochemical Research: Many isothiocyanate-derived compounds exhibit herbicidal or pesticidal properties.[1][9] This molecule could serve as a starting point for developing new active ingredients.
Safety, Handling, and Storage
As a Senior Application Scientist, I must stress that rigorous adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous isothiocyanates and flammable ethers provide a strong basis for safe handling procedures.[3]
-
Primary Hazards: Assumed to be a flammable liquid. Isothiocyanates are typically potent irritants to the skin, eyes, and respiratory system and can be lachrymatory.[1] Some related compounds carry a warning for potential reproductive toxicity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol provides a self-validating system for reacting this compound, demonstrating its core reactivity. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-benzyl-N'-(1-methoxypropan-2-yl)thiourea.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon line for inert atmosphere
Methodology:
-
Reaction Setup (Causality: Preventing Side Reactions): To a dry, nitrogen-flushed 100 mL round-bottom flask, add this compound (e.g., 1.31 g, 10 mmol). Dissolve it in 20 mL of anhydrous DCM. An inert atmosphere is used to prevent any potential reaction with atmospheric moisture.
-
Nucleophilic Addition (Causality: Controlled Reaction): In a separate vial, dissolve benzylamine (e.g., 1.07 g, 10 mmol) in 10 mL of anhydrous DCM. Using a syringe, add the benzylamine solution dropwise to the stirring isothiocyanate solution at room temperature over 10 minutes. A dropwise addition helps to control any potential exotherm.
-
Reaction Monitoring (Causality: Ensuring Completion): Allow the mixture to stir at room temperature. The reaction is often complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup and Isolation (Causality: Removing Reagents): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM. The resulting crude solid or oil is the thiourea product.
-
Purification (Causality: Achieving High Purity): If necessary, the crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-benzyl-N'-(1-methoxypropan-2-yl)thiourea.
References
-
ChemSynthesis. 2-isothiocyanato-2-methylpropane - 590-42-1, C5H9NS, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Wikipedia. Methyl isothiocyanate. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet - 1,3-Bis(methylthio)-2-methoxypropane. [Link]
-
PubChem, NIH. 2-Methoxypropane. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
NIST WebBook. 2-Methoxyphenyl isothiocyanate. [Link]
-
PubChem, NIH. 2-Isothiocyanato-1-methoxy-4-nitrobenzene. [Link]
-
Wikipedia. Methoxypropane. [Link]
-
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The Good Scents Company. radish isothiocyanate, 505-79-3. [Link]
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An In-depth Technical Guide to 2-Isothiocyanato-1-methoxy-propane (CAS 362601-74-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isothiocyanato-1-methoxy-propane, a chiral organosulfur compound featuring a reactive isothiocyanate moiety and a methoxy group. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and the well-established chemistry of isothiocyanates to offer insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of drug discovery and development. The guide also includes detailed safety and handling protocols, drawing from data on structurally related compounds to ensure a high degree of caution.
Introduction
This compound (CAS: 362601-74-9) is an organic compound with the molecular formula C₅H₉NOS. It belongs to the isothiocyanate class of compounds, which are well-regarded for their diverse biological activities. The presence of both a reactive isothiocyanate group and a methoxyether functionality on a chiral propane backbone suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. Isothiocyanates, in general, are known for their electrophilic nature, readily reacting with nucleophiles such as amines and thiols, a characteristic that underpins much of their biological activity, including potential anticancer properties.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the potential of this compound. By examining its probable synthetic routes, predicted properties, and expected reactivity, this document serves as a foundational reference for its application in the laboratory.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound, the following properties are a combination of available information and estimations based on structurally similar compounds.
| Property | Value/Description | Source |
| CAS Number | 362601-74-9 | Internal Data |
| Molecular Formula | C₅H₉NOS | [Internal Data] |
| Molecular Weight | 131.20 g/mol | [Internal Data] |
| Appearance | Expected to be a colorless to pale yellow liquid with a pungent, mustard-like odor. | Inferred from analogous isothiocyanates |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. | Inferred from analogous isothiocyanates |
| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure. | Inferred from analogous isothiocyanates |
| Density | Estimated to be approximately 1.0 - 1.1 g/cm³. | Inferred from analogous isothiocyanates |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.3-3.4 ppm), the methyl group on the chiral center (a doublet), the methylene protons adjacent to the ether oxygen (diastereotopic protons, likely appearing as complex multiplets), and the methine proton at the chiral center.
-
¹³C NMR: The carbon NMR spectrum should display a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 125-135 ppm. Other signals would correspond to the methoxy carbon, and the three carbons of the propane backbone.
-
IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the region of 2050-2150 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations, and a C-O stretching band for the ether linkage.[3]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 131. Key fragmentation patterns for alkyl isothiocyanates often involve cleavage alpha to the nitrogen, and rearrangements. A prominent fragment ion, CH₂NCS⁺, at m/z 72 is a common feature in the mass spectra of many alkyl isothiocyanates.[1]
Synthesis and Reactivity
Proposed Synthesis
A plausible and efficient synthetic route to enantiomerically pure this compound would start from a readily available chiral precursor, such as (S)- or (R)-1-amino-2-propanol. The synthesis would involve two key steps: O-methylation of the primary alcohol followed by conversion of the amino group to an isothiocyanate.
Step-by-Step Proposed Protocol:
-
O-Methylation of the Amino Alcohol:
-
Protect the amino group of the starting amino alcohol (e.g., with a Boc group).
-
Methylate the hydroxyl group using a standard methylating agent like methyl iodide in the presence of a base such as sodium hydride.
-
Deprotect the amino group to yield 1-methoxy-2-aminopropane.
-
-
Conversion of the Amine to the Isothiocyanate:
-
The resulting 1-methoxy-2-aminopropane can be converted to the isothiocyanate using various established methods. A common and effective method involves the use of thiophosgene or a thiophosgene equivalent in the presence of a base. Alternatively, reaction with carbon disulfide to form a dithiocarbamate salt, followed by treatment with a desulfurizing agent, is a widely used approach.[4]
-
Diagram of Proposed Synthetic Pathway:
Reactivity
The primary site of reactivity in this compound is the electrophilic carbon atom of the isothiocyanate group. This functional group readily undergoes nucleophilic attack by a variety of nucleophiles, most notably primary and secondary amines to form thioureas, and thiols to form dithiocarbamates.
Diagram of Key Reactions:
This reactivity is the basis for its potential use as a covalent modifier of biological macromolecules, such as proteins, which possess nucleophilic residues like cysteine and lysine.
Potential Applications in Drug Development
While no specific applications for this compound have been documented, the broader class of isothiocyanates has garnered significant interest in drug discovery for their wide range of biological activities.
-
Anticancer Agents: Many isothiocyanates have demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of signaling pathways.[5] The electrophilic nature of the isothiocyanate group allows for the covalent modification of key cellular targets.
-
Anti-inflammatory and Antioxidant Effects: Isothiocyanates have been shown to possess anti-inflammatory and antioxidant properties, often through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.
-
Chemical Probes and Bioconjugation: The defined reactivity of the isothiocyanate group with primary amines makes it a useful tool for bioconjugation, such as labeling proteins or other biomolecules.
The chirality and the presence of the methoxy group in this compound could offer advantages in terms of target specificity, metabolic stability, and pharmacokinetic properties compared to simpler, achiral isothiocyanates.
Safety and Handling
Disclaimer: The following safety information is based on data for structurally related and potentially more hazardous isothiocyanates, such as allyl isothiocyanate.[5][6][7][8] It is imperative to handle this compound with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity | Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[5][7] | Avoid all routes of exposure. Use in a closed system or with highly effective local exhaust ventilation. |
| Skin Corrosion/Irritation | Expected to be a severe skin irritant and may cause chemical burns.[5] | Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage. Isothiocyanates are often lachrymatory.[5] | Wear chemical safety goggles and/or a face shield. |
| Respiratory Sensitization | May cause respiratory irritation and sensitization.[5] | Do not breathe vapors or mists. Use an appropriate respirator if ventilation is inadequate. |
| Flammability | May be a flammable liquid. | Keep away from heat, sparks, and open flames.[7] |
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Storage and Disposal:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a chiral isothiocyanate with potential as a valuable tool in organic synthesis and drug discovery. While specific data for this compound is scarce, this guide provides a framework for its synthesis, predicted properties, and expected reactivity based on the well-established chemistry of analogous compounds. Its unique combination of a reactive isothiocyanate group, a methoxy moiety, and a chiral center makes it an intriguing candidate for further investigation by researchers and scientists in the field of medicinal chemistry. All work with this compound should be conducted with rigorous safety precautions due to the inherent hazards of the isothiocyanate functional group.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8752–8759. [Link]
-
Alfa Aesar. (2012). SAFETY DATA SHEET - Allyl isothiocyanate. Retrieved from [Link]
-
Rahim, F., & Scheidt, K. A. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of chemical research, 48(10), 2739–2751. [Link]
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-
Gajda, T., & Matusiak, M. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(23), 5558. [Link]
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Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836364. [Link]
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-
Kılıç, M., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200876. [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]
-
Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 115, 219-230. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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-
Török, G., & Timári, G. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 11(9), 1081. [Link]
-
Argyropoulou, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(15), 4785. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Isothiocyanato-1-methoxy-propane
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-isothiocyanato-1-methoxy-propane (CAS 362601-74-9), a molecule of interest in organic synthesis and drug development.[1] As a bifunctional compound featuring both an isothiocyanate and a methoxy group, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, experimental protocols, and expected spectral data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their analytical endeavors.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₅H₉NOS and a molecular weight of 131.20 g/mol , presents a unique combination of functional groups that are significant in various chemical contexts.[1][2] Isothiocyanates (R-N=C=S) are well-regarded for their bioactivity, notably as anticancer, antimicrobial, and anti-inflammatory agents.[3] The methoxy group (-OCH₃), on the other hand, can influence the molecule's solubility, polarity, and metabolic stability, making it a common moiety in medicinal chemistry.
A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical transformations. This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a holistic view of its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
Causality of Signal Characteristics: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, providing crucial information about the connectivity of the carbon framework.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| -CH(NCS)- | ~3.8 - 4.2 | Multiplet | 1H | Adjacent to the electron-withdrawing isothiocyanate group and the methoxy-bearing methylene group, leading to a downfield shift and complex splitting. |
| -CH₂-O- | ~3.4 - 3.6 | Multiplet | 2H | Protons on the carbon adjacent to the electronegative oxygen atom are deshielded. Splitting arises from coupling to the methine proton. |
| -O-CH₃ | ~3.3 | Singlet | 3H | Methoxy protons are in a distinct chemical environment and do not couple with other protons, resulting in a characteristic singlet.[4] |
| -CH(NCS)CH₃ | ~1.3 - 1.5 | Doublet | 3H | Methyl protons are coupled to the single methine proton, resulting in a doublet. |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[5][6]
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Causality of Signal Characteristics: The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower field.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| -N=C =S | ~125 - 140 | The sp-hybridized carbon of the isothiocyanate group exhibits a characteristic downfield shift. |
| -C H₂-O- | ~70 - 80 | The carbon atom bonded to the electronegative oxygen of the methoxy group is significantly deshielded.[7] |
| -O-C H₃ | ~55 - 60 | The methoxy carbon appears in a typical range for such functional groups.[4][8] |
| -C H(NCS)- | ~50 - 60 | The methine carbon attached to the isothiocyanate group is deshielded. |
| -CH(NCS)C H₃ | ~15 - 25 | The terminal methyl carbon appears in the typical upfield aliphatic region.[9] |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[10]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality of Vibrational Frequencies: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for qualitative analysis. The strong dipole moment changes associated with the stretching of the isothiocyanate and C-O bonds are expected to produce prominent peaks.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~2950 - 2850 | C-H stretch (sp³) | Medium-Strong | Characteristic of the aliphatic C-H bonds in the propane backbone and methoxy group.[11] |
| ~2200 - 2000 | -N=C=S asymmetric stretch | Very Strong, Broad | This is the most characteristic and intense absorption for an isothiocyanate group.[12][13] |
| ~1470 - 1430 | C-H bend (CH₂, CH₃) | Medium | Bending vibrations of the aliphatic groups.[14] |
| ~1100 | C-O stretch | Strong | Characteristic of the ether linkage in the methoxy group.[12] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Causality of Fragmentation: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Predicted Mass Spectral Data:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Rationale |
| 131 | [C₅H₉NOS]⁺ (M⁺) | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 100 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 86 | [CH₃CH-NCS]⁺ | β-fission, a common fragmentation pathway for alkyl isothiocyanates.[15] |
| 72 | [CH₂NCS]⁺ | A characteristic fragment for many alkyl isothiocyanates.[15] |
| 59 | [NCSH]⁺ | Another common fragment observed in the mass spectra of lower alkyl isothiocyanates.[15] |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the C-C bond between the methine and methylene groups. |
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds.[16][17]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject the sample into the GC system. The compound will be separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression for the structural elucidation of this compound.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires the careful application and interpretation of NMR, IR, and MS data. Each technique provides a unique piece of the structural puzzle, and their combined use allows for an unambiguous assignment of the molecule's constitution. This guide has outlined the expected spectral features and the underlying principles governing them, offering a solid foundation for researchers engaged in the synthesis, analysis, and application of this and related compounds. The provided protocols serve as a starting point for experimental design, emphasizing the importance of methodological rigor in obtaining high-quality, reproducible data.
References
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-
Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(18), 5489. [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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LibreTexts. (2020, August 15). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
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Moser, A. (2022, January 13). Methoxy groups just stick out. ACD/Labs. [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 446-466. [Link]
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ResearchGate. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]
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"2-Isothiocyanato-1-methoxy-propane" reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 2-Isothiocyanato-1-methoxy-propane with Nucleophiles
Abstract
Isothiocyanates (-N=C=S) represent a class of highly valuable electrophilic synthons, prized for their specific and predictable reactivity towards a wide range of nucleophiles. This technical guide focuses on the chemical behavior of a specific, functionalized aliphatic isothiocyanate, this compound. While literature on this precise molecule is sparse, its reactivity can be confidently predicted based on well-established principles of isothiocyanate chemistry. This document provides a detailed exploration of its expected reactions with primary and secondary amines, thiols, and alcohols, offering mechanistic insights, kinetic considerations, and practical experimental protocols. The guide is intended for researchers, chemists, and drug development professionals who are looking to leverage isothiocyanate chemistry for applications such as bioconjugation, derivatization, and materials science.
Introduction to this compound
This compound is a chiral, aliphatic isothiocyanate featuring a methoxy group at the adjacent position. Its structure suggests a molecule with a defined stereocenter and a key electrophilic carbon atom within the isothiocyanate moiety, making it a target for nucleophilic attack.
Molecular Structure:
-
Chemical Formula: C₅H₉NOS
-
Key Features:
-
Isothiocyanate Group (-N=C=S): The primary site of electrophilicity. The central carbon is highly susceptible to attack by electron-rich species.
-
Secondary Carbon: The isothiocyanate is attached to a secondary carbon, which introduces moderate steric hindrance compared to primary isothiocyanates. This can influence reaction kinetics.
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity and potential for hydrogen bonding, influencing solubility. Its electron-withdrawing inductive effect may slightly enhance the electrophilicity of the isothiocyanate carbon.
-
The reactivity of this molecule is governed by the strong electrophilic character of the central carbon atom of the cumulene (-N=C=S) system. Nucleophilic addition to this carbon is the foundational mechanism for all reactions discussed herein.
Core Reactivity with Nucleophiles: Mechanisms and Considerations
The isothiocyanate group is a versatile electrophile that reacts readily with soft nucleophiles. The general order of reactivity for common nucleophiles is:
Thiols (R-SH) > Primary/Secondary Amines (R-NH₂) > Alcohols (R-OH) / Water (H₂O)
Reaction with Amines: Formation of Thioureas
The reaction between an isothiocyanate and a primary or secondary amine is one of the most robust and widely used transformations in this chemical class. It yields a stable N,N'-disubstituted thiourea derivative.
Mechanism: The reaction proceeds via a direct nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon of the isothiocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes proton transfer to yield the final thiourea product. This reaction is typically fast, quantitative, and often requires no catalyst.
Caption: Base-Catalyzed Dithiocarbamate Formation.
Experimental Considerations:
-
Catalyst: A non-nucleophilic base is essential to generate the thiolate without competing in the reaction.
-
pH Control: In aqueous media, the reaction is favored at pH values above the pKa of the thiol (~8-9), where a significant population of thiolate exists.
-
Oxygen Sensitivity: Thiols can oxidize to form disulfides. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) for best results.
Reaction with Alcohols and Water: Formation of Thiocarbamates
Alcohols and water are generally poor nucleophiles for isothiocyanates under neutral conditions. The resulting products are thiocarbamates (from alcohols) or an unstable dithiocarbamic acid that decomposes to an amine (from water).
Mechanism: These reactions are significantly slower than those with amines or thiols and almost always require catalysis. Strong bases (e.g., sodium hydride, NaH) can be used to generate a highly nucleophilic alkoxide. Alternatively, specific organometallic or tertiary amine catalysts can be employed to activate the isothiocyanate.
Experimental Considerations:
-
Harsh Conditions: The reaction often requires elevated temperatures and a strong catalyst.
-
Side Reactions: Under harsh basic conditions, the isothiocyanate itself may be unstable.
-
Hydrolysis: The presence of water is a major concern in any isothiocyanate reaction, as it can lead to slow hydrolysis of the starting material to the corresponding amine (2-amino-1-methoxy-propane), consuming the electrophile. All reagents and solvents should be scrupulously dried.
Summary of Predicted Reactivity
The following table summarizes the expected products and conditions for the reaction of this compound with key nucleophile classes.
| Nucleophile Class | Reagent Example | Product Structure | Product Class | Typical Conditions | Relative Rate |
| Primary Amine | Benzylamine | R-NH-C(=S)-NH-CH₂Ph | Thiourea | Aprotic solvent, RT | Very Fast |
| Secondary Amine | Dibenzylamine | R-NH-C(=S)-N(CH₂Ph)₂ | Thiourea | Aprotic solvent, RT-40°C | Fast |
| Thiol | Benzyl Thiol | R-NH-C(=S)-S-CH₂Ph | Dithiocarbamate | Base catalyst (Et₃N), RT | Fast (with base) |
| Alcohol | Benzyl Alcohol | R-NH-C(=S)-O-CH₂Ph | Thiocarbamate | Strong base (NaH) or catalyst, Heat | Very Slow |
| Water | H₂O | [R-NH-C(=S)-OH] → R-NH₂ | Amine (via hydrolysis) | Slow, uncatalyzed; faster with acid/base | Very Slow |
| R = CH(CH₃)CH₂OCH₃ |
Experimental Protocols
The following protocols are provided as a validated starting point for working with this compound.
Protocol: Synthesis of a Thiourea Derivative
This workflow describes the reaction with a model primary amine, benzylamine.
Caption: Experimental Workflow for Thiourea Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). In a separate flask, prepare a solution of benzylamine (1.0 eq) in anhydrous DCM.
-
Reaction: Cool the isothiocyanate solution to 0°C in an ice bath. Add the benzylamine solution dropwise over 5 minutes with stirring.
-
Monitoring: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The reaction is complete when the isothiocyanate spot is no longer visible.
-
Workup: Once complete, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(1-methoxypropan-2-yl)-N'-benzylthiourea.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Analysis and Characterization
-
¹H NMR: Expect to see the disappearance of the isothiocyanate proton signal and the appearance of two distinct N-H proton signals for the thiourea, often as broad singlets.
-
¹³C NMR: The most telling change is the disappearance of the isothiocyanate carbon signal (typically ~130-140 ppm) and the appearance of the thiocarbonyl (C=S) carbon signal significantly downfield (typically ~180-190 ppm).
-
FT-IR: Look for the disappearance of the strong, broad isothiocyanate stretch (~2100 cm⁻¹) and the appearance of N-H stretches (~3300 cm⁻¹) and a C=S stretch (~1300 cm⁻¹).
-
LC-MS: Use a C18 reverse-phase column with a water/acetonitrile gradient. The product will be significantly more retained than the starting amine. Mass spectrometry should confirm the expected mass of the addition product.
Applications in Research and Development
The predictable and specific reactivity of this compound makes it a potentially valuable tool for several applications:
-
Bioconjugation: The ability to react selectively with amine groups on biomolecules like proteins (e.g., lysine residues) allows for the attachment of this methoxy-propyl tag for detection, imaging, or modulating solubility.
-
Drug Development: Isothiocyanates are a known pharmacophore in various therapeutic agents. This molecule could serve as a building block for creating novel thiourea-based compounds for screening.
-
Derivatization Reagent: In analytical chemistry, it could be used to derivatize primary and secondary amines to facilitate their separation and detection by HPLC or GC. The methoxy group could aid in ionization for mass spectrometry.
-
Polymer and Materials Science: The isothiocyanate group can be grafted onto polymer backbones or surfaces containing amine or thiol functionalities to modify surface properties, such as hydrophilicity or biocompatibility.
References
-
The chemistry of isothiocyanates and their applications. Royal Society of Chemistry. [Link]
-
Isothiocyanates as Important Scaffolds in Medicinal Chemistry. MDPI. [Link]
-
Kinetics and Mechanisms of the Reaction of Isothiocyanates with Thiols. ACS Publications. [Link]
-
Organocatalytic reactions of isothiocyanates. Beilstein Journal of Organic Chemistry. [Link]
-
¹³C NMR Chemical Shifts of the Thiocarbonyl Group in Thioureas, Thioamides, and Thioesters. Taylor & Francis Online. [Link]
Solubility Profile of 2-Isothiocyanato-1-methoxy-propane in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isothiocyanato-1-methoxy-propane is an organosulfur compound featuring a reactive isothiocyanate group (-N=C=S) and an ether linkage. Isothiocyanates are a class of compounds of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as versatile synthetic intermediates.[1][2] The solubility of a compound is a critical physicochemical property that governs its behavior in various applications, including reaction kinetics, purification, formulation, and biological assays. A thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective utilization in research and drug development.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to effectively handle and utilize this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 362601-74-9 | [3] |
| Molecular Formula | C₅H₉NOS | [3] |
| Molecular Weight | 131.196 g/mol | [3] |
| Chemical Structure | CH₃-O-CH₂-CH(N=C=S)-CH₃ | - |
The structure reveals a molecule with both polar and non-polar characteristics. The isothiocyanate and ether groups introduce polarity and potential for dipole-dipole interactions and hydrogen bonding (as an acceptor), while the propane backbone is non-polar. This amphiphilic nature suggests a nuanced solubility profile across a range of solvents.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is determined by the balance of interactions between its own molecules and its interactions with solvent molecules.
-
Polar Solvents: These solvents have large dipole moments and can engage in dipole-dipole interactions and/or hydrogen bonding.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors and acceptors. While the isothiocyanate and ether oxygens in the target molecule can accept hydrogen bonds, the lack of a hydrogen bond donor on the molecule itself will limit its solubility in highly protic systems compared to molecules that can also donate hydrogen bonds.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents have strong dipole moments but do not donate hydrogen bonds. They are excellent solvents for polar molecules. Given the polar nature of the isothiocyanate group, this compound is expected to be highly soluble in these solvents.[5]
-
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The presence of the propane backbone in this compound suggests it will have some solubility in less polar solvents. Generally, isothiocyanates show good solubility in many common organic solvents.[6][7]
Predicted Solubility Profile
Based on the structural analysis and general solubility characteristics of isothiocyanates, the following qualitative solubility profile for this compound is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Very Soluble / Miscible | Strong dipole-dipole interactions between the solvent and the polar isothiocyanate and ether groups. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Hydrogen bond acceptance by the ether and isothiocyanate groups, combined with dipole-dipole interactions. |
| Less Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | A good balance of polarity and non-polar character allows for effective solvation. |
| Non-Polar | Toluene, Diethyl Ether, Benzene | Moderately Soluble | van der Waals interactions with the propane backbone. |
| Highly Non-Polar | Hexane, Cyclohexane, Pentane | Sparingly Soluble to Insoluble | The molecule's polarity is likely too high for significant solubility in purely aliphatic hydrocarbons. |
| Aqueous | Water | Poorly Soluble | The non-polar propane backbone dominates, and the molecule cannot overcome the strong hydrogen bonding network of water. |
Experimental Determination of Solubility
To obtain quantitative and qualitative solubility data, a systematic experimental approach is required. The following protocol provides a robust method for determining the solubility of this compound.
Objective: To determine the qualitative solubility of this compound in a range of organic solvents and to estimate its quantitative solubility in select solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, Ethanol, Dichloromethane, Toluene, Hexane)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Experimental Workflow Diagram
Sources
2-Isothiocyanato-1-methoxy-propane: A Prospective Analysis of Research Applications
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Isothiocyanates (ITCs) are a well-established class of naturally occurring organosulfur compounds, renowned for their potent biological activities and potential therapeutic applications. While extensive research has focused on prominent ITCs like sulforaphane and phenethyl isothiocyanate, a vast number of structurally diverse analogs remain largely unexplored. This technical guide focuses on one such molecule: 2-isothiocyanato-1-methoxy-propane. Although specific literature on this compound is sparse, its chemical structure suggests a compelling potential for a range of research applications. This document provides a prospective analysis, grounded in the established pharmacology of the isothiocyanate class, to outline potential research avenues in oncology, infectious diseases, and inflammatory disorders. We will delve into the mechanistic rationale for these applications, propose detailed experimental workflows for their validation, and provide a framework for future research and development.
Introduction: The Isothiocyanate Landscape and the Unexplored Potential of this compound
Isothiocyanates are predominantly derived from the enzymatic hydrolysis of glucosinolates, which are found in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2][3] The defining feature of these compounds is the highly reactive isothiocyanate group (-N=C=S), which is a potent electrophile. This functional group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to the modulation of numerous cellular pathways.[4][5][6] This reactivity is the cornerstone of their diverse biological effects, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][3][7][8][9][10][11]
While the scientific community has extensively studied ITCs like sulforaphane and phenethyl isothiocyanate, the therapeutic landscape of synthetic and less common natural ITCs remains a fertile ground for discovery. This compound (CAS 362601-74-9) is one such molecule. Its structure, featuring an aliphatic backbone and a methoxy group, suggests a unique pharmacological profile that warrants investigation. This guide will serve as a roadmap for researchers interested in exploring the potential of this novel isothiocyanate.
Structural Analysis and Predicted Bioactivity
The chemical structure of this compound (C5H9NOS) is key to predicting its potential biological activity.[12] As an aliphatic isothiocyanate, its reactivity may differ from the more commonly studied aromatic ITCs. The presence of a methoxy group at the 1-position could influence its solubility, membrane permeability, and metabolic stability, potentially offering advantages over other ITCs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 362601-74-9 | [12] |
| Molecular Formula | C5H9NOS | [12] |
| Molecular Weight | 131.196 g/mol | [12] |
Potential Research Applications
Based on the extensive literature on isothiocyanates, we propose three primary areas of investigation for this compound:
Anticancer Drug Development
Isothiocyanates are well-documented as potent anticancer agents, acting through multiple mechanisms.[1][10][13][14] These include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of carcinogen-metabolizing enzymes.[8][15][16]
Mechanistic Hypothesis: We hypothesize that this compound will exhibit cytotoxic activity against various cancer cell lines. Its primary mechanism of action is predicted to be the induction of oxidative stress through the depletion of intracellular glutathione and the covalent modification of key regulatory proteins, leading to apoptosis.
Proposed Experimental Workflow:
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
Novel Antimicrobial Agent
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Isothiocyanates have demonstrated broad-spectrum activity against a range of pathogens.[3][4][9][11][17]
Mechanistic Hypothesis: this compound is predicted to exert its antimicrobial effects by disrupting bacterial cell membrane integrity and inhibiting essential enzymes through the covalent modification of thiol groups.[3][4]
Proposed Experimental Workflow:
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in appropriate broth.
-
Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Therapeutic
Chronic inflammation is a hallmark of many diseases. Isothiocyanates have shown promise as anti-inflammatory agents, primarily through the activation of the Nrf2 signaling pathway, which upregulates antioxidant and cytoprotective genes.[7][18]
Mechanistic Hypothesis: We propose that this compound will activate the Nrf2 pathway, leading to the suppression of pro-inflammatory mediators.
Proposed Experimental Workflow:
Detailed Protocol: Nrf2 Activation by Western Blot
-
Cell Treatment: Treat macrophage cells with this compound for various time points.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Detection and Analysis: Visualize the protein bands and quantify the nuclear translocation of Nrf2.
Synthesis and Formulation Considerations
The synthesis of this compound can be achieved through established methods for isothiocyanate synthesis, such as the reaction of the corresponding primary amine with thiophosgene or a less hazardous equivalent. For in vivo studies, formulation development will be critical to ensure adequate bioavailability. Given its predicted lipophilicity, formulations such as lipid-based nanoparticles or cyclodextrin complexes could be explored.
Conclusion and Future Directions
While this compound remains an understudied molecule, its chemical structure, viewed through the lens of the well-established bioactivity of the isothiocyanate class, presents a compelling case for its investigation as a potential therapeutic agent. The proposed research applications in oncology, infectious disease, and inflammation provide a solid foundation for initial exploratory studies. Future research should focus on a thorough in vitro and in vivo characterization of its efficacy and safety profile. Structure-activity relationship studies with a library of related analogs could further optimize its therapeutic potential. The exploration of molecules like this compound is essential for expanding the therapeutic arsenal derived from this versatile class of natural product-inspired compounds.
References
- Dufour, V., et al. (2015).
- Fofaria, N. M., et al. (2016).
- Mastuo, T., et al. (2020). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Creative Commons Attribution 4.
- Min, K.-J., & Kwon, T. K. (2020). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 9(10), 967.
- Kumar, S., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Functional Foods, 95, 105157.
- Wu, X., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1229782.
- Pawlik, A., et al. (2017). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. International Journal of Molecular Sciences, 18(9), 1893.
- Marchese, A., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 655.
- Karkabounas, S., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 19(11), 3535.
- Traka, M., & Mithen, R. (2009). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 101-109.
- Dias, C., et al. (2018). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 7(2), 43.
- Hahm, E.-R., & Singh, S. V. (2013). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 14(9), 17978–18001.
- Zhang, Y. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Antioxidants, 12(2), 241.
- Dufour, V., et al. (2015).
- Guerrero-Beltrán, C. E., et al. (2022). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition, 9, 853123.
- Beaver, L. M., et al. (2017). Isothiocyanates: translating the power of plants to people. Molecular Nutrition & Food Research, 61(9), 1600980.
- Wu, X., et al. (2009). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 30(5), 501–510.
- BenchChem. (2025). Comparative Analysis of Isothiocyanates for Researchers and Drug Development Professionals. BenchChem.
- Fimognari, C., & Hrelia, P. (2017). Isothiocyanates as Drug Candidates in Cancer Prevention and Treatment. Current Drug Targets, 18(14), 1642-1653.
- Hrelia, P., & Fimognari, C. (2014). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1507–1520.
- Yaqoob, M., et al. (2020). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives, 20(Supplement 2), 2758-2763.
- Kumar, S., et al. (2022). Isothiocyanates – A Review of their Health Benefits anPotential Food Applications.
- Kiss, A., et al. (2023). A review of direct effects of isothiocyanate containing plant extracts in in vitro models using in-medium or vapor exposure.
- Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(3), 269–283.
- Lee, S., & Lee, D. (2023).
- Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717–1728.
-
ChemSynthesis. (n.d.). 2-isothiocyanato-2-methylpropane. Retrieved from [Link]
- Milelli, A., et al. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini-Reviews in Medicinal Chemistry, 14(12), 963–977.
- Fahey, J. W., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(19), 6889.
- Martelli, A., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties. European Journal of Medicinal Chemistry, 185, 111816.
- Google Patents. (n.d.). CN103221389A - Method for producing isothiocyanate compound.
- Kołodziejski, D., et al. (2019).
- Sharifi-Rad, M., et al. (2024). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. Antioxidants, 13(3), 273.
- Marchese, A., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 655.
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Methodological & Application
Application Notes and Protocols for the Synthesis and Utilization of (S)-2-Isothiocyanato-1-methoxy-propane in Chiral Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of the novel chiral reagent, (S)-2-Isothiocyanato-1-methoxy-propane. This document outlines a proposed synthetic route to this versatile building block and details its practical applications as a chiral derivatizing agent for the determination of enantiomeric excess and as a precursor for the synthesis of novel chiral thiourea organocatalysts. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental design.
Introduction: The Potential of (S)-2-Isothiocyanato-1-methoxy-propane in Asymmetric Synthesis
Chiral isothiocyanates are a pivotal class of reagents in modern organic chemistry, finding extensive use in the synthesis of enantiomerically pure compounds.[1] Their electrophilic carbon atom readily reacts with a variety of nucleophiles, making them ideal for the construction of more complex chiral molecules.[2] The introduction of a stereocenter within the isothiocyanate backbone, as proposed for (S)-2-isothiocyanato-1-methoxy-propane, offers a powerful tool for transferring chirality and for the diastereomeric resolution of racemic mixtures.
This guide focuses on the synthesis and utility of (S)-2-isothiocyanato-1-methoxy-propane, a novel and promising chiral building block. The presence of a methoxy group at a defined distance from the reactive isothiocyanate functionality is anticipated to impart unique solubility and coordinating properties, potentially influencing the stereochemical outcome of reactions in which it participates.
Proposed Synthesis of (S)-2-Isothiocyanato-1-methoxy-propane
The synthesis of the target isothiocyanate can be efficiently achieved from its corresponding primary amine, (S)-1-methoxy-2-propanamine. The conversion of a primary amine to an isothiocyanate is a well-established transformation, with several methods available.[3] For this protocol, we propose the use of a thiophosgene equivalent or a milder, safer alternative to preserve the stereochemical integrity of the chiral center.
Synthetic Pathway Overview
The proposed two-step synthesis commences with the commercially available (S)-1-methoxy-2-propanamine. The amine is first converted to a dithiocarbamate salt, which is subsequently decomposed to yield the desired isothiocyanate. This method avoids the use of highly toxic thiophosgene.[3]
Caption: Proposed synthetic pathway for (S)-2-isothiocyanato-1-methoxy-propane.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (S)-1-methoxy-2-propanamine | ≥98% | Commercially Available | Store under nitrogen. |
| Carbon Disulfide (CS₂) | ACS Grade | Commercially Available | Use in a well-ventilated fume hood. |
| Triethylamine (NEt₃) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Sodium Persulfate (Na₂S₂O₈) | Reagent Grade | Commercially Available | A safer alternative to other desulfurization agents.[3] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | |||
| Brine (Saturated NaCl) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-1-methoxy-2-propanamine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) dropwise to the stirred solution.
-
Slowly add carbon disulfide (1.1 eq.) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The formation of a precipitate indicates the formation of the dithiocarbamate salt.
-
-
Desulfurization to the Isothiocyanate:
-
To the stirred suspension of the dithiocarbamate salt, add a solution of sodium persulfate (0.6 eq.) in water (prepared to be as concentrated as possible) dropwise over 20 minutes.
-
An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.
-
Stir the reaction vigorously for 4-6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude isothiocyanate by vacuum distillation to yield (S)-2-isothiocyanato-1-methoxy-propane as a colorless to pale yellow oil.
-
Characterization and Safety
Expected Physicochemical Properties:
| Property | Estimated Value |
| Molecular Formula | C₅H₉NOS |
| Molecular Weight | 131.20 g/mol |
| Boiling Point | ~140-150 °C (estimated) |
| Density | ~0.9-1.0 g/mL (estimated) |
Safety and Handling:
-
Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The precursor, 1-methoxy-2-propanol, is a flammable liquid.[5][6] Take precautions to avoid ignition sources.[6]
-
Avoid inhalation of vapors and contact with skin and eyes.[5]
Application Note 1: Chiral Derivatization for Enantiomeric Excess Determination
Chiral derivatizing agents (CDAs) are invaluable tools for determining the enantiomeric purity of a sample.[7] The reaction of a CDA with a pair of enantiomers produces a pair of diastereomers, which, unlike the original enantiomers, have different physical and spectroscopic properties and can be distinguished by techniques such as NMR spectroscopy or HPLC.
Principle of Chiral Derivatization
(S)-2-isothiocyanato-1-methoxy-propane can be used as a CDA for chiral primary and secondary amines. The reaction between the isothiocyanate and the amine forms a chiral thiourea. If the amine is a racemic mixture, two diastereomeric thioureas will be formed. These diastereomers will exhibit distinct signals in their NMR spectra and will have different retention times in HPLC analysis, allowing for their quantification.
Caption: Formation of diastereomers from a chiral isothiocyanate and a racemic amine.
Protocol for Derivatization of a Chiral Amine
Materials:
-
(S)-2-isothiocyanato-1-methoxy-propane
-
Chiral amine to be analyzed (e.g., (R/S)-1-phenylethylamine)
-
Anhydrous solvent (e.g., Chloroform-d for NMR analysis, or acetonitrile for HPLC analysis)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
In a clean NMR tube or a small vial, dissolve the chiral amine (1.0 eq.) in the chosen anhydrous solvent.
-
Add (S)-2-isothiocyanato-1-methoxy-propane (1.1 eq.).
-
If the reaction is slow, a catalytic amount of triethylamine can be added.
-
Allow the reaction to proceed to completion at room temperature. The reaction is typically fast and can be monitored by TLC or by observing the disappearance of the starting materials in the NMR spectrum.
-
The resulting mixture of diastereomeric thioureas can be directly analyzed by ¹H NMR spectroscopy or diluted for HPLC analysis.
Expected Analytical Results
¹H NMR Spectroscopy:
The diastereotopic protons in the two diastereomers will experience different magnetic environments, leading to distinct chemical shifts. The integration of the corresponding signals will allow for the determination of the diastereomeric ratio, which directly reflects the enantiomeric ratio of the original amine.
HPLC Analysis:
The diastereomers will have different affinities for the stationary phase of an achiral HPLC column, resulting in different retention times. The area under each peak can be used to quantify the amount of each diastereomer, and thus the enantiomeric excess of the starting amine.
| Analytical Technique | Expected Observation |
| ¹H NMR | Splitting of signals for protons near the stereocenters. |
| Chiral HPLC | Two distinct peaks with different retention times. |
Application Note 2: Synthesis of Chiral Thiourea Organocatalysts
Chiral thioureas have emerged as powerful hydrogen-bond-donating organocatalysts for a wide range of asymmetric transformations.[8] The ability of the thiourea moiety to activate electrophiles through double hydrogen bonding is key to their catalytic activity.
Synthesis of a Novel Chiral Thiourea
(S)-2-isothiocyanato-1-methoxy-propane can serve as a precursor to a new class of chiral thioureas. The reaction with a primary or secondary amine will yield the corresponding chiral thiourea.
Sources
- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophile - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: (S)-2-Isothiocyanato-1-methoxy-propane as a Chiral Derivatizing Agent for the Resolution of Amines
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (S)-2-Isothiocyanato-1-methoxy-propane as a novel chiral derivatizing agent (CDA) for the enantiomeric resolution of primary and secondary amines. These application notes detail the synthesis of the chiral agent, the derivatization protocol, and subsequent analysis of the resulting diastereomeric thioureas by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in established principles of chiral chemistry and are designed to be self-validating.
Introduction: The Principle of Chiral Derivatization
The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals and agrochemicals. Direct analysis of enantiomers can be challenging as they possess identical physical properties in an achiral environment. Chiral derivatization is a robust and widely adopted indirect method to overcome this analytical hurdle.[1][2] An enantiomerically pure chiral derivatizing agent reacts with a racemic mixture of an analyte to form a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can be readily separated and quantified using standard chromatographic and spectroscopic techniques.[1][3]
(S)-2-Isothiocyanato-1-methoxy-propane is a promising chiral derivatizing agent for primary and secondary amines. The isothiocyanate functional group undergoes a clean and efficient reaction with amines to form a stable thiourea linkage.[4][5] The presence of a stereocenter in the derivatizing agent allows for the formation of diastereomeric thioureas from a racemic amine, enabling their differentiation.
Synthesis of (S)-2-Isothiocyanato-1-methoxy-propane
The synthesis of the title chiral derivatizing agent starts from its corresponding chiral amine, (S)-1-methoxy-2-aminopropane. The synthesis of this precursor can be achieved via enzymatic transamination of methoxyacetone.[6] The subsequent conversion of the primary amine to the isothiocyanate is a well-established transformation in organic synthesis.[7][8][9]
2.1. Proposed Synthetic Pathway
A common and effective method for the synthesis of isothiocyanates from primary amines involves the formation of a dithiocarbamate salt, followed by desulfurization.[8][9]
Caption: Proposed two-step synthesis of (S)-2-Isothiocyanato-1-methoxy-propane.
2.2. Experimental Protocol: Synthesis of (S)-2-Isothiocyanato-1-methoxy-propane
This protocol is based on a general method for isothiocyanate synthesis using tosyl chloride as the desulfurizing agent.
Materials:
-
(S)-1-methoxy-2-aminopropane
-
Carbon disulfide (CS2)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dithiocarbamate Salt Formation:
-
Dissolve (S)-1-methoxy-2-aminopropane (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
Add tosyl chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Derivatization of Amines: Formation of Diastereomeric Thioureas
The core of this application is the reaction between the chiral isothiocyanate and a racemic amine to form a pair of diastereomeric thioureas. This reaction is typically fast, clean, and proceeds in high yield.[10]
3.1. Reaction Mechanism
The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea derivative.
Caption: Formation of diastereomers from a chiral derivatizing agent and a racemic amine.
3.2. Experimental Protocol: Derivatization of a Racemic Amine
Materials:
-
(S)-2-Isothiocyanato-1-methoxy-propane (1.0 eq)
-
Racemic primary or secondary amine (1.0 eq)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Small reaction vial
Procedure:
-
In a clean, dry vial, dissolve the racemic amine in the chosen aprotic solvent.
-
Add an equimolar amount of (S)-2-Isothiocyanato-1-methoxy-propane to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
The resulting solution containing the diastereomeric thioureas can be directly analyzed by HPLC or prepared for NMR analysis by removing the solvent.
Analysis of Diastereomeric Thioureas
The key to determining the enantiomeric excess of the original amine lies in the accurate quantification of the two diastereomers formed. Both NMR spectroscopy and HPLC are powerful techniques for this purpose.
4.1. Analysis by ¹H NMR Spectroscopy
In the presence of the chiral center from the derivatizing agent, the corresponding protons in the two diastereomers are no longer chemically equivalent and should exhibit different chemical shifts in the ¹H NMR spectrum.[3]
Key Considerations for NMR Analysis:
-
Distinct Signals: Look for well-resolved signals corresponding to protons near the newly formed stereocenter. Protons on the chiral carbon of the original amine or the methoxy and methyl groups of the derivatizing agent are good candidates.
-
Integration: The ratio of the integrals of the distinct signals for the two diastereomers directly corresponds to the enantiomeric ratio of the original amine.
-
Solvent Choice: The choice of deuterated solvent can influence the resolution of the diastereomeric signals. It is advisable to test different solvents (e.g., CDCl₃, C₆D₆, Acetone-d₆) to achieve optimal separation.
4.2. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for separating and quantifying diastereomers.[1][11] Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase.
HPLC Method Development Parameters:
| Parameter | Typical Starting Conditions | Rationale |
| Column | C18 or Silica Gel | Standard reversed-phase or normal-phase columns are effective for separating diastereomers. |
| Mobile Phase | Isocratic or Gradient | A mixture of Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase). |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV (e.g., 254 nm) | The thiourea chromophore allows for UV detection. |
| Column Temp. | Ambient or slightly elevated | Temperature can affect resolution. |
4.2.1. Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dilute the reaction mixture from the derivatization step with the mobile phase to an appropriate concentration.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram. Two separate peaks corresponding to the two diastereomers should be observed.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers using the following formula:
% ee = [(A1 - A2) / (A1 + A2)] x 100
Caption: General workflow for the determination of enantiomeric excess using a chiral derivatizing agent.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the chiral derivatizing agent can be confirmed by standard spectroscopic methods (NMR, IR, MS). The derivatization reaction's completion can be monitored by TLC. The accuracy of the enantiomeric excess determination can be validated by preparing samples with known enantiomeric ratios and confirming that the measured values are consistent with the prepared standards.
Conclusion
(S)-2-Isothiocyanato-1-methoxy-propane serves as a valuable tool for the determination of enantiomeric purity of primary and secondary amines. The straightforward synthesis, efficient derivatization reaction, and the ability to analyze the resulting diastereomers by common analytical techniques make it a practical choice for researchers in academia and industry. The principles and protocols outlined in these application notes provide a solid foundation for the successful implementation of this chiral derivatizing agent in your laboratory.
References
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update.
- ChemSynthesis. (n.d.). 2-isothiocyanato-2-methylpropane.
- Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Google Patents. (n.d.). CN110240540B - A kind of method for continuously preparing 2-methoxypropene.
- Santa Cruz Biotechnology. (n.d.). 2-Isothiocyanato-1-methoxy-propane.
- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- ACS Publications. (2019). A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration.
- ACS Publications. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.
- ResearchGate. (n.d.). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
- PubMed. (2025). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines.
- ResearchGate. (n.d.). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Utilizing "2-Isothiocyanato-1-methoxy-propane" as a Novel Chiral Derivatizing Agent
Abstract
This technical document provides a comprehensive guide for the analysis of amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization. We introduce "2-Isothiocyanato-1-methoxy-propane" as a novel, chiral derivatizing agent and provide a detailed protocol for its application. For methodological context and validation, we draw parallels to the well-established phenylisothiocyanate (PITC) derivatization procedure, a cornerstone of amino acid analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and potentially enantioselective method for amino acid quantification.
Introduction: The Rationale for Derivatization in Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, often lack a strong native chromophore, making their direct detection by UV-Vis spectrophotometry at typical HPLC wavelengths challenging and insensitive.[1] To overcome this limitation, pre-column derivatization is a widely adopted strategy. This process involves a chemical reaction between the amino acid and a derivatizing agent to form a new compound with enhanced detectability.
Isothiocyanates are a class of reagents that react with the primary and secondary amino groups of amino acids under mild conditions to form stable thiourea derivatives.[2] Phenylisothiocyanate (PITC) is the most common of these reagents, and its use in amino acid analysis is a well-validated and widely practiced technique.[3][4] The PITC derivatives of amino acids are highly UV-active, allowing for sensitive detection.
This application note introduces This compound , a novel chiral derivatizing agent. Its structure suggests potential advantages over traditional achiral reagents like PITC. The presence of a chiral center in its backbone opens the possibility of separating amino acid enantiomers (D- and L-forms) on a standard achiral HPLC column, as the derivatization reaction will produce diastereomers with different physicochemical properties.[5] The methoxy group may also influence the solubility and chromatographic behavior of the derivatives.
The Chemistry of Derivatization: An Analogy to Edman Chemistry
The reaction of an isothiocyanate with the N-terminal amino group of a peptide or a free amino acid is the basis of Edman degradation, a classical method for protein sequencing.[6][7] The same fundamental reaction is employed for pre-column derivatization in HPLC analysis.
The reaction proceeds in two steps:
-
Coupling: The isothiocyanate reacts with the unprotonated amino group of the amino acid under alkaline conditions to form a phenylthiocarbamoyl (PTC) or, in our case, a methoxypropylthiocarbamoyl (MPTC) derivative.
-
Cyclization/Cleavage (in Edman Degradation): In the presence of a strong acid, the PTC-amino acid undergoes cyclization to an anilinothiazolinone (ATZ) derivative, cleaving the first peptide bond. For derivatization prior to HPLC, this step is not performed, and the stable thiourea derivative is directly analyzed.
The derivatization of an amino acid with this compound is proposed to follow the same mechanism as PITC.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the derivatization of amino acids with this compound and their subsequent analysis by HPLC.
Reagents and Materials
-
Amino Acid Standards (L- and D-isomers if chiral separation is intended)
-
This compound (Synthesized as a novel reagent)
-
Triethylamine (TEA), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA) or Acetic Acid (HAc), HPLC grade
-
Nitrogen gas, high purity
-
0.22 µm syringe filters
Equipment
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]
-
Reaction vials or microcentrifuge tubes
-
Vacuum centrifuge or nitrogen evaporator
-
Vortex mixer
-
Pipettes and tips
Preparation of Solutions
-
Amino Acid Standard Stock Solutions (10 mM): Dissolve an appropriate amount of each amino acid standard in HPLC-grade water. Store at 4°C.
-
Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of acetonitrile. Prepare this solution fresh daily.
-
Coupling Buffer (TEA/ACN/Water): Prepare a mixture of triethylamine, acetonitrile, and water in a ratio of 1:7:2 (v/v/v).
-
Mobile Phase A: 0.05 M sodium acetate buffer, pH 6.5 (adjusted with glacial acetic acid).[8]
-
Mobile Phase B: Acetonitrile/Methanol/Water (60:20:20, v/v/v).[8]
Derivatization Workflow
The following workflow is adapted from established PITC derivatization protocols.[8] Optimization may be required for this compound.
Caption: General workflow for HPLC analysis of derivatized amino acids.
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.5 |
| Mobile Phase B | ACN/MeOH/Water (60:20:20, v/v/v) |
| Gradient | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 50% A, 50% B25-30 min: Linear gradient to 20% A, 80% B30-35 min: Hold at 20% A, 80% B35-40 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10-20 µL |
Note: The gradient profile is a starting point and should be optimized for the specific separation of MPTC-amino acid derivatives.
Data Analysis and Expected Results
Identification and Quantification
Amino acids are identified by comparing the retention times of the peaks in the sample chromatogram to those of the derivatized amino acid standards. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from the standards of known concentrations.
Potential for Chiral Separations
When analyzing a racemic mixture of a specific amino acid (equal amounts of D- and L-isomers) derivatized with chiral this compound, two diastereomeric peaks should be observed in the chromatogram. The resolution of these peaks will depend on the interaction of the diastereomers with the stationary phase. This provides a powerful tool for determining the enantiomeric purity of amino acid samples. [9]
Comparison with PITC Derivatives
The MPTC-amino acid derivatives are expected to be more polar than their PITC counterparts due to the presence of the methoxypropyl group. This may result in shorter retention times on a reversed-phase column compared to PITC derivatives under identical conditions. The UV absorption maximum may also differ slightly from the 254 nm typical for PITC derivatives and should be confirmed by scanning with a DAD detector.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low peaks | Incomplete derivatization, degradation of derivatives, incorrect injection volume. | Optimize derivatization time and temperature. Ensure reagents are fresh. Check injector for issues. |
| Broad or tailing peaks | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column or a guard column. Adjust mobile phase pH. Inject a smaller sample volume. |
| Poor peak resolution | Inadequate chromatographic conditions. | Optimize the gradient profile (slower gradient). Try a different mobile phase composition or a different column. |
| Baseline drift | Column contamination, detector lamp aging, mobile phase not properly degassed. | Flush the column. Replace the detector lamp. Degas the mobile phases. |
| Extra peaks | Impurities in the sample or reagents, side reactions during derivatization. | Use high-purity reagents. Optimize derivatization conditions to minimize side products. |
Conclusion
The use of this compound as a pre-column derivatizing agent presents a promising new avenue for the HPLC analysis of amino acids. Its chiral nature offers the significant advantage of potential enantiomeric separations on standard achiral columns. The protocols outlined in this application note, based on the well-established principles of isothiocyanate chemistry, provide a solid foundation for the implementation and optimization of this novel analytical method. As with any new method, validation and optimization are crucial to ensure accurate and reliable results.
References
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65–74.
- Waters Corporation. (1983). Pico-Tag Method Manual. Milford, MA.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10437, Phenyl isothiocyanate. Retrieved from [Link]
- Hu, L., Liu, S., & Zhang, X. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. International Journal of Mass Spectrometry, 392, 1-6.
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Ilag, L. L., & Loo, J. A. (2009). Edman degradation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Laursen, R. A. (2001). Edman Degradation. In Encyclopedia of Life Sciences.
- Kleidernigg, O. P., Posch, K., & Lindner, W. (1996). Synthesis and application of a new isothiocyanate as a chiral derivatizing agent for the indirect resolution of chiral amino alcohols and amines.
- Al-Ghanayem, A. A., & Malki, A. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(31), 19806-19814.
-
Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. Retrieved from [Link]
- Svedas, V. K., & Shpigun, O. A. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- MDPI. (2023).
- Finke, M. D. (2002). A comparison of the post-column ninhydrin and o-phthalaldehyde methods for the analysis of amino acids in the plasma of the dog, cat, and chicken. Journal of Animal and Feed Sciences, 11(2), 269-282.
- Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
-
Shimadzu. (n.d.). High Speed Simultaneous Analysis of Amino Acids in Foods Using Automatic Pretreatment Function. Retrieved from [Link]
-
Chromatography Today. (2020). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
- MDPI. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(12), 1175.
-
ResearchGate. (2000). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]
- National Center for Biotechnology Information. (2015). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society, 137(23), 7648-7657.
-
Protocols.io. (2018). Amino acid analysis by UHPLC-MS/MS. Retrieved from [Link]
-
Encyclopedia of Life Sciences. (2001). Peptide Sequencing by Edman Degradation. Retrieved from [Link]
-
ResearchGate. (2020). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols: Advancing Peptide Sequencing with Novel Isothiocyanate Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal sequencing is a critical tool in protein characterization, enabling the confirmation of protein identity, the detection of post-translational modifications, and de novo sequencing of novel proteins. The foundational chemistry for this technique, the Edman degradation, has relied on phenyl isothiocyanate (PITC) for decades. While robust, the classic Edman degradation has limitations, particularly concerning the sensitivity and compatibility with modern mass spectrometry workflows. This document provides a detailed overview of isothiocyanate-based peptide sequencing, revisiting the core principles of the Edman degradation. It then explores the potential of novel, next-generation reagents, using the hypothetical compound 2-Isothiocyanato-1-methoxy-propane as a model to discuss desired characteristics such as increased volatility and enhanced mass spectrometry performance. Detailed protocols for the classic Edman degradation are provided, alongside a discussion of how these protocols might be adapted for novel reagents.
Introduction: The Enduring Significance of N-Terminal Sequencing
The precise sequence of amino acids in a peptide or protein dictates its structure and function. Determining this sequence is a cornerstone of proteomics and has wide-ranging applications in biomedical research and drug development. N-terminal sequencing, which identifies amino acids sequentially from the free amino-terminus of a polypeptide chain, is of particular importance for:
-
Protein Identification: Confirming the identity of a purified protein by matching its initial sequence with database entries.
-
Purity Assessment: Detecting heterogeneity at the N-terminus of a protein preparation, which may arise from proteolytic degradation or incomplete processing.
-
De Novo Sequencing: In conjunction with peptide fragmentation strategies, Edman degradation contributes to determining the complete sequence of novel proteins.[1]
The Edman degradation, a method developed by Pehr Edman, has been the gold standard for N-terminal sequencing for over 70 years.[2][3] This cyclical chemical process selectively removes and identifies one amino acid at a time from the N-terminus of a peptide.[4]
The Chemistry of Edman Degradation: A Step-by-Step Mechanistic Look
The Edman degradation is a three-step process that is repeated to sequence a peptide.[5] The primary reagent in the classical method is phenyl isothiocyanate (PITC).[6]
Step 1: Coupling Reaction
Under mildly alkaline conditions (pH 8-9), the uncharged N-terminal amino group of the peptide acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of PITC.[5][7] This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.
Step 2: Cleavage Reaction
The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[2][3] The acidic conditions induce the cyclization of the terminal PTC-amino acid, leading to the cleavage of the peptide bond between the first and second amino acid residues. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative and a shortened peptide with a new N-terminus.
Step 3: Conversion and Identification
The ATZ-amino acid derivative is unstable and is therefore converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[6] The specific PTH-amino acid can then be identified by chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known standards. The shortened peptide can then re-enter the Edman degradation cycle for the identification of the next amino acid.[4]
The Rise of Novel Isothiocyanates: Beyond PITC
While PITC has been a workhorse for decades, its properties are not always ideal for modern analytical platforms. The phenyl group can lead to reduced signal intensities in mass spectrometry (MS) due to its non-polar nature.[8][9][10] This has spurred research into alternative isothiocyanate reagents with properties designed to enhance sequencing performance.
Desirable characteristics for next-generation Edman reagents include:
-
Increased Volatility: More volatile reagents and byproducts are advantageous for automated gas-phase sequencers, allowing for easier removal and cleaner analytical signals.[11]
-
Enhanced MS Compatibility: Reagents that promote better ionization and fragmentation in MS/MS analysis can significantly improve sensitivity and the confidence of peptide identification.[8][9][10]
-
Differential Fragmentation Patterns: Some isothiocyanate analogues can induce specific fragmentation patterns in the mass spectrometer, providing additional structural information.[8][9][10]
A Hypothetical Case Study: this compound
While not a currently established sequencing reagent, we can use the structure of "this compound" to illustrate the design principles for a novel Edman reagent.
-
Potential for Increased Volatility: The aliphatic methoxypropyl backbone, compared to the phenyl ring of PITC, would likely result in a more volatile PTH-amino acid derivative. This could be beneficial in automated gas-phase sequencing by facilitating the transfer and removal of the cleaved amino acid derivative, potentially leading to shorter cycle times and reduced background signal.
-
Altered Chromatographic Properties: The polarity introduced by the methoxy group would alter the retention time of the resulting PTH-amino acid in RP-HPLC, which would require the development of new separation standards and gradients.
-
Mass Spectrometry Performance: The fragmentation pattern of the methoxypropylthiohydantoin-amino acid in MS/MS would differ from that of the PTH-amino acid. This could potentially offer advantages in distinguishing between isobaric amino acids, such as leucine and isoleucine, based on unique fragment ions.
The development of novel isothiocyanate reagents, such as 4-sulfophenyl isothiocyanate (SPITC) which introduces a charge to the N-terminus, has already demonstrated the benefits of tuning the chemical properties of the Edman reagent for improved performance in specific applications, particularly those involving mass spectrometry.[12][13]
Experimental Protocols
The following protocols provide a framework for performing N-terminal peptide sequencing using the classical Edman degradation with PITC. These can be adapted for use in both manual and automated sequencing setups.
Protocol 1: Manual Edman Degradation
Materials:
-
Peptide sample (10-100 picomoles)
-
Phenyl isothiocyanate (PITC) solution (5% in pyridine)
-
Coupling buffer: Pyridine/water (1:1, v/v), pH adjusted to 9.0 with N,N-dimethylallylamine
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Conversion solution: 1 N HCl
-
HPLC system with a C18 column
-
PTH-amino acid standards
Procedure:
-
Coupling:
-
Dissolve the peptide sample in 20 µL of coupling buffer in a small reaction vial.
-
Add 10 µL of PITC solution.
-
Incubate at 50°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
-
Washing:
-
Wash the dried sample twice with 50 µL of heptane to remove excess PITC.
-
Wash the sample twice with 50 µL of ethyl acetate to remove byproducts.
-
Dry the sample completely after each wash.
-
-
Cleavage:
-
Add 20 µL of anhydrous TFA to the dried sample.
-
Incubate at 50°C for 15 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
-
Extraction:
-
Add 50 µL of water to the dried sample.
-
Extract the ATZ-amino acid with two 100 µL portions of ethyl acetate.
-
Combine the ethyl acetate fractions and dry them down. The remaining aqueous phase contains the shortened peptide.
-
-
Conversion:
-
Add 20 µL of 1 N HCl to the dried ethyl acetate extract.
-
Incubate at 80°C for 10 minutes.
-
Dry the sample completely.
-
-
Analysis:
-
Reconstitute the dried PTH-amino acid in a suitable solvent for HPLC.
-
Inject the sample onto the HPLC system and compare the retention time to that of the PTH-amino acid standards to identify the amino acid.
-
-
Next Cycle:
-
The shortened peptide in the aqueous phase from step 4 can be dried and subjected to another round of Edman degradation.
-
Protocol 2: Automated Gas-Phase Edman Degradation
Automated sequencers perform the same basic chemical steps but utilize gas-phase delivery of reagents to a sample immobilized on a solid support. This improves efficiency and reduces sample loss.
General Workflow:
-
Sample Preparation: The protein or peptide sample is loaded onto a PVDF membrane or a glass fiber disk that has been pre-treated with Polybrene to prevent sample washout.
-
Instrument Setup: The sequencer is programmed with the appropriate cycles, including reagent delivery times, reaction temperatures, and wash steps.
-
Automated Sequencing: The instrument automatically performs the coupling, cleavage, and extraction steps. The cleaved ATZ-amino acid is transferred to a conversion flask.
-
On-line HPLC Analysis: The converted PTH-amino acid is automatically injected into an integrated HPLC system for identification.
Key Parameters for an Automated Sequencer:
| Parameter | Typical Value | Purpose |
| Coupling Temperature | 45-55°C | Promotes the reaction between PITC and the N-terminal amino group. |
| Cleavage Temperature | 45-55°C | Facilitates the cleavage of the terminal PTC-amino acid. |
| Reagent Delivery | Gas-phase delivery of PITC and TFA | Minimizes reagent consumption and improves reaction efficiency. |
| Solvent Washes | Heptane, Ethyl Acetate | Removes excess reagents and reaction byproducts. |
| Cycle Time | 30-60 minutes | The time required to complete one full cycle of Edman degradation. |
Data Interpretation and Troubleshooting
Successful interpretation of Edman sequencing data relies on the clear identification of a single PTH-amino acid at each cycle. Common issues include:
-
No Sequence: This can be due to a blocked N-terminus (e.g., acetylation), insufficient sample, or sample loss during preparation.
-
High Background: Incomplete reactions or sample impurities can lead to the appearance of multiple PTH-amino acids in each cycle, obscuring the true sequence.
-
Sequence Drop-off: A gradual decrease in the signal of the correct PTH-amino acid can occur due to incomplete reactions or sample degradation over multiple cycles.
-
Ambiguous Residues: Some amino acids, such as serine and threonine, are prone to degradation during the Edman chemistry, leading to lower yields and potentially ambiguous identification.
Visualizing the Workflow
The Edman Degradation Cycle
Caption: The cyclical process of Edman degradation.
Chemical Mechanism of Coupling and Cleavage
Caption: Key chemical transformations in Edman degradation.
Conclusion and Future Outlook
N-terminal sequencing by Edman degradation remains a vital technique in the protein scientist's toolkit. While mass spectrometry has become a dominant technology in proteomics, the direct, sequential chemical analysis offered by the Edman degradation provides an orthogonal and often more definitive method for N-terminal sequence confirmation. The future of Edman chemistry lies in the development of novel reagents that are tailored for higher sensitivity and seamless integration with mass spectrometry platforms. The exploration of isothiocyanates with varied physicochemical properties, such as the hypothetical "this compound," will continue to refine and extend the capabilities of this classic and powerful protein analysis method.
References
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry. [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Royal Society of Chemistry. [Link]
-
N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed. [Link]
-
After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. National Institutes of Health. [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. [Link]
-
Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]
-
What are the reagents used in Edman degradation sequencing and its basic principles?. Baitai Peike Biotechnology. [Link]
-
Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Peptide Sequencing by Edman Degradation. EHU. [Link]
-
Edman degradation. Wikipedia. [Link]
-
High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. National Institutes of Health. [Link]
-
4 Steps of Edman Degradation. Mtoz Biolabs. [Link]
-
Amino Acid Sequencing - Edman Degradation (Part 1). YouTube. [Link]
-
Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. National Institutes of Health. [Link]
-
Gas Phase Sequence Analysis of Proteins/Peptides. Taylor & Francis eBooks. [Link]
-
26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]
-
Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate. [Link]
-
Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. PubMed. [Link]
-
De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
-
On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Reagents and Basic Principles of Edman Degradation Sequencing_Edman Degradation Sequencing | Baitai Peike Biotechnology [en.biotech-pack.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Covalent Labeling of Proteins with 2-Isothiocyanato-1-methoxy-propane for Proteomic Analysis
Abstract
This application note provides a comprehensive guide for the covalent labeling of proteins using 2-Isothiocyanato-1-methoxy-propane (MP-ITC), a novel amine-reactive chemical probe. We detail the fundamental reaction chemistry, provide validated, step-by-step protocols for protein labeling and purification, and discuss downstream applications in mass spectrometry-based proteomics. The core of this methodology is the reaction of the isothiocyanate group of MP-ITC with primary amines on proteins, such as the N-terminus and lysine side chains, to form a stable thiourea bond. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize covalent labeling strategies for protein quantification, identification, and structural analysis.
Introduction and Principle of Method
Covalent labeling is a cornerstone of chemical proteomics, enabling the study of protein function, interactions, and expression levels.[1] Isothiocyanates (ITCs) are a class of reagents that react efficiently and specifically with primary amines under mild alkaline conditions, making them ideal for modifying proteins in a controlled manner.[2][3]
This document describes the use of this compound (MP-ITC), a small, uncharged labeling reagent. Its isothiocyanate group (-N=C=S) is highly electrophilic and targets the nucleophilic unprotonated primary amines (-NH2) found on the N-terminus of a polypeptide and the ε-amino group of lysine residues.[4][5] The reaction, which proceeds optimally at a pH of 8.5-9.5, results in the formation of a highly stable thiourea linkage, covalently attaching the methoxy-propane moiety to the protein.[5][6][7]
The addition of this tag introduces a precise mass shift of 131.19 Da , which can be readily detected by mass spectrometry (MS), facilitating the identification of labeled proteins and peptides. This straightforward labeling strategy is applicable to a wide range of proteomics workflows, from verifying protein modification to enabling relative quantification experiments.
Reaction Mechanism
The reaction is a nucleophilic addition of the protein's primary amine to the electrophilic carbon of the isothiocyanate group. This forms a stable covalent bond.
Caption: Covalent modification of a primary amine with MP-ITC.
Materials and Reagents
-
Protein Sample: Purified protein of interest (≥2 mg/mL for optimal results) in an amine-free buffer (e.g., PBS, HEPES, or Carbonate/Bicarbonate).
-
Amine-Free Buffers:
-
Labeling Buffer: 100 mM Sodium Bicarbonate, pH 9.0.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
MP-ITC Reagent: this compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO): To dissolve the MP-ITC reagent.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification System: Desalting columns (e.g., spin columns) or dialysis cassettes suitable for the protein's molecular weight.
-
Spectrophotometer: For measuring protein concentration.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. Buffers containing Tris or glycine will compete with the protein for the labeling reagent and must be removed.[4][8]
-
If necessary, perform a buffer exchange into the Labeling Buffer (100 mM Sodium Bicarbonate, pH 9.0) using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL. Higher concentrations improve labeling efficiency.[3]
-
-
MP-ITC Stock Solution:
-
Immediately before use, dissolve the MP-ITC reagent in anhydrous DMSO to a concentration of 10 mg/mL.
-
Note: Isothiocyanates are moisture-sensitive and hydrolyze in aqueous solutions. The stock solution should be prepared fresh for each experiment and protected from light.[4]
-
Protocol 2: Protein Labeling Reaction
-
Calculate Reagent Volume: Determine the molar ratio of MP-ITC to protein. A 10- to 20-fold molar excess of MP-ITC is a common starting point for optimization.[2]
-
Moles of Protein = (Protein volume in L × Protein conc. in mg/mL) / (Protein MW in g/mol )
-
Moles of MP-ITC = Moles of Protein × Molar Excess (e.g., 20)
-
Volume of MP-ITC Stock = (Moles of MP-ITC × MP-ITC MW in g/mol ) / (Stock conc. in mg/mL)
-
-
Labeling Reaction:
-
Place the protein solution in a microcentrifuge tube.
-
While gently stirring or vortexing, add the calculated volume of the MP-ITC stock solution to the protein solution. Add the reagent slowly in small aliquots to prevent protein precipitation.[8]
-
Wrap the tube in aluminum foil to protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for an additional 1 hour at room temperature to consume any unreacted MP-ITC.
-
Protocol 3: Purification of Labeled Protein
It is critical to remove unreacted MP-ITC and quenching molecules, as they can interfere with downstream analysis.
-
Desalting Column (Recommended for speed):
-
Equilibrate a desalting spin column with Purification Buffer (PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge to elute the purified, labeled protein.
-
-
Dialysis (For larger volumes):
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against 1L of Purification Buffer (PBS, pH 7.4) at 4°C for at least 4 hours, with a minimum of two buffer changes.
-
Verification of Labeling
The success of the labeling reaction can be confirmed by mass spectrometry, which will detect the mass shift corresponding to the covalent addition of the MP-ITC tag.
| Number of Labels | Modification | Total Mass Shift (Da) |
| 1 | Protein + 1 MP-ITC | +131.19 |
| 2 | Protein + 2 MP-ITC | +262.38 |
| 3 | Protein + 3 MP-ITC | +393.57 |
| n | Protein + n MP-ITC | + n × 131.19 |
| Table 1: Expected Monoisotopic Mass Shifts upon Labeling with MP-ITC. |
For a more detailed analysis, the labeled protein can be digested with trypsin and analyzed by LC-MS/MS. The resulting data can be searched with the MP-ITC modification (+131.193 Da) set as a variable modification on lysine (K) and peptide N-termini.
Proteomics Application Workflow
MP-ITC-labeled proteins can be integrated into standard proteomics workflows. The label serves as a stable mass tag for identification and quantification.
Sources
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
"2-Isothiocyanato-1-methoxy-propane" reaction with primary amines protocol
An In-Depth Technical Guide to the Reaction of 2-Isothiocyanato-1-methoxy-propane with Primary Amines for the Synthesis of Chiral Thioureas
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-(1-methoxypropan-2-yl)-N'-substituted thioureas through the reaction of this compound with primary amines. This reaction is a cornerstone for creating chiral thiourea derivatives, a class of compounds with significant applications in asymmetric organocatalysis and medicinal chemistry.
The narrative explains the causality behind experimental choices, ensuring that the described protocols are self-validating. It is grounded in authoritative sources to provide a robust and trustworthy resource.
Introduction and Significance
The reaction between an isothiocyanate and a primary amine is a highly efficient and atom-economical method for the synthesis of N,N'-disubstituted thioureas.[1][2] When a chiral isothiocyanate, such as this compound, is employed, the resulting thiourea products are also chiral. These molecules have garnered substantial interest over the past two decades, emerging as powerful organocatalysts.[3]
The utility of chiral thioureas stems from their ability to act as dual hydrogen bond donors, activating electrophiles and organizing transition states in a stereocontrolled manner.[3][4] This property has been harnessed in a wide array of asymmetric transformations.[4][5] Furthermore, the thiourea motif is a recognized pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including potential as anticancer agents and enzyme inhibitors.[6]
This guide details the underlying mechanism, a step-by-step reaction protocol, characterization techniques, and the broader applications of the resulting chiral thioureas.
Reaction Mechanism: Nucleophilic Addition
The formation of a thiourea from this compound and a primary amine proceeds via a straightforward nucleophilic addition mechanism.[1]
Causality of the Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the central carbon atom of the isothiocyanate group (-N=C=S), which is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
-
Intermediate Formation: This attack results in the formation of a transient zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, leading to the formation of the stable, neutral thiourea product.
This reaction is typically fast and proceeds under mild conditions, often at room temperature, without the need for a catalyst.[1]
Mechanism Workflow Diagram
Caption: Nucleophilic addition mechanism for thiourea synthesis.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of N-(1-methoxypropan-2-yl)-N'-substituted thioureas. It should be adapted based on the specific primary amine used and the scale of the reaction.
Materials and Reagents
-
Isothiocyanate: this compound
-
Amine: Desired primary amine (aliphatic or aromatic)
-
Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. The choice of solvent depends on the solubility of the reactants. DCM is often a good starting point.
-
Glassware: Round-bottom flask, magnetic stirrer, dropping funnel (optional), condenser (if heating).
-
Purification: Silica gel for column chromatography, and appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes).
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol, 1.0 equivalent) in the chosen anhydrous solvent (5-10 mL).
-
Reagent Addition: To this stirring solution, add this compound (1.1 mmol, 1.1 equivalents) dropwise at room temperature.[1] A slight excess of the isothiocyanate ensures complete consumption of the primary amine. For highly reactive amines, the addition can be performed at 0 °C to control the reaction rate.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 4 to 24 hours.[1]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be purified directly. If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
-
Column Chromatography: For oils or solids that do not recrystallize well, purification by flash column chromatography on silica gel is recommended.
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of thioureas.
Data Summary: Reaction Parameters
The following table provides a template for summarizing experimental data for the synthesis of various thiourea derivatives. Researchers should populate this table with their specific experimental findings.
| Primary Amine (R'-NH₂) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| Example: Benzylamine | DCM | 25 | 6 | e.g., 95% | Recrystallization (Ethanol) |
| Example: Aniline | THF | 25 | 12 | e.g., 92% | Column Chromatography |
| Example: Cyclohexylamine | ACN | 25 | 4 | e.g., 98% | Recrystallization (EtOAc/Hex) |
Product Characterization
Verifying the identity and purity of the synthesized N-(1-methoxypropan-2-yl)-N'-substituted thiourea is critical. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment, confirming the presence of the methoxypropyl group and the specific primary amine substituent. Key signals include the N-H protons, which often appear as broad singlets.
-
¹³C-NMR: Confirms the presence of the thiocarbonyl (C=S) carbon, typically resonating in the range of 180-190 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and the C=S stretching vibration (around 1200-1350 cm⁻¹).[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (ee) of the product, while standard reverse-phase HPLC is used to assess its purity.
Applications in Drug Development and Asymmetric Catalysis
The chiral thioureas synthesized via this protocol are not merely synthetic curiosities; they are valuable molecules with significant practical applications.
-
Asymmetric Organocatalysis: Due to their strong hydrogen-bonding capabilities, thioureas are excellent catalysts for a variety of stereoselective reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations.[3][4] They activate the electrophile and control the facial selectivity of the nucleophilic attack, leading to high enantioselectivities.
-
Drug Discovery: The thiourea functional group is present in a number of biologically active compounds. These derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[6] The specific stereochemistry of the N-(1-methoxypropan-2-yl) group can play a crucial role in the molecule's interaction with biological targets like enzymes or receptors.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Isothiocyanates can be volatile and have pungent odors. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Primary amines can be corrosive and toxic. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-Cyanoethyl Isothiocyanate with Primary Amines.
-
Steppeler, F., Iwan, D., Wojaczyńska, E., & Wojaczyński, J. (2020). Chiral Thioureas-Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 401. doi: 10.3390/molecules25020401. Retrieved from [Link]
-
Takemoto, Y. (2010). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Chemical & Pharmaceutical Bulletin, 58(5), 593-601. doi: 10.1248/cpb.58.593. Retrieved from [Link]
-
Scilit. (n.d.). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
MDPI. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
Chromatography Forum. (2015). hplc of thiourea. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Thioureas-Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Chiral Isothiocyanates as Precursors for Thiourea Organocatalysts in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Isothiocyanates
In the landscape of modern asymmetric synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. While the specific reagent "2-Isothiocyanato-1-methoxy-propane" is not extensively documented in peer-reviewed literature, it represents a class of chiral building blocks—isothiocyanates—that are fundamental to the construction of powerful organocatalysts. Isothiocyanates are versatile electrophilic synthons, prized for their straightforward and high-yielding reaction with primary and secondary amines to form thiourea derivatives.[1][2][3]
This guide focuses on the broader, well-established application of chiral isothiocyanates as precursors to one of the most successful classes of organocatalysts: chiral thioureas . These catalysts have revolutionized the field by promoting a wide array of stereoselective transformations through a distinct, non-covalent mode of action—hydrogen bonding.[4][5] Their metal-free nature, operational simplicity, and tolerance to ambient conditions make them highly attractive for both academic research and industrial drug development.[5]
This document will detail the mechanistic principles behind thiourea organocatalysis, provide a validated protocol for the synthesis of a representative chiral thiourea catalyst, and showcase its application in a key asymmetric transformation, thereby providing researchers with the foundational knowledge and practical steps to leverage this powerful catalytic strategy.
Part 1: Mechanistic Foundation - The Power of Hydrogen Bonding
Chiral thiourea catalysts operate by activating electrophilic substrates through double hydrogen-bonding interactions.[5][6] The two N-H protons of the thiourea moiety form a "clamp-like" binding motif with Lewis basic sites on the substrate, such as carbonyl oxygens or nitro groups.[5][7] This interaction has several profound effects that orchestrate the stereochemical outcome of a reaction:
-
Electrophile Activation: By withdrawing electron density, the hydrogen bonds increase the electrophilicity of the substrate, lowering the activation energy for nucleophilic attack.
-
Conformational Locking: The bidentate hydrogen bonding rigidly orients the substrate within the chiral environment of the catalyst. This controlled orientation ensures that the nucleophile can only approach from one specific face, dictating the stereochemistry of the newly formed bond.
-
Bifunctional Catalysis: Many of the most effective thiourea catalysts are "bifunctional," incorporating a Lewis basic group (e.g., a tertiary amine) into the chiral scaffold.[4][6] This basic site can simultaneously deprotonate and activate the nucleophile, bringing both reacting partners into close proximity within a highly organized, chiral transition state.[4][8] This dual activation model is a cornerstone of modern organocatalysis.[6]
The acidity of the N-H protons is crucial for catalytic efficacy. Thioureas are generally stronger hydrogen-bond donors than their urea counterparts, a property attributed to the electronic and steric characteristics of the sulfur atom.[5] The inclusion of electron-withdrawing groups on the aryl rings of the catalyst (e.g., -CF₃) further enhances this acidity, leading to stronger substrate binding and increased catalytic activity.[7]
Caption: Bifunctional thiourea catalysis workflow.
Part 2: Synthesis Protocol - From Chiral Amine to Catalyst
The synthesis of chiral thiourea catalysts is remarkably efficient and modular. The most common and reliable method involves the direct condensation of a chiral primary amine with an appropriately substituted isothiocyanate.[1][2] This protocol describes the synthesis of a widely used catalyst derived from (1R,2R)-diaminocyclohexane and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, commonly known as a "Takemoto catalyst" analogue.
Objective: To synthesize (1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea.
Materials:
-
(1R,2R)-N,N-Dimethylcyclohexane-1,2-diamine
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask, dissolve (1R,2R)-N,N-Dimethylcyclohexane-1,2-diamine (1.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane under ambient atmosphere.
-
Reagent Addition: To the stirred solution, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol, 1.0 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[9] Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is often of high purity.
-
Purification (if necessary): If TLC indicates the presence of impurities, purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
This straightforward procedure provides the bifunctional thiourea catalyst in excellent yield and purity, ready for use in asymmetric reactions.[9]
Caption: General workflow for thiourea catalyst synthesis.
Part 3: Application Protocol - Asymmetric Michael Addition
One of the hallmark applications of bifunctional thiourea catalysts is the asymmetric Michael addition of soft nucleophiles to nitroolefins.[4] This reaction is a powerful tool for constructing chiral molecules containing both C-C and C-N bonds.
Objective: To perform the enantioselective Michael addition of dibenzoylmethane to β-nitrostyrene catalyzed by a chiral bifunctional thiourea.
Materials:
-
Chiral thiourea catalyst (synthesized in Part 2)
-
β-Nitrostyrene (0.5 mmol, 1.0 eq)
-
Dibenzoylmethane (0.6 mmol, 1.2 eq)
-
Toluene, anhydrous
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral thiourea catalyst (0.05 mmol, 10 mol%).
-
Addition of Reactants: Add β-nitrostyrene (0.5 mmol, 1.0 eq) and dibenzoylmethane (0.6 mmol, 1.2 eq) to the flask.
-
Solvent and Temperature: Add 2.0 mL of anhydrous toluene. Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C). The optimal temperature may need to be determined empirically to balance reaction rate and enantioselectivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 12-24 hours.
-
Workup: Once the β-nitrostyrene is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification and Analysis: Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to isolate the Michael adduct.
-
Stereoselectivity Determination: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Expected Outcome:
This protocol typically yields the Michael adduct with high chemical yield and excellent enantioselectivity. The specific results are dependent on the catalyst structure, solvent, and temperature.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 10 | Toluene | 25 | >95 | >90 |
| 5 | Toluene | 0 | >95 | >94 |
| 10 | CH₂Cl₂ | 25 | >95 | 85-90 |
Note: Data presented is representative and based on typical outcomes for this class of reaction. Actual results should be verified experimentally.
Conclusion and Outlook
Chiral isothiocyanates are not merely reagents; they are gateways to a vast and powerful toolkit of organocatalysis. The thioureas derived from them are among the most reliable and versatile catalysts for asymmetric synthesis, capable of promoting complex transformations with high stereocontrol under mild conditions.[6] Their predictable mechanism, based on the principles of hydrogen-bond-mediated activation, allows for rational catalyst design and optimization. For researchers in drug discovery and process development, the operational simplicity, scalability, and metal-free nature of these systems offer significant advantages over traditional methods. The continued exploration of new chiral scaffolds and isothiocyanate partners promises to further expand the utility of this remarkable catalyst class.
References
- Benchchem. Application Notes and Protocols: Asymmetric Synthesis Using Chiral Thiourea Catalysts.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs).
- Chemical Communications (RSC Publishing). Recent advancement in the synthesis of isothiocyanates.
- NOBLECHEMISTRY - YouTube. Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst.
- PMC - NIH. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide.
- MDPI. Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction.
- Organic Chemistry Frontiers (RSC Publishing). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction.
- PMC - PubMed Central. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.
- Wikipedia. Thiourea organocatalysis.
- ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia.
- Organic Chemistry Portal. Thiourea synthesis by thioacylation.
- ACS Publications. Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety.
- PMC - NIH. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis.
- SciSpace. Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety.
- MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
- DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS.
- Chemistry LibreTexts. 10.3: Thiourea Based Catalysis.
- Arkivoc. Chiral thiourea derivatives as organocatalyts in the enantioselective Morita- Baylis-Hillman reactions.
- ResearchGate. External hydrogen bonds assisted thiourea organocatalysts.
Sources
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharm.or.jp [pharm.or.jp]
- 9. mdpi.com [mdpi.com]
Application Note: Determination of Enantiomeric Excess Using 2-Isothiocyanato-1-methoxy-propane as a Chiral Derivatizing Agent
Abstract
The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a detailed guide for researchers and drug development professionals on the use of 2-Isothiocyanato-1-methoxy-propane (MIP-NCS) as an effective chiral derivatizing agent (CDA). By converting a mixture of enantiomeric analytes, such as primary and secondary amines, into a mixture of diastereomers, MIP-NCS enables straightforward quantification of enantiomeric excess (% ee) using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and details the subsequent analytical methodologies.
Introduction: The Principle of Chiral Derivatization
Enantiomers are stereoisomers that are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. Standard analytical techniques like HPLC with achiral stationary phases or conventional NMR spectroscopy cannot distinguish between them.[1][2]
A powerful strategy to overcome this challenge is chiral derivatization.[3] This method involves reacting the enantiomeric mixture with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a new pair of compounds.[2][3]
(R)-Analyte + (S)-CDA → (R,S)-Product (S)-Analyte + (S)-CDA → (S,S)-Product
The resulting products, known as diastereomers, are no longer mirror images of each other. Consequently, they exhibit different physical properties, including distinct NMR chemical shifts, different retention times in chromatography, and varying solubilities, which allows for their separation and quantification.[3]
This compound (MIP-NCS) is a chiral CDA featuring a reactive isothiocyanate (-N=C=S) group and a stereocenter. The isothiocyanate moiety reacts efficiently and cleanly with nucleophilic functional groups, primarily primary and secondary amines, to form stable thiourea derivatives.[4][5] This reaction provides a robust method for the analysis of a wide range of chiral molecules critical to the pharmaceutical industry.[6][7]
Mechanism of Derivatization with MIP-NCS
The core of the methodology is the nucleophilic addition of an amine from the chiral analyte to the electrophilic carbon atom of the isothiocyanate group in MIP-NCS. This reaction proceeds under mild conditions and without racemization at the analyte's stereocenter.
Let's consider a racemic mixture of a chiral amine, (R/S)-Analyte-NH₂, reacting with enantiomerically pure (S)-MIP-NCS:
-
Reaction with (R)-Amine: The (R)-enantiomer of the amine reacts with (S)-MIP-NCS to form the (R,S)-diastereomeric thiourea.
-
Reaction with (S)-Amine: The (S)-enantiomer of the amine reacts with (S)-MIP-NCS to form the (S,S)-diastereomeric thiourea.
These two diastereomeric products can then be distinguished and quantified.
Experimental Protocols
Safety Precaution: Isothiocyanates are lachrymatory and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Derivatization for NMR Analysis
This protocol is designed for rapid determination of % ee without extensive sample purification.
A. Materials
-
Chiral Derivatizing Agent: (S)-2-Isothiocyanato-1-methoxy-propane (MIP-NCS, enantiomerically pure) [CAS: 362601-74-9]
-
Analyte: Chiral amine sample (approx. 5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) of high purity.
-
Optional Catalyst: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), 1-2 drops of a dilute solution.
-
Equipment: High-resolution NMR spectrometer (≥400 MHz), precision NMR tubes, volumetric flasks, micropipettes.
B. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of the chiral amine analyte into a clean, dry vial.
-
Solvent Addition: Dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Reagent Addition: Add a slight molar excess (1.1 to 1.2 equivalents) of MIP-NCS to the vial. This ensures the complete conversion of the analyte. The reaction is typically fast.
-
Rationale: Using a slight excess of the CDA drives the reaction to completion, ensuring that the ratio of diastereomers accurately reflects the initial ratio of enantiomers.
-
-
Reaction: Gently swirl the vial. The reaction to form the thiourea is often complete within 15-30 minutes at room temperature. For less reactive amines, the addition of a catalytic amount of a non-nucleophilic base like TEA can accelerate the process.
-
NMR Sample Transfer: Transfer the reaction mixture directly into an NMR tube.
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
Protocol 2: Derivatization for HPLC Analysis
This protocol involves a work-up step to prepare a clean sample suitable for injection onto an HPLC system.
A. Materials
-
Chiral Derivatizing Agent: (S)-MIP-NCS (enantiomerically pure)
-
Analyte: Chiral amine sample (approx. 1-2 mg)
-
Reaction Solvent: HPLC-grade anhydrous acetonitrile or dichloromethane (DCM).
-
Work-up Reagents: 1 M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
HPLC Mobile Phase: HPLC-grade acetonitrile and water (or methanol and water).
-
Equipment: HPLC system with UV detector, analytical C18 column, vials, rotary evaporator.
B. Step-by-Step Procedure
-
Sample Preparation: Dissolve approximately 1-2 mg of the chiral amine analyte in 1.0 mL of anhydrous acetonitrile in a small vial.
-
Reagent Addition: Add 1.2 equivalents of MIP-NCS to the solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. Monitor reaction completion by TLC if necessary.
-
Quenching & Extraction (Work-up): a. Dilute the reaction mixture with 5 mL of ethyl acetate or DCM. b. Wash the organic layer sequentially with 5 mL of 1 M HCl (to remove any unreacted amine/base), 5 mL of saturated NaHCO₃ solution, and 5 mL of brine.
-
Rationale: This aqueous work-up removes excess reagents and catalysts that could interfere with the HPLC analysis, leading to a cleaner chromatogram and more reliable quantification. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Sample Preparation: Re-dissolve the dried residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system.
Analysis and Data Interpretation
The conversion of enantiomers into diastereomers allows for their quantification based on the distinct signals they produce in NMR spectra or their separation into distinct peaks in an HPLC chromatogram.
A. NMR Spectroscopy Analysis
In the ¹H NMR spectrum of the derivatized sample, the two diastereomers will exhibit at least one pair of signals with different chemical shifts (δ). Protons close to the stereocenters are most affected. Look for well-resolved signals, such as the methoxy protons (-OCH₃) from the MIP-NCS moiety or the alpha-proton of the original amine.
Enantiomeric Excess (% ee) Calculation: The % ee is calculated by integrating the distinct peaks corresponding to each diastereomer.[8]
% ee = | (Area₁ - Area₂) / (Area₁ + Area₂) | × 100%
Where Area₁ and Area₂ are the integration values for the signals of the major and minor diastereomers, respectively.
| Parameter | Diastereomer 1 (e.g., S,S) | Diastereomer 2 (e.g., S,R) |
| Analyte Proton (e.g., α-H) | δ = 4.15 ppm (quartet) | δ = 4.21 ppm (quartet) |
| CDA Proton (e.g., -OCH₃) | δ = 3.35 ppm (singlet) | δ = 3.38 ppm (singlet) |
| Relative Integral Area | 1.85 | 0.15 |
| Calculation | % ee = |(1.85 - 0.15) / (1.85 + 0.15)| x 100 = 85% |
Table 1: Example of hypothetical ¹H NMR data for a derivatized chiral amine.
B. HPLC Analysis
Using a standard achiral stationary phase (e.g., C18), the diastereomers will separate due to their different polarities and interactions with the column, resulting in different retention times (tᵣ).[9][10][11]
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the thiourea chromophore absorbs (typically ~240-250 nm).
-
Column Temperature: 30 °C
Enantiomeric Excess (% ee) Calculation: The % ee is calculated from the peak areas in the chromatogram.[8]
% ee = | (Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂) | × 100%
Where Peak Area₁ and Peak Area₂ are the integrated areas of the peaks for the major and minor diastereomers.
| Parameter | Diastereomer 1 (e.g., S,S) | Diastereomer 2 (e.g., S,R) |
| Retention Time (tᵣ) | 10.2 minutes | 11.5 minutes |
| Peak Area (mAU*s) | 95000 | 5000 |
| Calculation | % ee = |(95000 - 5000) / (95000 + 5000)| x 100 = 90% |
Table 2: Example of hypothetical HPLC data for a derivatized chiral amine.
Conclusion
This compound serves as a valuable chiral derivatizing agent for the determination of enantiomeric excess in chiral primary and secondary amines. The derivatization reaction is rapid, efficient, and proceeds under mild conditions to form stable diastereomeric thioureas. These diastereomers can be readily resolved and quantified using standard NMR or HPLC instrumentation, providing a reliable and accessible method for stereochemical analysis in research and industrial settings. The protocols and guidelines presented here offer a robust framework for the successful implementation of this technique.
References
- A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. (2025). ACS Publications.
- Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. (2009). PubMed.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (n.d.). NIH PMC.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (n.d.). MDPI.
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). ScienceDirect.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). NIH PMC.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). Semantic Scholar.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). PubMed.
- Chiral derivatizing agent. (n.d.). Grokipedia.
- A Comparative Guide to Determining the Enantiomeric Purity of (2S)-5-Methoxyflavan-7-ol. (n.d.). Benchchem.
- This compound | CAS 362601-74-9. (n.d.). Santa Cruz Biotechnology.
- A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. (2025). PubMed.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters.
- Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate.
Sources
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- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Isothiocyanato-1-methoxy-propane and its Derivatives using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive guide for the quantitative analysis of "2-Isothiocyanato-1-methoxy-propane" and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Isothiocyanates are a class of naturally occurring organosulfur compounds that have garnered significant interest in the pharmaceutical and food industries for their potential therapeutic properties. The accurate and sensitive quantification of these volatile compounds is crucial for research, quality control, and drug development. This document provides a detailed, step-by-step protocol for sample preparation, instrument configuration, and data analysis. It also delves into the principles of method validation to ensure data integrity and reliability, in accordance with industry standards.
Introduction: The Significance of Isothiocyanate Analysis
Isothiocyanates (ITCs) are a group of bioactive compounds, most notably found in cruciferous vegetables.[1][2] Their biological activities, including antimicrobial and anti-inflammatory properties, have made them a focal point in drug discovery and nutraceutical development. "this compound" (C₅H₉NOS, MW: 131.196) is a representative member of this class, and its analysis presents unique challenges due to its volatility and potential for thermal degradation.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile and semi-volatile compounds like isothiocyanates.[4][5] The gas chromatograph separates the individual components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for each analyte. This combination of chromatography and mass spectrometry offers high selectivity and sensitivity, making it a "gold standard" for substance identification.[4]
This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for the GC-MS analysis of "this compound" derivatives.
Experimental Workflow and Protocols
A successful GC-MS analysis hinges on a well-defined and executed workflow, from sample preparation to data interpretation. The following sections provide a detailed protocol, with an emphasis on the rationale behind each step.
Sample Preparation: A Critical First Step
The primary goal of sample preparation is to extract the target analytes from the sample matrix in a form suitable for GC-MS analysis, while minimizing the loss of volatile compounds.[2]
Protocol: Solvent Extraction of "this compound" Derivatives
-
Sample Homogenization: If the analyte is in a solid matrix (e.g., plant tissue, formulated product), homogenize a known weight of the sample (e.g., 1-5 g) to increase the surface area for extraction. For liquid samples, proceed directly to the extraction step.
-
Solvent Selection: Dichloromethane (DCM) or n-hexane are effective solvents for extracting isothiocyanates.[6][7] Add 10 mL of the chosen solvent to the homogenized sample in a sealed container.
-
Internal Standard Spiking: To ensure accurate quantification, add a known concentration of an internal standard (IS) to the sample. An ideal IS is a compound with similar chemical properties to the analyte but with a different retention time. For this analysis, Butyl-benzene can be a suitable choice.[8]
-
Extraction: Agitate the sample-solvent mixture for 30-60 minutes at room temperature using a shaker or vortex mixer.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the organic layer containing the extracted isothiocyanates to a clean vial.
-
Concentration (Optional): If the analyte concentration is expected to be low, the extract can be concentrated under a gentle stream of nitrogen. Avoid high temperatures to prevent the loss of volatile analytes.
-
Final Volume: Adjust the final volume of the extract to a known quantity (e.g., 1 mL) with the extraction solvent before transferring to a GC vial for analysis.
Diagram: Experimental Workflow
Caption: Workflow for the GC-MS analysis of "this compound" derivatives.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and derivatives being analyzed.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | Varian VF-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent | A non-polar column is suitable for the separation of a wide range of volatile and semi-volatile compounds.[8] |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample without causing thermal degradation of the analytes. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | Maximizes the transfer of the sample to the column, enhancing sensitivity for trace analysis. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min | |
| Oven Temperature Program | Initial: 50°C (hold 5 min), Ramp 1: 5°C/min to 110°C, Ramp 2: 20°C/min to 300°C (hold 3.5 min)[8] | A programmed temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ion Source Temperature | 255 °C[8] | |
| Transfer Line Temperature | 270 °C[8] | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | A standard energy for generating reproducible mass spectra. |
| Scan Range | 40-450 m/z | Covers the expected mass range of the target analytes and their fragments. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown compounds and provides a complete mass spectrum for each peak. |
Data Analysis and Quantification
1. Peak Identification: The identification of "this compound" and its derivatives is achieved by comparing the retention time and the mass spectrum of the chromatographic peaks with those of a known standard.
2. Mass Spectral Fragmentation: Isothiocyanates exhibit characteristic fragmentation patterns in EI-MS. For alkyl isothiocyanates, a prominent peak at m/e 72 corresponding to the [CH₂NCS]⁺ ion is often observed.[9] The mass spectrum of "this compound" would be expected to show a molecular ion peak (M⁺) at m/z 131, along with fragment ions resulting from the cleavage of the molecule. The interpretation of these fragmentation patterns is a key aspect of structural confirmation.[10][11]
Diagram: GC-MS Process
Caption: The process of separation and detection in a GC-MS system.
3. Quantification: A calibration curve is constructed by analyzing a series of standard solutions of "this compound" at different concentrations, each containing the same concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Method Validation: Ensuring Data Integrity
A validated analytical method is essential for producing reliable and reproducible results.[5] The key validation parameters, based on the International Council for Harmonisation (ICH) guidelines, are outlined below.[12]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[13] | The analyte peak should be well-resolved from other peaks, and the mass spectrum should be free from interference. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[13] | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of the test results to the true value.[13] | Recovery of the analyte from a spiked matrix should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] | The relative standard deviation (RSD) should be ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13] | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] | The results should not be significantly affected by minor changes in parameters such as oven temperature, flow rate, etc. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of "this compound" and its derivatives. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reliable quantification of these important bioactive compounds. The emphasis on method validation ensures that the generated data is of high quality and suitable for regulatory submission and scientific publication.
References
-
Jorgensen, L. V., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile compounds emitted by plants. Methods in Molecular Biology, 1153, 161-9. [Link]
- Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual Review of Plant Biology, 57, 303-333.
-
Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
- Mithen, R. F., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucosinolate hydrolysis products from broccoli, sulforaphane and iberin. Journal of Agricultural and Food Chemistry, 49(12), 5743-5749.
- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.
- Agilent Technologies. (2014). GC/MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
- PerkinElmer, Inc. (2018).
- Restek Corporation. (2020). Optimizing GC-MS Analysis: A Practical Guide.
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
- Thermo Fisher Scientific. (2019). Practical Guide to GC-MS.
- Waters Corporation. (2017).
- Bell, L., & Wagstaff, C. (2017). Glucosinolates and their hydrolysis products in brassica and their role in plant-insect interactions. In Advances in botanical research (Vol. 84, pp. 1-38). Academic Press.
- Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51.
- Andreasson, E., & Jørgensen, L. B. (2013). Glucosinolates. In Natural products (pp. 2535-2569). Springer, Berlin, Heidelberg.
- Wittstock, U., & Halkier, B. A. (2002). Glucosinolate research in the Arabidopsis era. Trends in plant science, 7(6), 263-270.
Sources
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- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. gcms.cz [gcms.cz]
Application Notes and Protocols: The Use of 2-Isothiocyanato-1-methoxy-propane in Solid-Phase Peptide Synthesis
Introduction: Exploring Novel N-Terminal Modifications in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acid sequences. A key aspect of SPPS is the ability to introduce specific modifications to the peptide chain, thereby altering its biological activity, stability, or function. N-terminal modification is a powerful strategy for achieving these goals. Isothiocyanates are a class of reagents well-known in peptide chemistry for their ability to react selectively with the primary amine of the N-terminal amino acid.[1][2] This reactivity forms the basis of the classical Edman degradation method for peptide sequencing.[3][4][5]
This document provides detailed application notes and protocols for the use of a specific isothiocyanate, 2-isothiocyanato-1-methoxy-propane , as a novel reagent for the N-terminal modification of peptides during solid-phase synthesis. The introduction of the 1-methoxy-2-propyl group offers a unique modification that can impart changes in the peptide's hydrophilicity and conformational properties. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their repertoire of peptide modifications.
Chemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for its successful application. The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 362601-74-9 | [6] |
| Molecular Formula | C₅H₉NOS | [6] |
| Molecular Weight | 131.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge |
| Reactivity | Reacts with primary amines to form thioureas | [2] |
Mechanism of Action: N-Terminal Thiourea Formation
The core of this application lies in the chemoselective reaction between the isothiocyanate group (-N=C=S) of this compound and the uncharged N-terminal α-amino group of the resin-bound peptide. This reaction, conducted under mildly basic conditions, results in the formation of a stable thiourea linkage. This process is analogous to the initial coupling step in Edman degradation.[3]
The workflow for this modification within the context of SPPS is depicted in the following diagram:
Figure 1: Workflow for N-terminal modification with this compound in SPPS.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin used.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol assumes the synthesis of the desired peptide sequence on a solid support using standard Fmoc-based SPPS is complete, and the final N-terminal Fmoc group has been removed.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Reagent Preparation: Prepare a 0.5 M solution of this compound in DMF. Prepare a 1 M solution of DIPEA in DMF.
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the this compound solution (5-10 equivalents relative to the resin loading) to the resin.
-
Add DIPEA (5-10 equivalents) to the reaction vessel. The base is crucial to ensure the N-terminal amine is in its unprotonated, reactive state.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative ninhydrin test (Kaiser test).[7] A negative result (no color change) indicates the absence of free primary amines and the completion of the coupling. If the test is positive, the reaction time can be extended.
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 1 minute).
-
Wash the resin with DCM (3 x 1 minute).
-
Wash the resin with MeOH (3 x 1 minute).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Treat the dried, modified resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.[8]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Visualization of the N-Terminal Modification Reaction
The chemical transformation occurring at the N-terminus of the peptide is illustrated in the following diagram:
Figure 2: Reaction of this compound with a peptide N-terminus.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through established analytical techniques.
-
Reaction Monitoring: The use of the ninhydrin (Kaiser) test provides a reliable in-process control to ensure the complete consumption of the N-terminal amine.[7]
-
Final Product Analysis: The identity and purity of the final modified peptide should be confirmed by mass spectrometry and RP-HPLC. The expected mass of the modified peptide will be the mass of the original peptide plus the mass of the this compound moiety (131.20 Da). The RP-HPLC profile will show a shift in retention time, typically to a more hydrophobic elution, compared to the unmodified peptide.
Conclusion and Future Perspectives
The use of this compound offers a straightforward and efficient method for the N-terminal modification of peptides in solid-phase synthesis. This modification introduces a unique methoxypropyl-thiourea moiety that can be used to modulate the physicochemical properties of peptides for various applications in research and drug discovery. The protocols provided herein serve as a robust starting point for the exploration of this novel peptide modification. Further studies could investigate the impact of this modification on peptide structure, stability, and biological activity.
References
- Kent, S. B. (2009). Solid phase peptide synthesis. In Chemical Synthesis: Gnosis to Prognosis (pp. 235-293). Springer, Berlin, Heidelberg. [Link not available]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link not available]
-
Zhang, L., et al. (2018). Synthesis of Isothiocyanates: An Update. Molecules, 23(9), 2346. [Link]
-
Shaik, F., et al. (2022). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Nowick, J. S., et al. (1996). Synthesis of Peptide Isocyanates and Isothiocyanates. The Journal of Organic Chemistry, 61(12), 3929–3934. [Link]
-
Brogdon, J. B., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338–1345. [Link]
-
Brogdon, J. B., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Wikipedia. (2023). Edman degradation. [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
-
EHU. Peptide Sequencing by Edman Degradation. [Link]
-
ChemSynthesis. 2-isothiocyanato-2-methylpropane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11721, 2-Methoxypropane. [Link]
-
AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Arias, M., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 46-54. [Link]
-
Isied, S. S., et al. (2007). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 104(44), 17307–17311. [Link]
-
Albericio, F., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Organic & Biomolecular Chemistry, 12(30), 5580–5594. [Link]
-
Antonisamy, C. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Isothiocyanato-1-methoxy-propane
Welcome to the dedicated support guide for the column chromatography purification of 2-Isothiocyanato-1-methoxy-propane (CAS 362601-74-9). This resource, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounding all recommendations in established scientific principles.
Core Concepts: Understanding the Purification Challenge
Purifying this compound requires a nuanced approach due to the specific chemical properties of the isothiocyanate (-N=C=S) functional group. Success hinges on understanding the molecule's potential instabilities and interactions.
Key Molecular Properties:
-
Molecular Formula: C₅H₉NOS[1]
-
Molecular Weight: 131.20 g/mol [1]
-
Electrophilicity: The carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to reaction with nucleophiles.[2]
-
Instability: Isothiocyanates can be sensitive to heat, acidic conditions, and moisture.[3][4] In aqueous solutions, they can degrade into various products, including thioureas and sulfides, which complicates purification and can reduce yield.[5][6]
The primary challenge is to separate the target compound from starting materials, reaction by-products, and any degradation products without inducing further degradation on the chromatography column.
General Purification Workflow
The following diagram outlines the logical flow for developing a successful purification protocol.
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Side Reactions of 2-Isothiocyanato-1-methoxy-propane with Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isothiocyanato-1-methoxy-propane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential side reactions with amino acids during your experiments. While specific data on this compound is limited, the principles outlined here are based on the well-established reactivity of isothiocyanates.
I. Understanding the Primary Reaction and Potential for Side Reactions
This compound, like other isothiocyanates, is a valuable reagent for various bioconjugation and labeling applications, including peptide sequencing. The primary reaction involves the nucleophilic attack of an amino group on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). However, the presence of various nucleophilic amino acid side chains in proteins and peptides can lead to unintended side reactions, compromising the specificity and yield of your desired product.
The general mechanism of the reaction of an isothiocyanate with an amine is fundamental to its application, particularly in the context of Edman degradation for peptide sequencing.[1][2][3] This process involves the reaction of the isothiocyanate with the N-terminal amino group of a peptide.[1][3]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments.
FAQ 1: My reaction is showing low yield of the expected N-terminal labeled peptide. What are the potential causes?
Answer: Low yield of the desired N-terminal labeled peptide can be attributed to several factors, primarily related to reaction conditions and the presence of competing nucleophiles.
Troubleshooting Guide:
-
pH Optimization is Crucial: The reactivity of both the N-terminal amine and potentially interfering side chains is highly dependent on pH.[4][5]
-
The Problem: The N-terminal α-amino group typically has a pKa around 7-8, while the ε-amino group of lysine has a pKa around 10.5.[6][7] At a pH close to the pKa of the N-terminal amine, it will be sufficiently deprotonated and nucleophilic to react. However, at higher pH values, lysine side chains become more reactive, leading to a significant side reaction.[6]
-
The Solution: Perform your reaction at a mildly alkaline pH, typically between 8.0 and 9.0, to favor the reaction with the N-terminal amine.[5] It is advisable to perform a pH titration experiment to determine the optimal pH for your specific peptide.
-
-
Presence of Highly Nucleophilic Residues: Cysteine residues, with the thiol side chain (pKa ~8.5-9.5), are highly nucleophilic and can readily react with isothiocyanates to form a dithiocarbamate adduct.[7][8]
-
The Problem: This reaction can be faster than the reaction with the N-terminal amine, significantly reducing the yield of your target product.[9]
-
The Solution: If your peptide contains cysteine, consider protecting the thiol group prior to the reaction with this compound. Reagents like iodoacetamide or N-ethylmaleimide can be used for this purpose.[8]
-
-
Hydrolysis of the Isothiocyanate: Isothiocyanates can be hydrolyzed in aqueous solutions, especially at higher pH values.
-
The Problem: This hydrolysis reaction consumes your reagent, reducing the effective concentration available to react with the peptide.
-
The Solution: Prepare your this compound solution fresh and add it to the reaction mixture immediately. Avoid prolonged incubation times at high pH.
-
FAQ 2: I am observing multiple products in my HPLC or Mass Spectrometry analysis. What are these side products?
Answer: The presence of multiple products indicates that this compound is reacting with amino acid side chains in addition to the N-terminus.
Troubleshooting Guide:
-
Lysine Side-Chain Modification: As mentioned, the ε-amino group of lysine is a potent nucleophile at higher pH.
-
Identification: The side product will have a mass corresponding to your peptide plus one molecule of this compound, but the N-terminus will be unmodified. Tandem mass spectrometry (MS/MS) can confirm the modification site.
-
Mitigation: Lower the reaction pH to the 8.0-9.0 range to increase the selectivity for the N-terminal amine.[5]
-
-
Cysteine Side-Chain Modification: The thiol group of cysteine is a primary site for off-target reactions.[8]
-
Identification: The side product will have a mass corresponding to your peptide plus one molecule of this compound, with the modification on the cysteine residue.
-
Mitigation: Protect the cysteine residue prior to the labeling reaction as described in FAQ 1.
-
-
Other Potential Side Reactions: While less common, other nucleophilic side chains can potentially react, including the imidazole ring of histidine, the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine, especially under forcing conditions (e.g., very high pH, high temperature).[6][10]
-
Identification: Careful analysis of mass spectrometry data is required to identify these modifications.
-
Mitigation: Adhering to optimized reaction conditions (pH 8.0-9.0, room temperature) will minimize these less favorable reactions.
-
Diagram of Potential Reaction Pathways
The following diagram illustrates the intended reaction with the N-terminal amine and the major potential side reactions with lysine and cysteine residues.
Caption: Reaction pathways of this compound with a peptide.
FAQ 3: How can I confirm the site of modification on my peptide?
Answer: A combination of enzymatic digestion and mass spectrometry is the most effective way to pinpoint the exact location of the modification.
Experimental Protocol: Mapping Modification Sites
-
Reaction: Perform the reaction of your peptide with this compound under your chosen conditions.
-
Purification: Purify the modified peptide using reverse-phase HPLC to separate the different products.
-
Enzymatic Digestion: Digest the purified products with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[11]
-
Mass Spectrometry Analysis: Analyze the resulting peptide fragments by LC-MS/MS.
-
The mass shift corresponding to the addition of this compound will be observed on the fragment containing the modified amino acid.
-
Fragmentation analysis (MS/MS) will provide the sequence of the peptide fragment and confirm the exact modified residue.
-
Table 1: Summary of Factors Influencing Side Reactions
| Factor | Influence on Side Reactions | Recommended Action |
| pH | Higher pH increases the nucleophilicity of lysine and cysteine side chains, promoting side reactions.[4][5] | Maintain a pH between 8.0 and 9.0 for optimal N-terminal selectivity. |
| Temperature | Higher temperatures can increase the rate of side reactions and hydrolysis of the isothiocyanate. | Perform the reaction at room temperature unless otherwise optimized. |
| Reaction Time | Prolonged reaction times can lead to the accumulation of side products. | Monitor the reaction progress by HPLC and quench the reaction once the desired product formation has plateaued. |
| Presence of Cysteine | The thiol group of cysteine is highly reactive towards isothiocyanates.[8] | Protect cysteine residues prior to the reaction. |
Workflow for Minimizing Side Reactions
The following diagram outlines a systematic approach to minimize side reactions.
Caption: A systematic workflow for minimizing side reactions.
III. Concluding Remarks
While this compound is a potent tool for peptide and protein modification, a thorough understanding of its reactivity profile is essential for achieving clean and specific labeling. By carefully controlling reaction conditions, particularly pH, and considering the protection of highly nucleophilic side chains like cysteine, researchers can significantly minimize the occurrence of unwanted side reactions. The troubleshooting guides and protocols provided in this document are intended to serve as a valuable resource for optimizing your experimental outcomes.
References
-
Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3560–3566. [Link]
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]
-
Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of toxicologic pathology, 23(3), 135–145. [Link]
- Schroeder, W. A. (1967). The chemistry of the side chain groups of the amino acids. Methods in enzymology, 11, 1-28.
- Stark, G. R. (1977). Modification of proteins with isothiocyanates. Methods in enzymology, 47, 129-132.
-
Wikipedia contributors. (2023, December 12). Edman degradation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2024, from [Link]
-
Pearson Education. (2022, July 22). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. [Link]
-
Chemistry LibreTexts. (2019, July 14). Introduction to Amino Acid Reactivity. [Link]
-
Zhang, Y., & Chen, X. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current drug metabolism, 12(9), 896–903. [Link]
-
Mi, L., et al. (2008). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical research in toxicology, 21(9), 1833–1840. [Link]
-
Zhang, C., et al. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Angewandte Chemie (International ed. in English), 55(41), 12792–12796. [Link]
-
Martínez-Alvarez, R., et al. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants, 10(11), 1821. [Link]
-
Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3560–3566. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Edman Degradation: Principles, Methods, and Optimization Strategies. (n.d.). [Link]
-
ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (n.d.). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems | Request PDF. [Link]
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Isothiocyanato-1-methoxy-propane
Welcome to the technical support center for the synthesis of 2-Isothiocyanato-1-methoxy-propane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational troubleshooting.
I. Core Synthesis Overview & Key Challenges
The synthesis of this compound from its primary amine precursor, 2-Amino-1-methoxy-propane, is a cornerstone reaction for accessing this versatile building block. The most prevalent and scalable method involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization. While seemingly straightforward, this pathway is fraught with potential pitfalls, including low yields, stubborn impurities, and reaction stalling.
This guide will focus on the most common and adaptable synthetic route: the two-step, one-pot reaction using carbon disulfide (CS₂) and a suitable desulfurizing agent. We will address critical variables and provide actionable solutions to overcome common obstacles.
Core Reaction Pathway
The overall transformation follows two main steps:
-
Nucleophilic Attack: The primary amine (2-Amino-1-methoxy-propane) attacks the electrophilic carbon of carbon disulfide in the presence of a base to form a dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom, yielding the final isothiocyanate product.
II. Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that address common experimental failures. Each answer provides a diagnostic approach and corrective actions grounded in chemical principles.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Low yield is the most frequent complaint. The cause can be multifaceted, originating from reagent quality, reaction conditions, or work-up procedures.
A1: Systematic Troubleshooting for Low Yield
Let's break down the problem using a decision-based workflow.
In-Depth Analysis:
-
Reagent Quality is Paramount: The starting amine, 2-Amino-1-methoxy-propane, can absorb atmospheric CO₂ to form a solid carbamate salt, effectively reducing the amount of active nucleophile.[1][2] Always use a freshly opened bottle or purify the amine by distillation if contamination is suspected. Carbon disulfide quality is also critical; older bottles may contain impurities.
-
Dithiocarbamate Formation (Step 1): This step is exothermic. The initial addition of CS₂ to the amine should be performed at 0°C to prevent side reactions and decomposition. A strong, non-nucleophilic base like triethylamine (Et₃N) is often used, but for a cleaner reaction, an inorganic base like K₂CO₃ in a biphasic system can be effective.[3][4]
-
Choice of Desulfurizing Agent (Step 2): The success of the synthesis often hinges on this choice. Different agents have varying levels of reactivity and compatibility.[5] For an aliphatic amine like ours, milder conditions are preferable.
Desulfurizing Agent Typical Conditions Pros Cons Tosyl Chloride (TsCl) Et₃N, CH₂Cl₂, 0°C to RT General, reliable, good yields[6] Can require chromatographic purification to remove tosyl byproducts. Hydrogen Peroxide (H₂O₂) Aqueous or protic solvents "Green" reagent, simple workup[5][7] Can be slow; potential for over-oxidation if not controlled. Sodium Persulfate (Na₂S₂O₈) Water, basic conditions Green, efficient for scale-up, tolerates many functional groups[8] Requires careful pH control. Triphosgene (BTC) CH₂Cl₂, Base, 0°C Highly effective, fast reactions Highly toxic reagent, generates phosgene in situ; requires stringent safety protocols.[5][9]
Q2: I'm observing a significant amount of a white, insoluble solid byproduct. What is it and how can I prevent it?
A2: Identifying and Preventing Thiourea Byproduct Formation
This solid is almost certainly the symmetrical N,N'-disubstituted thiourea. It forms when the desired isothiocyanate product reacts with a molecule of unreacted 2-Amino-1-methoxy-propane.
Causality: This side reaction becomes significant under two conditions:
-
Slow Desulfurization: If the conversion of the dithiocarbamate salt to the isothiocyanate is slow, there is a prolonged period where starting amine and product coexist.
-
Localized "Hot Spots": Poor temperature control during the addition of a highly reactive desulfurizing agent can accelerate this side reaction.
Preventative Strategies:
-
Ensure Complete Dithiocarbamate Formation First: Before adding the desulfurizing agent, ensure all the starting amine has been converted to the dithiocarbamate salt. You can monitor this by running a TLC plate and staining with ninhydrin (which visualizes primary amines). If the amine spot persists, allow more time or add a slight excess of CS₂.
-
Controlled Reagent Addition: Add the desulfurizing agent (e.g., a solution of Tosyl Chloride) slowly to the reaction mixture at 0°C. This maintains a low concentration of the reactive species and prevents temperature spikes.
-
Use a One-Pot, Two-Step Protocol: The most robust method is to complete Step 1 (dithiocarbamate formation) fully before initiating Step 2 (desulfurization).[5][6] This temporal separation of reactants is key.
III. Frequently Asked Questions (FAQs)
Q: What is the safest and most efficient alternative to highly toxic thiophosgene? A: The combination of carbon disulfide and a desulfurizing agent is the most widely accepted and safer alternative to thiophosgene for laboratory and industrial scale-up.[10][11] While thiophosgene can convert primary amines directly to isothiocyanates, its high toxicity and moisture sensitivity present significant handling challenges.[12][13] For routine synthesis, methods using agents like tosyl chloride, sodium persulfate, or even newer electrochemical methods offer a much better safety profile with comparable or superior yields for aliphatic amines.[6][8][14]
Q: How should I purify the final product, this compound? A: Aliphatic isothiocyanates can be volatile and are often liquids at room temperature.
-
Standard Work-up: After the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any residual amine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, use a low bath temperature (<40°C) to avoid co-evaporation of your product.
-
Final Purification: Flash column chromatography on silica gel is the most common method for achieving high purity.[4] Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The product's polarity is low, so it should elute relatively quickly.
Q: Can I use a different base besides triethylamine? A: Yes. While triethylamine is common, other bases can be used. Potassium carbonate (K₂CO₃) is an excellent choice, particularly in a one-pot, aqueous-organic biphasic system, which can simplify workup and is environmentally benign.[3][4] Stronger organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be used, especially if the starting amine is less nucleophilic, though this is not typically an issue for 2-Amino-1-methoxy-propane.[15]
IV. Reference Experimental Protocol
This protocol is a reliable starting point for the synthesis, based on the tosyl chloride desulfurization method.[6]
Protocol: One-Pot Synthesis using Tosyl Chloride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-Amino-1-methoxy-propane (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).
-
Step 1 - Dithiocarbamate Formation: Cool the solution to 0°C in an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Step 2 - Desulfurization: Cool the reaction mixture back down to 0°C. Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. Purify the crude oil by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield this compound as a clear oil.
V. References
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm.
-
Electrochemical isothiocyanation of primary amines. University of Greenwich.
-
Isothiocyanate synthesis. Organic Chemistry Portal.
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. ACS Publications.
-
Synthesis of Isothiocyanates: An Update. NIH PMC.
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.
-
A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes. ResearchGate.
-
An Improved Procedure for the Preparation of Isothiocyanates from Primary Amines by Using Hydrogen Peroxide as the Dehydrosulfurization Reagent. ACS Publications.
-
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Royal Society of Chemistry.
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. NIH PMC.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. NIH PMC.
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Patent 3611163.
-
Thiophosgene. Wikipedia.
-
Preparation of isothiocyanates. ResearchGate.
-
Purification of seven glucosinolates from Brassica seeds and preparation of isothiocyanate and amine metabolites. ResearchGate.
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE.
-
Thiophosgene | CCl2S | CID 10040. PubChem.
-
2-isothiocyanato-2-methylpropane. ChemSynthesis.
-
This compound | CAS 362601-74-9. Santa Cruz Biotechnology.
-
Thiophosgene: - An overview. TradeIndia.
-
Method for producing isothiocyanate compound. Google Patents.
-
2-Amino-1-methoxypropane | 37143-54-7. Biosynth.
-
2-Amino-1-methoxypropane Formula. ECHEMI.
Sources
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Thiophosgene - Wikipedia [en.wikipedia.org]
- 13. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
"2-Isothiocyanato-1-methoxy-propane" stability issues in aqueous solutions
Technical Support Center: 2-Isothiocyanato-1-methoxy-propane
A Guide to Understanding and Mitigating Stability Challenges in Aqueous Solutions
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges of this and other aliphatic isothiocyanates in aqueous environments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just dissolved this compound in my aqueous buffer and I'm concerned about its stability. What are the primary issues I should be aware of?
Isothiocyanates (ITCs) as a chemical class are highly reactive, which is a key feature for their use in bioconjugation but also the source of their instability in aqueous media.[1][2] The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles.[3][4] In a typical aqueous buffer, the main sources of instability are:
-
Hydrolysis: Direct reaction with water molecules, which is often accelerated by pH changes.
-
Reaction with Buffer Components: Many common biological buffers contain nucleophilic groups that can react with and consume your ITC.
-
Reaction with Solutes: In complex media like cell lysates or protein solutions, abundant nucleophiles (e.g., amines and thiols) will readily react with the ITC.[4][5]
The rate of degradation is significantly influenced by temperature, pH, and the specific composition of your solution.[6] Isothiocyanates are known to have short half-lives in aqueous solutions, with degradation often observed within hours.[5]
Q2: What is the primary chemical degradation pathway for an isothiocyanate in an aqueous solution?
The most fundamental degradation pathway in a simple aqueous solution is hydrolysis. The water molecule acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This reaction typically proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to yield a primary amine and carbonyl sulfide (which can further hydrolyze to H₂S and CO₂).
This hydrolysis pathway is pH-dependent. In alkaline solutions, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), increases, which significantly accelerates the rate of degradation.[3] The resulting primary amine is itself a nucleophile and can react with remaining isothiocyanate molecules to form a stable N,N'-disubstituted thiourea, a common impurity found in aged ITC solutions.[3][7]
Caption: Primary degradation pathway of isothiocyanates in aqueous media.
Q3: How significantly does pH affect the stability of my compound?
The effect of pH is critical and multifaceted.
-
Alkaline pH (pH > 8): Stability decreases significantly. As mentioned, the concentration of hydroxide ions (OH⁻) increases, leading to rapid hydrolysis.[3] This is a crucial consideration for bioconjugation reactions, which are often performed at a slightly alkaline pH to deprotonate amine groups on proteins.[8][9]
-
Neutral pH (pH ~7): Hydrolysis still occurs but at a slower rate than in alkaline conditions. However, over several hours, significant degradation can still be expected.[5]
-
Acidic pH (pH < 6): While hydrolysis is slower at acidic pH, ITCs are not perfectly stable. At very low pH, the formation of nitriles can sometimes occur, although this is more relevant to the enzymatic hydrolysis of their glucosinolate precursors.[2] For most applications, working at a slightly acidic pH (e.g., 6.0-6.5) can provide a temporary kinetic stability if the experimental conditions allow.
Q4: I am using a common biological buffer like Tris or PBS. Could this be causing a problem?
Absolutely. The choice of buffer is one of the most common and overlooked sources of experimental failure. Different buffer components can accelerate the degradation of isothiocyanates more rapidly than deionized water alone.[5]
| Buffer System | Suitability for Isothiocyanates | Rationale and Causality |
| Tris-HCl | Poor | Tris (tris(hydroxymethyl)aminomethane) has a primary amine group. This amine is a potent nucleophile that will directly react with your isothiocyanate to form a stable thiourea adduct, effectively titrating your active compound out of the solution.[5] |
| Phosphate-Buffered Saline (PBS) | Moderate | PBS does not contain nucleophilic amines, making it a better choice than Tris. However, studies have shown that phosphate and other buffer salts can still accelerate ITC degradation compared to pure water, possibly by influencing the reaction kinetics.[5] |
| HEPES | Good | HEPES is a zwitterionic buffer that lacks primary or secondary amine groups available for reaction. It is generally considered a much safer choice for maintaining ITC stability during experiments. |
| MES / PIPES | Good | Like HEPES, MES and other ethanesulfonic acid-derived buffers are non-nucleophilic and are good choices for reactions involving isothiocyanates. |
Recommendation: Whenever possible, use non-nucleophilic buffers like HEPES or MES for your experiments. If you must use PBS, be aware of the potential for accelerated degradation and use freshly prepared solutions. Avoid Tris buffer entirely.
Q5: My goal is to conjugate this compound to a protein. Why is my labeling efficiency low?
Low conjugation efficiency is a classic problem that can almost always be traced back to a few key parameters. Here's a troubleshooting checklist:
-
Compound Instability (Hydrolysis): Your ITC may be hydrolyzing faster than it reacts with the protein.
-
Solution: Prepare your ITC stock solution in an anhydrous solvent like DMSO or DMF. Add it to the protein solution immediately before starting the conjugation. Minimize the reaction time as much as possible.
-
-
Incorrect pH: The reaction with protein amines (the N-terminus and the ε-amino group of lysine) requires the amine to be in its deprotonated, nucleophilic state (-NH₂).[9]
-
Competing Nucleophiles: As discussed, Tris buffer is a major issue. If your protein was stored in Tris, you must perform a buffer exchange into a non-amine-containing buffer (like carbonate-bicarbonate or HEPES at the desired pH) before adding the ITC.[11] Other nucleophiles like sodium azide (a common preservative) must also be removed.[11]
-
Insufficient Molar Excess: The ITC is consumed by hydrolysis in parallel with the desired conjugation reaction.
-
Solution: A significant molar excess of the isothiocyanate over the protein is typically required. A starting point is often a 10- to 20-fold molar excess of ITC to protein. This may need to be optimized for your specific protein.
-
Troubleshooting Guides & Protocols
Protocol 1: Assessing the Stability of this compound in Your Buffer
This protocol provides a self-validating system to understand the half-life of your compound under your specific experimental conditions using HPLC analysis.
Objective: To quantify the rate of degradation of this compound in a selected aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)
-
HPLC system with a C18 column and UV detector (detection ~245-275 nm, requires optimization)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the isothiocyanate in anhydrous DMSO.
-
Initiate Reaction: In a small vial at your desired temperature (e.g., 25°C), add a small volume of the DMSO stock to your aqueous buffer to achieve the final desired concentration (e.g., 1 mM). Vortex briefly to mix. This is your T=0 starting point.
-
Time-Zero (T=0) Sample: Immediately after mixing, withdraw an aliquot (e.g., 50 µL) and add it to a larger volume of quenching solution (e.g., 450 µL) in an HPLC vial. The organic solvent and acid will effectively stop the degradation.
-
Incubate and Sample: Leave the reaction vial incubating at the desired temperature. At predetermined time points (e.g., T = 15, 30, 60, 120, 240 minutes), withdraw identical aliquots and quench them in HPLC vials as in Step 3.
-
Analyze: Analyze all samples by reverse-phase HPLC. The isothiocyanate peak should have a specific retention time.
-
Quantify and Interpret: Integrate the peak area for the isothiocyanate at each time point. Plot the peak area against time. The rate of decrease will give you a clear picture of the compound's stability under your conditions. Comparing the peak area at each time point to the T=0 sample allows for calculation of the percentage remaining.
Caption: Experimental workflow for assessing isothiocyanate stability via HPLC.
References
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Link
-
Hanschen, F. S., et al. (2012). The Crucifer-Derived Isothiocyanate Erucin Is a Potent Inhibitor of Histone Deacetylase Activity in Human Colon Cancer Cells. Journal of Agricultural and Food Chemistry, 60(30), 7423-7430. While not directly cited for a specific point in the text, this and similar papers establish the general instability and reactivity of ITCs in biological systems. Link
-
(2022). Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of the Chinese Chemical Society. This reference is used to support the general factors affecting ITC stability. Link
-
Zhang, Y., et al. (2020). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Food Chemistry, 305, 125468. Link
-
Bones, A. M., & Rossiter, J. T. (1996). The myrosinase-glucosinolate system, its organisation and biochemistry. Physiologia Plantarum, 97(1), 194-208. The principles of ITC reactions with nucleophiles discussed in this review are foundational. Link
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223. Link
-
Kou, X., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. Link
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Link
-
Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 294-299. Link
-
Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459. Link
-
BenchChem. (n.d.). (1-Isothiocyanatoethyl)benzene degradation pathways and prevention. Link
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Link
-
Uchida, K., et al. (2003). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 278(18), 15834-15841. Link
-
Mario, S. (n.d.). FITC conjugation of Antibodies. Stanford University. Link
-
The, T. H., & Feltkamp, T. E. W. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology, 18(6), 865–873. Link
-
FluoroFinder. (n.d.). Antibody Conjugation Techniques. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 10. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drmr.com [drmr.com]
Technical Support Center: Optimizing Peptide Modifications with 2-Isothiocyanato-1-methoxy-propane
Welcome to the technical support center for the effective use of 2-isothiocyanato-1-methoxy-propane in peptide modification. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the success of your experiments.
Introduction to Peptide Modification with Isothiocyanates
The covalent modification of peptides with isothiocyanates is a cornerstone of bioconjugation chemistry, most famously exemplified by the Edman degradation for peptide sequencing.[1][2][3] The isothiocyanate group (–N=C=S) is a highly reactive electrophile that readily reacts with primary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains, to form a stable thiourea linkage.[4][5] This reaction is highly efficient under mildly alkaline conditions where the amino groups are deprotonated and thus more nucleophilic.[6][7]
This compound is a specific reagent for introducing a methoxypropyl group onto a peptide. While detailed literature on this particular reagent is limited, its reactivity can be understood from the well-established principles of isothiocyanate chemistry. This guide provides a comprehensive framework for optimizing your reaction conditions, troubleshooting potential issues, and answering common questions, drawing upon the broader knowledge of isothiocyanate-peptide reactions.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group, forming a thiourea derivative.
Caption: Reaction of a peptide's primary amine with this compound.
Experimental Protocol: A General Guideline
This protocol provides a starting point for the modification of peptides with this compound. Optimization is critical for each specific peptide due to variations in sequence, solubility, and steric hindrance.
I. Materials and Reagents
-
Peptide: Lyophilized and of high purity.
-
This compound: (CAS 362601-74-9)[2]
-
Reaction Buffer: 50 mM Borate buffer, pH 8.5. Other suitable buffers include sodium bicarbonate or phosphate buffers, but avoid buffers containing primary amines (e.g., Tris).[4]
-
Co-solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).[4][8]
-
Quenching Reagent (Optional): An amine-containing compound like Tris or glycine to consume excess isothiocyanate.
-
Purification System: High-Performance Liquid Chromatography (HPLC) is recommended for purifying the modified peptide.[9][10]
II. Step-by-Step Procedure
-
Peptide Dissolution:
-
Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If solubility is an issue, add a minimal amount of co-solvent (ACN or DMF) dropwise until the peptide dissolves. A 1:1 ratio of buffer to co-solvent can be a good starting point.[4]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ACN or DMF. The concentration should be such that a small volume can be added to the peptide solution.
-
-
Reaction Setup:
-
Add a 5 to 10-fold molar excess of this compound to the peptide solution.[4] A higher excess may be required for less reactive peptides or to drive the reaction to completion.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by HPLC or mass spectrometry to determine the extent of modification.
-
-
Quenching the Reaction (Optional):
-
Once the desired level of modification is achieved, add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted isothiocyanate.
-
-
Purification of the Modified Peptide:
Caption: A general experimental workflow for peptide modification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Reaction | 1. Incorrect pH: The pH of the reaction buffer is too low. 2. Inactive Reagent: The isothiocyanate has degraded. 3. Steric Hindrance: The N-terminus or lysine side chains are sterically hindered. 4. Low Temperature: The reaction is too slow at room temperature. | 1. Adjust pH: Ensure the reaction buffer is at pH 8.0-9.0.[11] 2. Use Fresh Reagent: Use a fresh vial of this compound. 3. Increase Reagent Excess & Time: Increase the molar excess of the isothiocyanate and/or prolong the reaction time.[4] 4. Increase Temperature: Increase the incubation temperature to 37°C or slightly higher.[4] | 1. Primary amines need to be deprotonated to be nucleophilic. The pKa of the N-terminal amine is typically around 8.0.[12] 2. Isothiocyanates can be sensitive to moisture and degrade over time. 3. A higher concentration of the isothiocyanate can overcome steric barriers and increase the probability of a successful reaction. 4. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions. |
| Multiple Products/Side Reactions | 1. Modification of Multiple Sites: Both the N-terminus and lysine residues are being modified. 2. Reaction with Other Nucleophiles: The isothiocyanate is reacting with other nucleophilic side chains (e.g., cysteine). 3. Peptide Degradation: The peptide is degrading under the reaction conditions. | 1. Control Stoichiometry: Use a lower molar excess of the isothiocyanate to favor modification of the more reactive N-terminus. 2. Protect Side Chains: If specific modification is required, consider using protecting groups for other reactive side chains. 3. Optimize pH and Temperature: Avoid excessively high pH or temperature. Monitor for peptide degradation by mass spectrometry. | 1. The N-terminal α-amino group is generally more nucleophilic than the ε-amino group of lysine, allowing for some selectivity at lower reagent concentrations. 2. While less common, isothiocyanates can react with thiols, especially at lower pH.[11] 3. Peptides can be susceptible to hydrolysis or other degradation pathways at high pH and temperature. |
| Difficulty in Purifying the Product | 1. Similar Hydrophobicity: The modified and unmodified peptides have very similar retention times on RP-HPLC. 2. Product Insolubility: The modified peptide is insoluble in the purification solvents. | 1. Optimize HPLC Gradient: Use a shallower gradient and/or a different ion-pairing agent (e.g., trifluoroacetic acid - TFA). 2. Alter Solvent System: Try a different co-solvent in the mobile phase or adjust the pH. | 1. A shallower gradient increases the resolution between closely eluting peaks. Different ion-pairing agents can alter the retention characteristics of the peptides. 2. The addition of the methoxypropyl group will alter the peptide's solubility, which may require adjustments to the purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with a peptide?
A1: The optimal pH is typically between 8.0 and 9.0.[11] In this range, the primary amino groups of the peptide are sufficiently deprotonated to act as effective nucleophiles, while minimizing potential side reactions and peptide degradation that can occur at higher pH values.
Q2: Can this compound react with amino acid side chains other than lysine?
A2: The primary reaction sites are the N-terminal amine and the ε-amino group of lysine. While isothiocyanates can react with other nucleophilic side chains like the thiol group of cysteine, this reaction is generally less favorable than with amines, especially at alkaline pH.[11] Reactions with other side chains are generally not observed under typical labeling conditions.
Q3: How can I confirm that my peptide has been successfully modified?
A3: The most definitive method is mass spectrometry (MS). You should observe a mass shift corresponding to the addition of the this compound moiety (molecular weight: 131.19 g/mol ).[2] HPLC analysis will also show a new peak with a different retention time compared to the unmodified peptide.
Q4: What is the stability of this compound in solution?
A4: Isothiocyanates, in general, are susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH. Therefore, it is recommended to prepare fresh stock solutions of this compound in an anhydrous organic solvent (e.g., ACN or DMF) and add it to the reaction mixture immediately.
Q5: I am observing incomplete reaction even with a large excess of the isothiocyanate. What can I do?
A5: If a large excess of the reagent and extended reaction times do not lead to complete conversion, consider increasing the reaction temperature to 37°C.[4] Temperature has been shown to have a significant impact on the reaction yield.[4] Additionally, ensure that your peptide is fully dissolved, as poor solubility can hinder the reaction. You may need to optimize the co-solvent concentration.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
-
Edman Degradation. (2023, October 28). In Wikipedia. [Link]
-
Brodbelt, J. S., & Perreault, H. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 32(8), 1338–1345. [Link]
-
What are the reagents used in Edman degradation sequencing and its basic principles?. (n.d.). Baitai Peike Biotechnology. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). ResearchGate. [Link]
-
Edman degradation. (2019, December 18). YouTube. [Link]
-
Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (n.d.). CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]
-
Cejpek, K., Valusek, J., & Velisek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Can FITC-labeled peptides be purified other than HPLC?. (2023, June 1). ResearchGate. [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. (2008). PubMed Central. [Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2018). Royal Society of Chemistry. [Link]
-
FITC labeling. (n.d.). Peptideweb.com. Retrieved from [Link]
Sources
- 1. Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. CN103221389A - Method for producing isothiocyanate compound - Google Patents [patents.google.com]
- 6. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site‐Selective Installation of N ϵ ‐Modified Sidechains into Peptide and Protein Scaffolds via Visible‐Light‐Mediated Desulfurative C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Isothiocyanate Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with isothiocyanates, specifically addressing the common challenge of removing excess "2-isothiocyanato-1-methoxy-propane" from a reaction mixture. The principles and protocols outlined here are broadly applicable to a range of aliphatic and aromatic isothiocyanates. Our goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is it crucial to remove excess isothiocyanates from my reaction?
Isothiocyanates are highly reactive electrophilic compounds. The central carbon atom of the -N=C=S functional group is susceptible to attack by a wide range of nucleophiles.[1] Leaving excess isothiocyanate in your reaction mixture can lead to several undesirable outcomes:
-
Side Reactions: The unreacted isothiocyanate can react with your desired product, particularly if it contains nucleophilic functional groups (e.g., amines, thiols), leading to the formation of impurities and reducing the overall yield of your target molecule.
-
Toxicity and Handling Concerns: Many isothiocyanates are lachrymators and can be toxic.[2] Proper quenching and removal are essential for the safety of the researcher and to ensure that subsequent biological assays are not confounded by the presence of a reactive and potentially cytotoxic small molecule.
-
Interference with Downstream Applications: Residual isothiocyanate can interfere with subsequent analytical procedures, such as NMR or mass spectrometry, and can complicate biological assays.
What are the primary methods for removing excess this compound?
There are three main strategies for removing excess isothiocyanates, which can be used individually or in combination:
-
Nucleophilic Quenching: This involves adding a scavenger molecule to the reaction mixture to selectively react with the excess isothiocyanate.
-
Extractive Workup: This liquid-liquid extraction process separates the isothiocyanate from the desired product based on their differential solubilities in immiscible solvents.
-
Chromatography: Techniques like flash column chromatography can effectively separate the isothiocyanate from the product based on differences in polarity.
-
Distillation: For volatile isothiocyanates and thermally stable products, distillation can be an effective purification method.
The choice of method depends on the properties of your desired product, the solvent system, and the scale of your reaction.
Decision Workflow for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification method.
In-Depth Protocols and Scientific Rationale
FAQ 3: How do I perform a nucleophilic quench of excess this compound?
A. Rationale:
The principle behind nucleophilic quenching is the introduction of a scavenger molecule with a highly reactive nucleophilic group that will preferentially react with the electrophilic isothiocyanate. Amines are excellent choices for this purpose as they rapidly react with isothiocyanates to form thermally stable and easily removable thiourea derivatives.[3]
B. Recommended Quenching Agents:
| Quenching Agent | Rationale | Byproduct | Removal of Byproduct |
| Tris(2-aminoethyl)amine (TREN) | A polyamine with multiple primary amine groups, making it a highly efficient scavenger. | Poly-thiourea adduct | Highly polar; typically removed by aqueous extraction or silica gel filtration. |
| 3-Aminopropyl-functionalized silica gel | A solid-supported scavenger. | Solid-supported thiourea | Simple filtration. |
| Aniline or other primary amines | Cost-effective and readily available. | Substituted thiourea | Can often be removed by acidic extraction or chromatography. |
C. Step-by-Step Protocol for Quenching with Tris(2-aminoethyl)amine (TREN):
-
Cool the Reaction Mixture: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the quenching reaction.
-
Add the Quenching Agent: Add Tris(2-aminoethyl)amine (TREN) dropwise to the cooled reaction mixture. A 1.5 to 2-fold molar excess relative to the initial excess of the isothiocyanate is typically sufficient.
-
Stir: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction with the excess isothiocyanate.
-
Monitor the Reaction: The disappearance of the isothiocyanate can be monitored by Thin Layer Chromatography (TLC).[3]
-
Proceed to Workup: The resulting highly polar poly-thiourea adduct can then be easily removed by an aqueous workup.
FAQ 4: Can you provide a detailed protocol for an extractive workup to remove the quenched isothiocyanate?
A. Rationale:
Extractive workup is a fundamental technique in organic synthesis to separate compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. The thiourea byproduct formed during quenching is designed to be highly polar and will preferentially partition into the aqueous phase, while your likely less polar desired product remains in the organic phase.
B. Step-by-Step Protocol for Extractive Workup:
-
Dilute the Reaction Mixture: Dilute the reaction mixture with an organic solvent in which your product is soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Perform Aqueous Washes:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash with a 1 M HCl solution. This will protonate any basic impurities and help to partition them into the aqueous layer.
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.
-
Finally, wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer and breaks up emulsions.
-
-
Separate and Dry the Organic Layer:
-
Carefully separate the organic layer from the aqueous layer.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Concentrate the Organic Layer:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
FAQ 5: When and how should I use flash column chromatography for purification?
A. Rationale:
If the extractive workup does not yield a product of sufficient purity, flash column chromatography is a powerful technique for separating compounds based on their polarity.[4][5] By passing the crude product through a column of silica gel with a suitable solvent system (eluent), compounds will travel down the column at different rates depending on their affinity for the stationary phase (silica gel) versus the mobile phase (eluent).
B. Step-by-Step Protocol for Flash Column Chromatography:
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to identify a solvent system (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives good separation between your desired product and any remaining impurities. The ideal Rf value for your product on the TLC plate is typically between 0.2 and 0.4.
-
Pack the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully add the sample to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin passing the eluent through the column under positive pressure (using a pump or inert gas).
-
Collect the eluting solvent in a series of fractions.
-
-
Analyze Fractions and Combine:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
-
FAQ 6: Is distillation a viable option for removing this compound?
A. Rationale:
Distillation separates compounds based on differences in their boiling points. This method is suitable if your desired product is significantly less volatile than the isothiocyanate and is thermally stable. Given that many alkyl isothiocyanates can be purified by vacuum distillation, this is a plausible method.[6][7][8]
B. Considerations:
-
Thermal Stability: It is crucial to ensure that your desired product does not decompose at the temperatures required for distillation. Isothiocyanates themselves can be thermolabile.[11]
-
Vacuum Distillation: To reduce the required temperature and minimize the risk of decomposition, vacuum distillation is highly recommended.[6]
C. General Procedure for Vacuum Distillation:
-
Setup: Assemble a vacuum distillation apparatus.
-
Heating: Gently heat the crude reaction mixture in a heating mantle.
-
Fraction Collection: Collect the distillate in fractions as the temperature of the vapor changes, corresponding to the boiling points of the different components at the applied pressure.
Safety and Waste Disposal
Q7: How should I handle and dispose of isothiocyanate-containing waste?
A. Safe Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Avoid inhalation of vapors and contact with skin and eyes.[1][2]
B. Waste Disposal:
-
Quench any unreacted isothiocyanate in the waste with a nucleophilic scavenger (e.g., a solution of a primary or secondary amine in an appropriate solvent) before disposal.
-
Dispose of isothiocyanate-containing waste in a designated hazardous waste container.
-
Follow all local and institutional regulations for chemical waste disposal.[12][13]
Physical and Chemical Properties
| Property | This compound |
| Molecular Formula | C₅H₉NOS[14] |
| Molecular Weight | 131.196 g/mol [14] |
| Boiling Point | Not experimentally determined. Estimated to be in the range of 140-170 °C at atmospheric pressure based on similar structures.[9][10] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water. |
| Reactivity | The isothiocyanate group is electrophilic and reacts with nucleophiles such as amines and thiols.[1] |
References
- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles - Benchchem. (n.d.).
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC. Retrieved January 20, 2026, from [Link]
-
Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]
- Preparation of alkyl isothiocyanates. (1964). Google Patents.
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (2018). Molecules. Retrieved January 20, 2026, from [Link]
-
2-isothiocyanato-2-methylpropane. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]
- Preparation of organic thiocyanates and isothiocyanates. (1949). Google Patents.
-
Materials and Methods pg. 2 II. Chemistry: Experimental Procedures pg. 3 III. 1H and 13C - ArTS. (n.d.). Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet: Phenyl isothiocyanate. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). PMC. Retrieved January 20, 2026, from [Link]
-
Synthesis of Isothiocyanates: An Update. (2017). PMC. Retrieved January 20, 2026, from [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Effect of Different Extraction Protocols on Brassica oleracea var. acephala Antioxidant Activity, Bioactive Compounds, and Sugar Profile. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Isothiocyanate-Rich Extracts from Cauliflower (Brassica oleracea Var. Botrytis) and Radish (Raphanus sativus) Inhibited Metabolic Activity and Induced ROS in Selected Human HCT116 and HT-29 Colorectal Cancer Cells. (2021). NIH. Retrieved January 20, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. (2016). PMC. Retrieved January 20, 2026, from [Link]
-
What would be the ideal way to quench excess thiophosgene after a reaction? (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Methoxypropane. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
2-Isothiocyanato-1-methoxy-4-nitrobenzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
CID 16170461 | C5H11O+. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-ethoxy-2-methoxypropane. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]
-
1-isothiocyanato-2-methylpropane. (n.d.). Stenutz. Retrieved January 20, 2026, from [Link]
-
2-methoxypropane. (n.d.). Stenutz. Retrieved January 20, 2026, from [Link]
-
2-Methoxypropane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Methoxyisopropylamine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3149141A - Preparation of alkyl isothiocyanates - Google Patents [patents.google.com]
- 8. US2462433A - Preparation of organic thiocyanates and isothiocyanates - Google Patents [patents.google.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 1-isothiocyanato-2-methylpropane [stenutz.eu]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
- 14. scbt.com [scbt.com]
Technical Support Center: 2-Isothiocyanato-1-methoxy-propane Derivatization
Welcome to the technical support guide for troubleshooting derivatization reactions involving 2-isothiocyanato-1-methoxy-propane. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, reactivity, and derivatization of this compound.
Q1: What is this compound and what are its primary reactive properties?
This compound (CAS 362601-74-9) is a chemical compound with the molecular formula C₅H₉NOS.[1] The key to its reactivity lies in the isothiocyanate group (-N=C=S). The carbon atom in this group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for its use in derivatization, primarily through the formation of thiourea derivatives with primary and secondary amines.[2][3]
Q2: I'm planning a derivatization with a primary amine. What is the general reaction mechanism?
The reaction between an isothiocyanate and a primary amine is a well-established method for forming N,N'-disubstituted thioureas.[4] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea product.[3]
Q3: What are the critical parameters to control for a successful derivatization reaction?
Several factors can influence the yield and purity of your thiourea derivative. These include:
-
Purity of the Isothiocyanate: Isothiocyanates can degrade over time. Using freshly prepared or purified this compound is recommended to avoid side reactions from decomposition products.[4]
-
Nucleophilicity of the Amine: The reactivity of the amine is crucial. Weakly nucleophilic amines may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a good yield.[4]
-
Steric Hindrance: Bulky substituents on either the isothiocyanate or the amine can slow down the reaction rate. In such cases, extending the reaction time or increasing the temperature may be necessary.[4]
-
Solvent Choice: The choice of solvent can impact reaction rates and solubility of reactants and products. Common solvents include alcohols, acetonitrile, and benzene.[5]
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential to avoid the formation of unwanted byproducts, such as symmetrical thioureas when an unsymmetrical product is desired.[4]
Q4: How can I monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. The appearance of a new spot and the disappearance of the starting material spots indicate that the reaction is proceeding.[5]
Q5: Are there alternative methods for synthesizing thioureas if the isothiocyanate is not readily available?
Yes, several other methods exist for thiourea synthesis. One common alternative is the reaction of an amine with carbon disulfide, which proceeds through a dithiocarbamate intermediate.[6] Another method involves the thionation of a corresponding urea using Lawesson's reagent.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during derivatization with this compound.
Issue 1: Low or No Product Formation
A lack of product can be frustrating. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting low product yield.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of this compound | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[4] | Isothiocyanates can be sensitive to moisture and light, leading to decomposition and reduced reactivity. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or prolonging the reaction time. Microwave irradiation can also be effective.[4] | Increasing the energy of the system helps to overcome the activation energy barrier for less reactive amines. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time.[4] | Sterically hindered molecules require more energy and time to achieve the correct orientation for a successful reaction. |
| Inappropriate Reaction Conditions | Optimize the solvent and temperature. Ensure the reaction is not being run at a temperature that could cause decomposition of the starting materials or product. | The solvent can influence the solubility and reactivity of the reactants. Temperature should be high enough to promote the reaction but not so high as to cause degradation. |
Issue 2: Formation of Unexpected Byproducts
The presence of extra spots on a TLC plate or unexpected peaks in your analytical data can indicate the formation of byproducts.
Common Byproduct: Symmetrical Thiourea
When synthesizing an unsymmetrical thiourea, the formation of a symmetrical byproduct can occur if the intermediate isothiocyanate reacts with the starting amine.[4]
Solution:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants.
-
Two-Step, One-Pot Approach: If synthesizing the isothiocyanate in situ, ensure its complete formation before adding the second amine.[4]
Issue 3: Difficulty in Product Purification
Purification can be challenging, especially if unreacted starting materials or byproducts have similar polarities to the desired product.
| Purification Challenge | Recommended Technique | Considerations |
| Removing Excess Amine | Acid wash (e.g., dilute HCl) during workup. | The protonated amine salt will be water-soluble and can be removed in the aqueous layer. |
| Removing Unreacted Isothiocyanate | Column chromatography. | Isothiocyanates can sometimes be difficult to separate from the thiourea product. Careful selection of the solvent system is crucial. |
| Product is an Oil | Trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. | This can help to solidify the product and remove soluble impurities. |
| General Purification | Recrystallization or column chromatography. | The choice of method will depend on the physical properties of your thiourea derivative. |
Section 3: Experimental Protocols
General Protocol for the Derivatization of an Amine with this compound
This protocol provides a general starting point. Optimization may be required based on the specific amine being used.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Addition of Isothiocyanate: To the stirring solution, add this compound (1.0 - 1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to several hours.[5]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea derivative.
Caption: General derivatization workflow.
Section 4: References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
-
Koprivanac, N., & Parlov, M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1836-1853.
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353110, this compound. Retrieved from [Link]
-
Reddit. (2023, August 28). Reaction of isothiocyanate. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
-
Zhang, Y., et al. (2011). A new mild and simple approach to isothiocyanates: a class of potent anticancer agents. Molecules, 16(5), 3876-3886.
Sources
Technical Support Center: Chiral Isothiocyanates in Stereoselective Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Application of 2-Isothiocyanato-1-methoxy-propane for Preventing Racemization
Disclaimer: The use of "this compound" as a racemization suppressant is a novel concept and is not extensively documented in peer-reviewed literature. This guide is intended to provide a framework for its potential application based on established principles of peptide chemistry and isothiocyanate reactivity. All proposed protocols and troubleshooting advice should be considered theoretical and require experimental validation.
Introduction
Welcome to the Technical Support Center dedicated to exploring innovative strategies for preventing racemization in sensitive chemical syntheses. This guide focuses on the hypothetical application of the chiral isothiocyanate, "this compound," as a potential agent to preserve stereochemical integrity, particularly in peptide synthesis. While the direct use of this specific reagent is not yet established, this resource provides a comprehensive overview of the underlying chemical principles, potential mechanisms of action, and practical guidance for experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a chiral isothiocyanate like "this compound" to prevent racemization?
The primary hypothesis is that a chiral isothiocyanate could act as a derivatizing agent or a transient protecting group for the amine nucleophile (e.g., the N-terminus of a peptide) during a coupling reaction. This interaction could introduce steric hindrance or create a specific chiral environment around the reactive center, thereby disfavoring the formation of the planar oxazolone intermediate, which is a primary pathway for racemization.[1][2] The methoxy group in the proposed reagent could also play a role in chelating or influencing the electronic environment of the reaction.
Q2: How would "this compound" be synthesized?
The most direct synthetic route would involve the conversion of its corresponding primary amine, 2-amino-1-methoxy-propane.[3] This can be achieved through various methods, with the reaction of the amine with carbon disulfide followed by a desulfurizing agent being a common approach.[4][5] It is crucial to select a method that preserves the chirality of the starting amine.[6]
Q3: Which amino acids are most susceptible to racemization, and would this reagent be particularly useful for them?
Amino acids such as histidine (His) and cysteine (Cys) are notoriously prone to racemization during peptide synthesis.[7] The unique side-chain structures of these amino acids can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical purity. A chiral isothiocyanate could potentially be beneficial in couplings involving these sensitive residues by altering the reaction pathway to suppress the formation of the problematic oxazolone intermediate.
Q4: What are the potential side reactions when using an isothiocyanate in peptide synthesis?
Isothiocyanates are reactive compounds and could lead to several side reactions. The most common would be the formation of a stable thiourea by reaction with the amine.[8] If the isothiocyanate is intended to be a transient protecting group, the conditions for its removal must be carefully optimized to avoid unwanted modifications to the peptide chain. Other potential side reactions could involve interactions with nucleophilic side chains of amino acids.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No reaction or low yield | 1. Insufficient reactivity of the isothiocyanate. 2. Steric hindrance preventing the approach of the reactants. 3. Suboptimal reaction conditions (temperature, solvent, concentration). | 1. Confirm the purity and identity of the isothiocyanate. 2. Try alternative solvents with different polarities. 3. Screen a range of temperatures; higher temperatures may be required but could also increase the risk of side reactions. 4. Adjust the stoichiometry of the reactants. |
| High levels of racemization still observed | 1. The chiral isothiocyanate is not effectively influencing the stereochemical outcome of the reaction. 2. The racemization mechanism is not proceeding through the pathway that the isothiocyanate is designed to block. 3. The conditions for the removal of the isothiocyanate adduct are causing racemization. | 1. Increase the steric bulk or modify the electronic properties of the chiral isothiocyanate. 2. Combine the use of the isothiocyanate with other known racemization suppressants like HOBt or Oxyma.[1][2] 3. Analyze the stereochemical purity at each step of the process to pinpoint where racemization is occurring. |
| Formation of stable thiourea byproducts | The isothiocyanate is reacting irreversibly with the amine nucleophile. | 1. Investigate different conditions for the removal of the isothiocyanate adduct. This might involve milder nucleophiles or different pH conditions. 2. Redesign the isothiocyanate to include a more labile group that facilitates its removal after the coupling reaction. |
| Modification of amino acid side chains | The isothiocyanate is reacting with nucleophilic side chains (e.g., Lys, Cys, Ser, Thr). | 1. Ensure that all sensitive side chains are adequately protected before introducing the isothiocyanate. 2. Lower the reaction temperature to increase the selectivity of the isothiocyanate for the N-terminal amine. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of the title compound from its corresponding amine.
Materials:
-
(R)- or (S)-2-amino-1-methoxy-propane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-1-methoxy-propane (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C.
-
Add carbon disulfide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add tosyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hypothetical Application in a Peptide Coupling Reaction
This protocol outlines a conceptual workflow for using "this compound" as a racemization suppressant in a peptide coupling reaction.
Materials:
-
N-terminally deprotected peptide on solid support
-
Fmoc-protected amino acid to be coupled
-
Coupling agent (e.g., DIC, HBTU)
-
Base (e.g., DIPEA)
-
This compound
-
DMF (peptide synthesis grade)
-
Reagent for isothiocyanate adduct removal (to be determined experimentally, e.g., a mild nucleophile)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal Fmoc group using standard procedures (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
Add a solution of "this compound" (e.g., 2 eq) in DMF to the resin and agitate for a predetermined time (e.g., 30 minutes) to allow for the formation of a transient adduct.
-
In a separate vessel, pre-activate the Fmoc-amino acid (1.5 eq) with the coupling agent (1.5 eq) and base (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and perform the coupling reaction for the desired time.
-
Wash the resin with DMF.
-
Treat the resin with a specific reagent to remove the isothiocyanate adduct.
-
Wash the resin thoroughly to remove all byproducts.
-
Proceed with the next coupling cycle or cleave the peptide from the resin.
Visualizations
Caption: Synthesis of this compound.
Caption: Hypothetical Racemization Suppression Mechanism.
References
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Royal Society of Chemistry. (2023). Recent advancement in the synthesis of isothiocyanates. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates | Organic Chemistry. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
ResearchGate. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]
-
National Institutes of Health. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2014). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Royal Society of Chemistry. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. [Link]
-
ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Wikipedia. (n.d.). Nucleophile. [Link]
-
National Institutes of Health. (2022). Epimerisation in Peptide Synthesis. [Link]
- Google Patents. (1998). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-Isothiocyanato-1-methoxy-propane Solubility in HPLC
Introduction: This guide provides in-depth troubleshooting for solubility and chromatography issues encountered with 2-isothiocyanato-1-methoxy-propane and structurally similar non-polar isothiocyanates in High-Performance Liquid Chromatography (HPLC). As a novel compound, a standardized method may not be readily available. Therefore, this document outlines a systematic approach to method development and problem-solving, grounded in established chromatographic theory.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges researchers face when working with this compound.
Question 1: My this compound standard won't dissolve in the initial mobile phase mixture. What should I do?
Answer: This is a classic sign of a solubility mismatch between your analyte and the diluent. This compound, with its methoxy-propane backbone and isothiocyanate group, is predicted to be a relatively non-polar compound. If your initial mobile phase has a high aqueous content (e.g., >50% water), the compound will likely have poor solubility.
Immediate Actions:
-
Use a Stronger Sample Diluent: Prepare your stock and working standards in 100% of the organic solvent you intend to use in your mobile phase (e.g., acetonitrile or methanol).
-
Solvent Strength Matching: Critically, the composition of your sample diluent should be as close as possible to the initial mobile phase composition of your HPLC gradient. Injecting a sample dissolved in 100% organic solvent into a mobile phase with a high aqueous content can cause the analyte to precipitate on the column, leading to pressure issues and poor peak shape. If your gradient starts at a high aqueous percentage, you may need to use a small injection volume to mitigate this effect.
Question 2: I'm seeing a broad or split peak for my analyte. Is this a solubility issue?
Answer: Yes, this is a strong possibility. Poor peak shape is often a direct consequence of solubility problems occurring on the column.
-
Peak Tailing: This can occur if the analyte has secondary interactions with the stationary phase, but it can also be a sign of slow dissolution kinetics at the point of injection.
-
Peak Splitting or Fronting: This is a more severe indicator of insolubility. It often happens when the sample diluent is significantly stronger (less polar) than the mobile phase. Upon injection, the analyte crashes out of solution and then redissolves as the stronger organic mobile phase from the gradient reaches it, leading to a distorted peak.
Troubleshooting Workflow for Peak Shape Issues:
Caption: Workflow for troubleshooting poor peak shape.
Question 3: My system pressure is unexpectedly high after several injections. What's the cause?
Answer: A progressive increase in system backpressure is a classic symptom of analyte or excipient precipitation within the HPLC system. Given the nature of this compound, it's likely precipitating at some point where the solvent environment becomes more polar. This could be in the injection loop, at the head of the column, or on the column frit.
Systematic Check:
-
Disconnect the Column: Run the pump with your mobile phase. If the pressure returns to normal, the blockage is in the column.
-
Column Wash: If the column is the issue, perform a rigorous wash procedure. For a reversed-phase C18 column, this would typically involve flushing with progressively less polar solvents.
| Step | Solvent | Flow Rate (mL/min) | Duration (min) | Purpose |
| 1 | Water | 1.0 | 15 | Flush buffers and salts |
| 2 | Isopropanol | 0.5 | 30 | Dissolve precipitated non-polar compounds |
| 3 | Hexane/IPA (95:5) | 0.2 | 30 | For highly non-polar, stubborn precipitates |
| 4 | Isopropanol | 0.5 | 15 | Transition back from hexane |
| 5 | Mobile Phase | 1.0 | 20 | Re-equilibrate the column |
Table 1: Example Column Wash Protocol for Precipitated Non-Polar Analyte.
Part 2: In-Depth Experimental Protocols
This section provides detailed methodologies for systematically addressing the solubility challenges of this compound.
Protocol 1: Analyte Solubility Assessment
Objective: To determine the optimal solvent for sample preparation and to inform the starting conditions for mobile phase development.
Materials:
-
This compound
-
Vials
-
Vortex mixer and/or sonicator
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Isopropanol (IPA)
Procedure:
-
Prepare Supersaturated Solutions: Add a small, known amount of your analyte (e.g., 1-2 mg) to separate vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a test solvent (100% ACN, 100% MeOH, 50:50 ACN:Water, etc.).
-
Equilibration: Vortex each vial for 1 minute, then sonicate for 10 minutes. Allow the vials to sit at a constant temperature for 1 hour to reach equilibrium.
-
Observation: Visually inspect for undissolved material.
-
Filtration and Dilution: If undissolved material is present, filter the solution through a 0.22 µm syringe filter. Dilute an aliquot of the clear supernatant into a solvent in which the analyte is known to be highly soluble (e.g., 100% ACN).
-
Quantification: Analyze the diluted sample by HPLC (using a preliminary method) or UV-Vis spectroscopy to determine the concentration, and thus the solubility, in the test solvent.
Protocol 2: Mobile Phase Optimization for a Non-Polar Analyte
Objective: To develop a robust reversed-phase HPLC method that provides good retention and peak shape for this compound.
Starting Point: Based on its predicted non-polar nature, a reversed-phase method is appropriate. A C18 column is a standard starting point.
Methodology:
-
Initial Gradient Scouting:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV, wavelength to be determined by UV scan of the analyte.
-
Gradient:
-
Time 0 min: 5% B
-
Time 2 min: 95% B
-
Time 5 min: 95% B
-
Time 5.1 min: 5% B
-
Time 8 min: End run
-
-
-
Interpreting the Scouting Run:
-
This fast gradient will establish the approximate percentage of organic solvent needed to elute the compound. The retention time from this run can be used to calculate a more optimal starting point for a shallower gradient, leading to better resolution.
-
-
Gradient Optimization Logic:
Caption: Logic for HPLC gradient optimization.
Part 3: Advanced Considerations & Mechanistic Explanations
The Role of the Isothiocyanate Group (-N=C=S):
The isothiocyanate functional group is electrophilic and can be reactive, particularly with primary and secondary amines. While less of a concern in the acidic mobile phases typically used in reversed-phase HPLC, it's a critical consideration for sample handling and preparation. Avoid using amine-containing buffers or additives. The use of a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can help ensure the analyte remains in a stable, protonated state, leading to more consistent chromatography.
Trustworthiness Through Self-Validation:
Every step in your method development should be self-validating. For example, after determining the solubility in 100% ACN, inject this standard into your initial mobile phase conditions. If you observe peak distortion, it validates the hypothesis of on-column precipitation due to solvent mismatch. This iterative process of hypothesis, experiment, and validation is key to developing a robust method.
References
Technical Support Center: Mass Spectrometry of 2-Isothiocyanato-1-methoxy-propane Adducts
Welcome to the technical support center for the mass spectrometric analysis of adducts formed by 2-isothiocyanato-1-methoxy-propane. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related electrophilic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Introduction
This compound is a reactive electrophile that can form covalent adducts with nucleophilic residues in proteins and other biomolecules, with a particular affinity for cysteine thiols. Mass spectrometry is a powerful tool for the characterization of these adducts, but the analysis can be challenging due to their potential lability and the complexities of biological matrices. This guide provides practical, field-proven insights to help you navigate these challenges and obtain high-quality, interpretable data.
While specific mass spectral data for this compound is not widely published, we can predict its fragmentation behavior based on the well-established fragmentation patterns of other aliphatic isothiocyanates and related small molecules. This guide is built upon these principles to provide a solid foundation for your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the this compound adduct with N-acetyl-cysteine (NAC)?
The molecular formula of this compound is C₅H₉NOS, with a molecular weight of approximately 131.20 g/mol .[1] N-acetyl-cysteine (NAC) has a molecular weight of 163.19 g/mol . The addition reaction will result in a dithiocarbamate adduct.
-
Calculation: 131.20 g/mol (Isothiocyanate) + 163.19 g/mol (NAC) = 294.39 g/mol .
-
In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 295.40.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 293.38.
Q2: I am observing multiple peaks in my full scan MS, even with a pure standard of the NAC adduct. What could be the cause?
This is a common issue in electrospray ionization (ESI)-MS and is often due to the formation of adducts with ions present in the mobile phase or from contaminants.[2][3][4]
-
Common Adducts in Positive Ion Mode:
-
Sodium Adduct [M+Na]⁺: Expected at m/z 317.38. Sodium is ubiquitous and can leach from glassware or be present as an impurity in solvents and salts.
-
Potassium Adduct [M+K]⁺: Expected at m/z 333.48. Similar to sodium, potassium is a common contaminant.
-
Ammonium Adduct [M+NH₄]⁺: Expected at m/z 312.43. This is common if you are using ammonium acetate or ammonium formate in your mobile phase.
-
-
Troubleshooting:
-
Use high-purity solvents and additives (LC-MS grade).
-
Use polypropylene vials instead of glass to minimize sodium and potassium leaching.
-
If adducts are still problematic, consider adding a small amount of a proton source (e.g., 0.1% formic acid) to the mobile phase to promote the formation of the [M+H]⁺ ion.
-
Q3: What are the characteristic fragment ions I should look for in MS/MS analysis of a this compound adduct with a cysteine-containing peptide?
While a definitive spectrum for this specific adduct is not available, we can predict the fragmentation based on known behaviors of isothiocyanate adducts and aliphatic ethers.
-
Loss of the Isothiocyanate Moiety: A common fragmentation pathway for isothiocyanate adducts is the cleavage of the bond between the original isothiocyanate and the nucleophile.
-
Characteristic Neutral Loss for Glutathione (GSH) Adducts: When analyzing GSH adducts, a neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety, is a highly diagnostic marker.[5][6]
-
Fragments from the this compound Backbone: Expect to see fragments arising from the cleavage of the methoxy-propane structure. Based on the fragmentation of 1-methoxypropane, you might observe ions at m/z 31 (CH₃O⁺) and m/z 45 (CH₂OCH₃⁺).[7]
-
Characteristic Ion for Aliphatic Isothiocyanates: A fragment ion at m/z 72, corresponding to [CH₂NCS]⁺, is often observed for straight-chain alkyl isothiocyanates and could be a useful diagnostic peak.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization of the Adduct
Causality: The chemical properties of the adduct, such as its polarity and gas-phase basicity, will significantly impact its ionization efficiency in ESI-MS. The complex biological matrix can also suppress the signal of your analyte.
Troubleshooting Steps:
-
Optimize Ionization Source:
-
Positive vs. Negative Mode: Analyze your adduct in both positive and negative ion modes. While the nitrogen atom can be protonated in positive mode, the carboxylic acid group on NAC or a peptide will be readily deprotonated in negative mode. The optimal mode can be compound-dependent.
-
Source Parameters: Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific adduct.
-
-
Improve Mobile Phase Composition:
-
pH: The pH of the mobile phase can dramatically affect ionization. For positive mode, a lower pH (e.g., using 0.1% formic acid) can enhance protonation. For negative mode, a slightly basic or neutral pH may be preferable.
-
Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
-
Sample Clean-up:
-
If analyzing samples from a biological matrix, use solid-phase extraction (SPE) to remove salts, lipids, and other interfering components that can cause ion suppression.
-
Issue 2: In-source Fragmentation of the Adduct
Causality: The adduct may be labile and fragment within the ion source before it reaches the mass analyzer. This can lead to a weak or absent precursor ion in your MS1 spectrum, making MS/MS analysis difficult.
Troubleshooting Steps:
-
"Soften" the Ionization Conditions:
-
Reduce the source temperature and cone/nozzle/skimmer voltages. These parameters influence the energy transferred to the ions as they enter the mass spectrometer.
-
Use a "soft" ionization technique if available, such as nano-electrospray, which typically imparts less energy to the analytes.
-
-
Check for In-source Collision-Induced Dissociation (CID):
-
Some instruments have a parameter that controls in-source CID. Ensure this is set to a low value or turned off for initial analyses.
-
Issue 3: Non-reproducible Fragmentation Patterns in MS/MS
Causality: The fragmentation of an ion is dependent on the collision energy. If this is not optimized and controlled, the resulting MS/MS spectra can be inconsistent.
Troubleshooting Steps:
-
Optimize Collision Energy:
-
Perform a collision energy ramp experiment to determine the optimal energy for producing informative fragment ions.
-
For quantitative experiments using multiple reaction monitoring (MRM), each transition should have its collision energy optimized.
-
-
Ensure Precursor Ion Purity:
-
Check that your precursor ion selection window is narrow enough to isolate only the ion of interest. Co-eluting isomers or isobaric interferences can lead to a mixed and confusing MS/MS spectrum.
-
Experimental Protocols
Protocol 1: Derivatization of this compound with N-acetyl-cysteine (NAC) for LC-MS Analysis
This protocol is adapted from established methods for derivatizing isothiocyanates.[9][10]
Materials:
-
This compound solution (e.g., in acetonitrile)
-
N-acetyl-cysteine (NAC)
-
Sodium bicarbonate (NaHCO₃)
-
Isopropanol
-
LC-MS grade water and acetonitrile
Procedure:
-
Prepare a 0.2 M NAC and 0.2 M NaHCO₃ solution in water. This is your derivatizing reagent.
-
In a microcentrifuge tube, mix your sample containing this compound (dissolved in a small amount of isopropanol or acetonitrile) with an equal volume of the derivatizing reagent.
-
Incubate the reaction mixture at 50°C for 1 hour.
-
After incubation, the sample can be directly diluted and injected for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for Analysis of the NAC Adduct
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the adduct.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
Mass Spectrometry (MS):
-
Ionization Mode: ESI Positive and Negative (test both)
-
MS1 Scan Range: m/z 100 - 500
-
MS/MS:
-
Precursor Ion: m/z 295.4 (for [M+H]⁺) or m/z 293.4 (for [M-H]⁻)
-
Collision Energy: Perform a ramp (e.g., 10-40 eV) to find the optimal energy for fragmentation.
-
Product Ion Scan Range: m/z 50 - 300
-
Visualizations
Caption: Predicted fragmentation of a this compound adduct.
Caption: Troubleshooting workflow for low signal intensity.
Data Summary
| Adduct Type | Expected [M+H]⁺ (m/z) | Common Adducts [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ (m/z) | Predicted Diagnostic Fragments (m/z) |
| NAC Adduct | 295.40 | 317.38, 333.48, 312.43 | 72, 45, 31, Loss of NAC |
| GSH Adduct | 438.51 | 460.49, 476.59, 455.54 | Neutral Loss of 129, 72, 45, 31 |
References
-
Kruve, A., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. [Link]
-
Holčapek, M., et al. (2021). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Critical Reviews in Analytical Chemistry, 51:7, 638-651. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Pilipczuk, T., et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine. Food Chemistry, 214, 299-307. [Link]
-
Cece-Esencan, E. N., et al. (2016). Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data. Poster Presentation. [Link]
-
Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-methoxypropane. [Link]
-
Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
ResearchGate. (n.d.). Derivatization reaction of isothiocyanates with N-acetyl-L-cysteine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
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- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scispace.com [scispace.com]
- 9. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Terminal Sequencing Reagents: Phenyl Isothiocyanate vs. a Novel Aliphatic Alternative
For researchers, scientists, and drug development professionals engaged in the meticulous work of protein characterization, N-terminal sequencing remains a cornerstone technique. It provides the definitive, empirical sequence of the initial amino acids of a protein, a piece of data that is fundamental to confirming protein identity, understanding post-translational modifications, and ensuring the quality of biotherapeutics. The venerable Edman degradation chemistry is the foundation of this analysis, and at its heart is the choice of sequencing reagent.
This guide provides an in-depth technical comparison between the industry-standard reagent, Phenyl Isothiocyanate (PITC), and a hypothetical, novel aliphatic reagent, 2-Isothiocyanato-1-methoxy-propane. While PITC is the well-established workhorse, this comparative analysis will explore the known performance of PITC and the theoretical attributes of an aliphatic counterpart, offering insights into the chemical nuances that govern the efficiency and outcomes of Edman sequencing.
The Edman Degradation: A Cyclical Process of N-Terminal Revelation
The Edman degradation is a powerful method for sequentially determining the amino acid sequence of a peptide or protein from its N-terminus.[1] The process is a three-step cycle that is repeated to identify successive amino acids.[2]
-
Coupling: The journey begins with the reaction of the free α-amino group of the N-terminal amino acid with an isothiocyanate reagent under mildly alkaline conditions. This forms a stable derivative of the N-terminal amino acid.[3]
-
Cleavage: The derivatized N-terminal amino acid is then selectively cleaved from the rest of the peptide chain under acidic conditions, leaving the remaining peptide intact for the next cycle.[4]
-
Conversion and Identification: The cleaved amino acid derivative is converted into a more stable form, which is then identified, typically by high-performance liquid chromatography (HPLC).[5]
This cyclical process is elegantly efficient, allowing for the unambiguous identification of amino acids one by one. Modern automated sequencers can perform this cycle with high fidelity for 30 to 60 residues.[6]
Caption: The PITC reaction in Edman degradation.
Performance Characteristics of PITC
The long-standing use of PITC has allowed for extensive characterization of its performance:
-
High Efficiency: Modern automated sequencers using PITC chemistry can achieve repetitive cycle efficiencies of over 99%. [6]This high efficiency is crucial for sequencing longer stretches of amino acids.
-
Well-Characterized Byproducts: The primary byproduct of the PITC reaction is diphenylthiourea (DPTU), which is formed from the reaction of PITC with trace amounts of water or amines. [7]The chromatographic behavior of DPTU and other minor byproducts is well-understood, allowing for their separation from the PTH-amino acids of interest.
-
Stable Derivatives: The resulting PTH-amino acids are sufficiently stable for reliable HPLC analysis. [8]Their aromatic nature, conferred by the phenyl group, aids in their detection by UV absorbance.
-
Limitations: The major limitation of PITC-based Edman degradation is its inability to sequence proteins with a blocked N-terminus (e.g., by acetylation). [3]Additionally, the buildup of byproducts can interfere with the analysis after a large number of cycles. [9]
A Hypothetical Alternative: this compound
While PITC is the established standard, the exploration of alternative reagents is a valid scientific pursuit, driven by the desire for improved sensitivity, different cleavage characteristics, or enhanced detection. Here, we consider the theoretical properties of this compound as a sequencing reagent.
Theoretical Chemical Profile
This compound is an aliphatic isothiocyanate. Its structure differs from PITC in that the isothiocyanate group is attached to a propane backbone with a methoxy substituent, rather than an aromatic phenyl ring. This structural difference would have several predictable consequences for its performance in Edman degradation.
-
Reactivity: The electron-donating nature of the alkyl group in this compound would likely make the isothiocyanate carbon slightly less electrophilic compared to PITC, where the phenyl ring can withdraw electron density. This might necessitate slightly more forcing coupling conditions (e.g., higher pH or longer reaction times) to achieve comparable reaction rates.
-
Solubility and Volatility: The aliphatic nature of this reagent would likely increase its volatility and alter its solubility profile in the solvents used in automated sequencers. This could be advantageous for its removal after the coupling step, potentially leading to cleaner chromatograms with fewer reagent-derived artifacts.
-
Derivative Properties: The resulting thiohydantoin derivatives would lack the aromatic ring of the PTH-amino acids. This would significantly impact their detection by standard UV-based HPLC methods, which rely on the chromophore provided by the phenyl group. Alternative detection methods, such as mass spectrometry or derivatization with a fluorescent tag, would be necessary. The stability of these aliphatic thiohydantoin derivatives would also need to be empirically determined.
-
Byproducts: Side reactions would still occur, but the resulting byproducts would be different from those generated from PITC. For example, the reaction with water would produce a dialkylthiourea instead of diphenylthiourea. The chromatographic properties of these byproducts would need to be characterized to ensure they do not co-elute with the amino acid derivatives.
Head-to-Head Comparison: PITC vs. This compound
| Feature | Phenyl Isothiocyanate (PITC) | This compound (Hypothetical) |
| Reagent Type | Aromatic Isothiocyanate | Aliphatic Isothiocyanate |
| Coupling Efficiency | High (>99% in automated systems) [6] | Potentially lower due to reduced electrophilicity; may require optimized conditions. |
| Derivative Formed | Phenylthiohydantoin (PTH)-amino acid | (1-methoxypropan-2-yl)thiohydantoin-amino acid |
| Derivative Detection | UV absorbance (due to phenyl group) | Would require non-UV detection (e.g., MS) or post-conversion derivatization. |
| Volatility | Low | Higher than PITC, potentially aiding in removal of excess reagent. |
| Key Byproduct | Diphenylthiourea (DPTU) [7] | Dialkylthiourea (structure-dependent) |
| Established Protocols | Yes, extensive and well-optimized | No, would require de novo development. |
| Advantages | Proven reliability, high efficiency, UV-detectable derivatives. [10] | Theoretical potential for cleaner baselines due to higher volatility. |
| Disadvantages | Byproduct accumulation over many cycles, non-volatile. [9] | Lack of UV chromophore, unknown reaction kinetics and derivative stability. |
Experimental Protocol: Standard PITC-Based Edman Degradation
The following is a generalized, step-by-step protocol for a single cycle of automated Edman degradation using PITC.
Materials:
-
Purified protein or peptide sample immobilized on a PVDF membrane or in a reaction cartridge.
-
Phenyl isothiocyanate (PITC) solution.
-
Coupling buffer (e.g., N-methylpiperidine/water/2-propanol).
-
Cleavage reagent (e.g., anhydrous trifluoroacetic acid - TFA).
-
Extraction solvent (e.g., ethyl acetate).
-
Conversion solution (e.g., 25% aqueous TFA).
-
HPLC system with a C18 column and a UV detector.
-
PTH-amino acid standards.
Procedure:
-
Coupling:
-
The protein sample is treated with the PITC solution in the coupling buffer at approximately 50°C.
-
The reaction is allowed to proceed for a set time to ensure complete derivatization of the N-terminal amino acid.
-
Excess reagent and byproducts are removed by washing with appropriate solvents.
-
-
Cleavage:
-
The sample is treated with anhydrous TFA to cleave the peptide bond between the first and second amino acids.
-
The released ATZ-amino acid is extracted with an organic solvent.
-
-
Conversion:
-
The extracted ATZ-amino acid is treated with the aqueous TFA solution to convert it to the more stable PTH-amino acid.
-
-
Identification:
-
The PTH-amino acid is injected into the HPLC system.
-
Its retention time is compared to a standard chromatogram of known PTH-amino acids for positive identification.
-
-
Cycle Repetition:
-
The shortened peptide remaining in the reaction cartridge is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid.
-
Conclusion
Phenyl isothiocyanate remains the undisputed gold standard for Edman degradation due to its high reactivity, the stability of its derivatives, and the ease of their detection. Its performance is well-documented, and the methodology is highly refined.
The hypothetical consideration of an aliphatic alternative like this compound serves as a valuable thought experiment in understanding the chemical principles that underpin the success of PITC. While such a reagent might offer theoretical advantages, such as increased volatility, these are likely outweighed by significant challenges, most notably the lack of a UV-active chromophore in its derivatives. The development of any new Edman reagent would require extensive optimization and validation to match the proven reliability of PITC. For the foreseeable future, PITC will continue to be the reagent of choice for researchers seeking high-quality N-terminal protein sequence data.
References
- EHU. (n.d.). Peptide Sequencing by Edman Degradation.
-
PubMed. (n.d.). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
- ResearchGate. (n.d.). A New Edman-Type Reagent for High Sensitive Protein Sequencing.
-
PubMed. (n.d.). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Retrieved from [Link]
-
PMC - NIH. (n.d.). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
PubMed. (n.d.). The generation of phenylthiocarbamyl or anilinothiazolinone amino acids from the postcleavage products of the Edman degradation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
- 百泰派克生物科技. (n.d.). Principle and Reaction Characteristics of Edman Chemical Degradation.
- Semantic Scholar. (n.d.). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification.
- Benchchem. (n.d.). Application Note: N-Terminal Protein Sequencing using Isothiocyanate Chemistry.
- Biosynthesis. (n.d.). N-terminal Sequence Analysis.
-
PubMed. (n.d.). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Retrieved from [Link]
-
PubMed. (n.d.). Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-isothiocyanato-2-methylpropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
- Pubs.acs.org. (n.d.). Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate.
- Benchchem. (n.d.). A Comparative Analysis of N-Terminal Protein Sequencing: Sanger's Reagent vs. Edman Degradation.
-
PMC - NIH. (n.d.). Strategies for Development of a Next-Generation Protein Sequencing Platform. Retrieved from [Link]
- ResearchGate. (n.d.). HPLC analysis of phenylthiohydantoin (PTH) amino acids from Edman Degradation.
-
PMC - NIH. (n.d.). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
- Google Patents. (n.d.). CN103221389A - Method for producing isothiocyanate compound.
-
PubChem - NIH. (n.d.). 2-Ethoxy-1-methoxypropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophile. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Excess Determination: Mosher's Acid vs. Isothiocyanates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis and pharmaceutical development, the accurate determination of enantiomeric excess (ee) is a cornerstone of product characterization and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), provides a powerful and accessible method for this critical analysis. For decades, α-methoxy-α-trifluoromethylphenylacetic acid, universally known as Mosher's acid, has been the preeminent reagent for this purpose.[1][2] However, the continuous pursuit of improved analytical methodologies has led to the exploration of alternative CDAs, including the isothiocyanate class of reagents.
This guide presents an in-depth, objective comparison between the venerable Mosher's acid and a representative from the isothiocyanate family, (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide, for the determination of enantiomeric excess, primarily in chiral amines. While direct comparative studies for the originally requested "2-Isothiocyanato-1-methoxy-propane" are not available in the current body of scientific literature, this analysis will provide valuable insights into the relative merits of these two distinct classes of chiral derivatizing agents.
The Fundamental Principle: From Enantiomers to Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR solvents. The core principle behind the use of CDAs is the conversion of a pair of enantiomers into a mixture of diastereomers.[1] These diastereomers possess different physical and chemical properties, resulting in distinct chemical shifts in their NMR spectra.[2] By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original analyte can be quantified.
Mosher's Acid: The Gold Standard
Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) has become an indispensable tool for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[2][3] The reagent is typically converted to its more reactive acid chloride (Mosher's acid chloride) before reaction with the analyte.
Mechanism of Action
The reaction of an enantiomerically pure Mosher's acid chloride with a scalemic mixture of a chiral amine results in the formation of two diastereomeric amides. The presence of the bulky phenyl and trifluoromethyl groups on the chiral center of Mosher's acid creates a distinct anisotropic environment in the resulting diastereomers. This leads to differential shielding of the protons in the vicinity of the newly formed amide bond, allowing for their resolution and quantification by ¹H NMR spectroscopy.[3] The trifluoromethyl group also provides a handle for ¹⁹F NMR analysis, which can offer a simpler spectrum with less peak overlap.[4]
Isothiocyanate-Based Reagents: An Emerging Alternative
Isothiocyanates represent a class of reagents that react readily with primary and secondary amines to form thioureas. Chiral isothiocyanates can, therefore, be employed as CDAs for the determination of enantiomeric excess in chiral amines. For this guide, we will focus on (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide as a representative example.[3]
Mechanism of Action
Similar to Mosher's acid, an enantiomerically pure isothiocyanate reagent reacts with a mixture of chiral amine enantiomers to produce a pair of diastereomeric thioureas. The differing spatial arrangements of the substituents around the two chiral centers in the resulting diastereomers lead to distinct chemical shifts in their NMR spectra, enabling the determination of the enantiomeric ratio.
Head-to-Head Comparison: Mosher's Acid vs. (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide
| Feature | Mosher's Acid (MTPA) | (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide |
| Analyte Scope | Primarily alcohols and amines.[2] | Primarily amines.[3] |
| Reaction | Formation of an amide or ester bond.[3] | Formation of a thiourea bond.[3] |
| NMR Handle | ¹H and ¹⁹F NMR.[4] | ¹H NMR. |
| Reagent Stability | Mosher's acid chloride is moisture-sensitive. | Generally stable, but can be sensitive to strong nucleophiles. |
| Reaction Conditions | Typically requires a base (e.g., pyridine, DMAP) and an inert atmosphere.[2] | Generally mild conditions, often at room temperature. |
| Signal Resolution | Well-established for inducing significant chemical shift differences (Δδ).[3] | Can provide good signal separation, but may be analyte-dependent. |
| Absolute Configuration | Established models exist for determining absolute configuration.[3] | Models for predicting absolute configuration are less established. |
Experimental Protocols
Mosher's Amide Formation for ee Determination of a Chiral Amine
Materials:
-
Chiral amine (1.0 eq)
-
(R)-(-)-Mosher's acid chloride (1.2 eq)
-
Anhydrous pyridine or dichloromethane (CH₂Cl₂)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount if using CH₂Cl₂)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In a dry, inert atmosphere, dissolve the chiral amine in the chosen anhydrous solvent.
-
Add DMAP if using CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Slowly add (R)-(-)-Mosher's acid chloride to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the purified diastereomeric amides in an appropriate deuterated solvent for NMR analysis.
Thiourea Formation with (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide for ee Determination of a Chiral Amine
Materials:
-
Chiral amine (1.0 eq)
-
(1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide (1.1 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the chiral amine in the anhydrous deuterated solvent directly in an NMR tube.
-
Add the chiral isothiocyanate reagent to the solution.
-
Mix the contents thoroughly and allow the reaction to proceed at room temperature. The reaction is typically rapid.
-
Acquire the NMR spectrum directly on the reaction mixture.
Visualization of Workflows
Caption: Comparative experimental workflows for ee determination.
Data Presentation: A Representative Comparison
The following table illustrates the type of data obtained from an NMR analysis for the determination of enantiomeric excess of a hypothetical chiral amine.
| Parameter | Mosher's Amide Derivative | Thiourea Derivative |
| NMR Spectrum | ¹H or ¹⁹F | ¹H |
| Diagnostic Signal | Proton alpha to the nitrogen | Proton alpha to the nitrogen |
| Chemical Shift (δ) of Diastereomer 1 (ppm) | 4.85 (quartet) | 4.50 (quartet) |
| Chemical Shift (δ) of Diastereomer 2 (ppm) | 4.75 (quartet) | 4.42 (quartet) |
| Chemical Shift Difference (Δδ) (ppm) | 0.10 | 0.08 |
| Integration Ratio (Diastereomer 1 : Diastereomer 2) | 95 : 5 | 95 : 5 |
| Calculated Enantiomeric Excess (ee) | 90% | 90% |
Causality Behind Experimental Choices
The choice between Mosher's acid and an isothiocyanate-based reagent is often dictated by the nature of the analyte and the specific requirements of the analysis.
-
Forced Completion of Reaction: The use of an excess of the chiral derivatizing agent is crucial to ensure that the reaction goes to completion. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the enantiomeric excess.[5]
-
Solvent Choice: For Mosher's acid, a non-polar aprotic solvent like dichloromethane is often used to prevent reaction with the solvent. A base like pyridine or DMAP is necessary to scavenge the HCl byproduct. In contrast, the reaction with isothiocyanates is often clean enough to be performed directly in the NMR solvent, simplifying the workflow.
-
NMR Nucleus: The presence of fluorine in Mosher's acid provides the option of ¹⁹F NMR, which can be advantageous due to its high sensitivity and the typically less crowded nature of ¹⁹F spectra. This can be particularly useful when the ¹H NMR spectrum is complex.
Trustworthiness and Self-Validation
A key aspect of a trustworthy protocol is its ability to be self-validating. In the context of ee determination by NMR:
-
Baseline Separation: The signals corresponding to the two diastereomers should be well-resolved (ideally baseline separated) to allow for accurate integration.
-
Consistency Across Multiple Signals: If possible, the enantiomeric excess should be calculated from the integration of multiple, well-resolved signals from different protons in the diastereomers. Consistent results across these calculations increase confidence in the measurement.
-
Use of Both Enantiomers of the CDA: For critical applications, derivatizing the analyte with both the (R) and (S) enantiomers of the chiral derivatizing agent can provide an additional layer of validation. The resulting spectra should be mirror images of each other in terms of the relative positions of the diastereomeric signals.
Conclusion and Future Perspectives
Mosher's acid remains a highly reliable and versatile chiral derivatizing agent for the determination of enantiomeric excess and absolute configuration of a broad range of chiral molecules. Its extensive literature precedent and well-understood mechanism provide a high degree of confidence in the results.
Isothiocyanate-based reagents, such as (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide, offer a promising alternative, particularly for the analysis of chiral amines. Their primary advantage lies in the simplicity and rapidity of the derivatization reaction, which can often be performed directly in the NMR tube without the need for a separate workup and purification.
While the specific reagent "this compound" remains to be explored in the scientific literature, the broader class of isothiocyanates presents a valuable addition to the analytical chemist's toolbox. Future research will likely focus on expanding the scope of isothiocyanate-based reagents to other classes of analytes and on developing robust models for the prediction of absolute configuration, which would further enhance their utility and challenge the long-standing dominance of Mosher's acid.
References
-
Sabot, C., Mosser, M., Antheaume, C., Mioskowski, C., Baati, R., & Wagner, A. (2009). Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. Chemical Communications, (23), 3410-3412. [Link]
-
Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(9), 973-975. [Link]
-
Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Organic Letters, 8(23), 5321-5324. [Link]
-
Ansari, M. A., & Wimalasena, K. (2007). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. The Journal of Organic Chemistry, 72(25), 9745-9748. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. In Supporting Information. Retrieved from [Link]
-
Szymański, P., & Demkowicz, S. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(20), 4815. [Link]
-
Navarro-Vázquez, A., & Budesinsky, M. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set. Magnetic Resonance in Chemistry, 45(10), 819-829. [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]
-
Bolchi, C., Pallavicini, M., Valoti, E., & Fumagalli, L. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1735-1742. [Link]
-
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Separation of enantiomers and conformers of Tofisopam. Agilent. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
ChemRxiv. (2024). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
-
MDPI. (2023). A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]
-
Chem.libretexts.org. (n.d.). Chiral Derivatizing Agents. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Isothiocyanato-1-methoxy-propane Derivatives
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of "2-Isothiocyanato-1-methoxy-propane" and its related derivatives. In the landscape of pharmaceutical development and natural product analysis, the accurate and precise measurement of isothiocyanates (ITCs) is paramount due to their significant biological activity. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust method validation in accordance with international regulatory standards.
The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the Validation of Analytical Procedures.[1][2][3] We will not only outline the requisite validation parameters but also delve into the scientific rationale behind the experimental designs, ensuring the resulting analytical method is not only compliant but also scientifically sound and fit for its intended purpose.
The Analytical Challenge: Quantifying Isothiocyanates
Isothiocyanates are a class of compounds characterized by the -N=C=S functional group. While many, like sulforaphane from broccoli, are lauded for their health benefits, their analysis presents unique challenges.[4] The isothiocyanate moiety lacks a strong chromophore, which can lead to poor sensitivity with UV detection.[5] Furthermore, their reactivity makes them susceptible to degradation, necessitating a stability-indicating method that can distinguish the intact analyte from its degradation products.[6][7]
This guide will use "this compound" (a representative, albeit less common, ITC derivative) as a model analyte to build a validation strategy from the ground up.
Foundational Strategy: The Proposed HPLC Method
Before validation can commence, a suitable chromatographic method must be developed. Based on the physicochemical properties of small, moderately polar molecules like our target analyte, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Proposed Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: A simple isocratic method is preferred for its robustness and transferability. Acetonitrile is a common organic modifier providing good peak shape for many compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~246 nm. Rationale: While not a strong chromophore, the -N=C=S group exhibits UV absorbance in the lower UV range. A PDA detector would be used during development to scan for the optimal absorbance maximum.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
The Validation Workflow: A Parameter-by-Parameter Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] The following sections provide detailed protocols for each validation characteristic as stipulated by ICH Q2(R1).[1][9]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. starodub.nl [starodub.nl]
A Comparative Spectroscopic Analysis of Thiourea Synthesis: "2-Isothiocyanato-1-methoxy-propane" vs. Phenyl Isothiocyanate
In the landscape of modern drug discovery and organic synthesis, the thiourea moiety stands as a privileged scaffold, exhibiting a wide array of biological activities, including antiviral, anticancer, and antimicrobial properties.[1] The synthesis of N,N'-disubstituted thioureas is therefore of paramount importance. The most direct and high-yielding method for their preparation is the reaction of an isothiocyanate with a primary or secondary amine.[2] This guide provides an in-depth comparative analysis of the reaction products of a novel isothiocyanate, "2-isothiocyanato-1-methoxy-propane," against the well-established reagent, phenyl isothiocyanate, when reacted with a model primary amine, aniline.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comprehensive spectroscopic breakdown of the resulting thiourea derivatives. Our objective is to equip you with the necessary insights to make informed decisions when selecting reagents for thiourea synthesis.
The Strategic Choice of Isothiocyanates: A Comparative Overview
The isothiocyanate functional group (-N=C=S) is a powerful electrophile, readily attacked by nucleophiles like amines to form thioureas. The choice of the isothiocyanate is critical as the substituents on the isothiocyanate will ultimately be incorporated into the final thiourea product, influencing its chemical properties and biological activity.
-
This compound: This aliphatic isothiocyanate introduces a chiral center and an ether linkage into the resulting thiourea. The methoxy group can influence solubility and hydrogen bonding capabilities, while the chiral nature of the molecule can be crucial for stereospecific interactions with biological targets.
-
Phenyl Isothiocyanate: As an aromatic isothiocyanate, this reagent imparts rigidity and potential for π-stacking interactions in the final product. It is a widely used building block in medicinal chemistry and serves as an excellent benchmark for our comparative analysis.
The following diagram illustrates the general reaction scheme for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and primary amines.
Caption: General reaction scheme for thiourea synthesis.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and reproducible. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the successful formation of the product is validated through comprehensive spectroscopic analysis.
Synthesis of 1-(1-methoxypropan-2-yl)-3-phenylthiourea
-
To a solution of aniline (1.0 eq.) in dry acetone (20 mL), add "this compound" (1.0 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-(1-methoxypropan-2-yl)-3-phenylthiourea.
Synthesis of 1,3-diphenylthiourea (from Phenyl Isothiocyanate)
-
To a solution of aniline (1.0 eq.) in dry acetone (20 mL), add phenyl isothiocyanate (1.0 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenylthiourea.
The following diagram illustrates the experimental workflow for the synthesis and analysis of the thiourea derivatives.
Caption: Experimental workflow for thiourea synthesis and analysis.
Comparative Spectroscopic Analysis
The structural elucidation of the synthesized thiourea derivatives is achieved through a combination of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
FTIR Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The disappearance of the characteristic sharp isothiocyanate (-N=C=S) peak around 2100-2200 cm⁻¹ and the appearance of new peaks corresponding to the thiourea moiety confirm the successful reaction.
| Functional Group | 1-(1-methoxypropan-2-yl)-3-phenylthiourea (Expected, cm⁻¹) | 1,3-diphenylthiourea (Expected, cm⁻¹) | Reference |
| N-H Stretching | 3150-3350 | 3150-3350 | [3][4] |
| C-H Stretching (Aromatic) | ~3050 | ~3050 | [5] |
| C-H Stretching (Aliphatic) | 2850-2960 | - | [5] |
| C=S Stretching | ~1450 | ~1470 | [3][4] |
| C-N Stretching | 1200-1350 | 1200-1350 | [3] |
| C-O-C Stretching | ~1100 | - |
The presence of the C-O-C stretching vibration in the spectrum of 1-(1-methoxypropan-2-yl)-3-phenylthiourea provides clear evidence for the incorporation of the methoxypropane moiety.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts and splitting patterns are indicative of the molecular structure.
| Proton Environment | 1-(1-methoxypropan-2-yl)-3-phenylthiourea (Expected δ, ppm) | 1,3-diphenylthiourea (Expected δ, ppm) | Reference |
| N-H (Thiourea) | 7.30-8.50 (broad singlet) | 7.50-9.50 (broad singlet) | [6] |
| Aromatic C-H | 7.00-7.50 (multiplet) | 7.10-7.60 (multiplet) | [5] |
| -O-CH₃ | ~3.30 (singlet) | - | |
| -CH- (chiral center) | ~4.00-4.20 (multiplet) | - | |
| -CH₂- | ~3.40-3.60 (multiplet) | - | |
| -CH₃ (on propane) | ~1.20 (doublet) | - |
The ¹H NMR spectrum of 1-(1-methoxypropan-2-yl)-3-phenylthiourea is expected to be more complex due to the presence of the aliphatic chain, with distinct signals for the methoxy, methine, methylene, and methyl protons.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the thiocarbonyl (C=S) carbon is a key diagnostic peak for thiourea derivatives.
| Carbon Environment | 1-(1-methoxypropan-2-yl)-3-phenylthiourea (Expected δ, ppm) | 1,3-diphenylthiourea (Expected δ, ppm) | Reference |
| C=S | 178-184 | 180-185 | [6] |
| Aromatic C | 120-140 | 120-140 | [5] |
| -O-CH₃ | ~59 | - | |
| -CH- (chiral center) | ~50 | - | |
| -CH₂- | ~75 | - | |
| -CH₃ (on propane) | ~18 | - |
The downfield chemical shift of the C=S carbon in the range of 178-185 ppm is a definitive indicator of thiourea formation.[6]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight of the synthesized compounds.
| Compound | Expected Molecular Ion (m/z) |
| 1-(1-methoxypropan-2-yl)-3-phenylthiourea | [M+H]⁺ ≈ 225.1 |
| 1,3-diphenylthiourea | [M+H]⁺ ≈ 229.1 |
The observation of the correct molecular ion peak in the mass spectrum provides conclusive evidence for the successful synthesis of the target thiourea derivatives.
Conclusion and Recommendations
Both "this compound" and phenyl isothiocyanate are effective reagents for the synthesis of N,N'-disubstituted thioureas. The choice between them should be guided by the desired properties of the final product.
-
"this compound" is the reagent of choice when aiming to introduce flexibility, chirality, and improved solubility into the target molecule. The resulting thiourea derivative possesses a unique combination of a hydrophilic ether linkage and a chiral center, which can be advantageous for biological applications.
-
Phenyl Isothiocyanate is a reliable and cost-effective reagent for introducing a rigid aromatic scaffold. The resulting diphenylthiourea is a classic structure with well-documented properties.
The spectroscopic techniques outlined in this guide provide a comprehensive and self-validating framework for the analysis of the reaction products. By carefully examining the FTIR, ¹H NMR, ¹³C NMR, and mass spectra, researchers can unequivocally confirm the structure and purity of their synthesized thiourea derivatives.
References
- EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents.
- CN110240540B - A kind of method for continuously preparing 2-methoxypropene - Google Patents.
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2025-01-22). Available at: [Link]
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents.
- CN103221389A - Method for producing isothiocyanate compound - Google Patents.
-
Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate. Available at: [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. (2021-07-27). Available at: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. (2017-09-01). Available at: [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. (2024-11-23). Available at: [Link]
-
Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals - Jetir.Org. Available at: [Link]
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media - IOSR Journal. Available at: [Link]
-
Nucleophile - Wikipedia. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Isothiocyanate Reactivity: Aliphatic vs. Aromatic
For: Researchers, scientists, and drug development professionals.
Introduction: The Isothiocyanate as a Covalent Tool
Isothiocyanates (ITCs), distinguished by their R–N=C=S functional group, are powerful electrophilic reagents indispensable in the modern life sciences laboratory.[1] Their utility spans from the classical Edman degradation for peptide sequencing to the contemporary design of antibody-drug conjugates (ADCs) and fluorescent probes for cellular imaging.[2][3] The efficacy of these applications hinges on the precise covalent reaction between the ITC's central carbon atom and a nucleophilic group on a target biomolecule, most commonly the primary amine of a lysine residue to form a stable thiourea linkage.[4][5]
However, not all isothiocyanates are created equal. The nature of the "R" group—specifically whether it is aliphatic or aromatic—profoundly dictates the reagent's reactivity, stability, and suitability for a given application. A frequent challenge for researchers is selecting the appropriate ITC to achieve efficient conjugation without sacrificing stability or inducing unwanted side reactions.
This guide provides an in-depth comparison of the reactivity profiles of aliphatic and aromatic isothiocyanates. Moving beyond simple definitions, we will dissect the underlying electronic and steric principles, present validating experimental data, and offer practical protocols to empower you to make informed, effective decisions in your research.
The Fundamental Reaction: Thiourea Formation
The cornerstone of isothiocyanate chemistry in bioconjugation is its reaction with primary amines. The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons from the amine's nitrogen atom attacks the highly electrophilic carbon of the isothiocyanate group.[4][6] This forms a transient zwitterionic intermediate, which quickly rearranges through proton transfer to yield a stable N,N'-disubstituted thiourea.[7]
This reaction is typically performed at a slightly alkaline pH (8.5–9.5), which ensures that a significant population of the target lysine residues' ε-amino groups (pKa ≈ 10.5) are deprotonated and thus nucleophilic.[8]
Dissecting Reactivity: Electronic and Steric Effects
The rate of thiourea formation is primarily governed by the electrophilicity of the central carbon atom in the R–N=C=S group. Both electronic and steric effects of the 'R' substituent play a critical role.
Electronic Effects: The Dominant Factor
The electronic nature of the substituent directly modulates the electron density on the isothiocyanate carbon.
-
Aromatic Isothiocyanates (e.g., Phenyl Isothiocyanate - PIT) : When the ITC group is attached directly to an aromatic ring, the ring acts as an electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the N=C=S moiety. This delocalization makes the central carbon significantly more electron-deficient (i.e., more electrophilic) and thus more susceptible to nucleophilic attack. Consequently, aromatic ITCs are generally considered more reactive than their aliphatic counterparts.[9]
-
Aliphatic Isothiocyanates (e.g., Propyl Isothiocyanate) : Alkyl groups are weakly electron-donating through an inductive effect. They push electron density towards the N=C=S group, which slightly reduces the electrophilicity of the central carbon. This makes aliphatic ITCs inherently less reactive than aromatic ITCs under identical conditions.
Steric Hindrance
Beyond electronics, the physical bulk of the 'R' group can impede the reaction. Large, branched substituents near the N=C=S group can physically block the approaching nucleophile, slowing the reaction rate regardless of the electronic properties.[10][11] For example, tert-butyl isothiocyanate will react much more slowly than propyl isothiocyanate due to the steric shield provided by the bulky tert-butyl group.
Experimental Evidence: A Surprising Case Study
While electronic theory predicts aromatic ITCs to be more reactive, experimental data in complex biological systems can reveal a more nuanced reality. A study comparing phenyl isothiocyanate (PIT, aromatic) with benzyl isothiocyanate (BITC, aliphatic with a phenyl group separated by a -CH₂- spacer) for protein labeling yielded compelling results.[12]
The benzyl group in BITC makes it technically an aliphatic ITC, as the -CH₂- spacer isolates the N=C=S group from the ring's resonance effects. Based on simple theory, one might expect PIT to be more reactive. However, the study found BITC to be a more effective labeling agent.[12]
| Feature | Phenyl Isothiocyanate (PIT) | Benzyl Isothiocyanate (BITC) | Rationale / Implication |
| Type | Aromatic | Aliphatic | N=C=S is directly attached to the sp² carbon of the ring in PIT, but to an sp³ carbon in BITC. |
| Observed Reactivity | Lower Conversion | Higher Conversion | In labeling studies with KRas G12C, BITC showed 98% conversion compared to 54% for PIT.[12] |
| Stability | Generally stable | Stable | Both are viable reagents, but the reactivity difference is key for efficiency. |
| Potential Explanation | The phenyl ring's electron withdrawal is the dominant effect. | The -CH₂- spacer prevents resonance withdrawal, but the overall electronics and conformational flexibility may create a more favorable transition state for nucleophilic attack compared to the rigid PIT structure. |
This highlights a critical principle for the application scientist: while theoretical models provide an essential foundation, empirical data is the ultimate arbiter of performance. The enhanced reactivity of BITC makes it a potentially superior choice for applications requiring high efficiency, such as labeling precious protein samples or performing conjugations at low concentrations.
Practical Considerations and Potential Pitfalls
Stability and Hydrolysis
Isothiocyanates are susceptible to hydrolysis, especially under acidic conditions, which yields the corresponding primary amine and carbonyl sulfide.[13] This is a competing, non-productive pathway. In aqueous buffers used for bioconjugation, the rate of hydrolysis must be considered. Some studies suggest that aliphatic ITCs can degrade to amines, particularly at neutral to basic pH during prolonged heating, which could be a concern in lengthy conjugation reactions.[14] It is crucial to use freshly prepared solutions of ITCs and minimize reaction times where possible.
Selectivity
While primary amines are the most common target, ITCs can also react with other nucleophiles. At a lower pH range (6.0-8.0), the thiol group of cysteine residues can react to form a dithiocarbamate linkage.[2][5] This provides an alternative conjugation strategy but also represents a potential source of non-specific labeling if lysine modification is the sole objective. Controlling the reaction pH is the most effective way to direct selectivity toward the desired nucleophile.
Experimental Protocol: Comparative Labeling of a Model Peptide
This protocol provides a self-validating framework for comparing the reactivity of phenyl isothiocyanate (aromatic) and benzyl isothiocyanate (aliphatic) with a model peptide containing a single lysine residue (e.g., Ac-Gly-Lys-Gly-NH₂).
Objective: To determine the relative reaction rates and yields for an aromatic vs. an aliphatic isothiocyanate.
Materials:
-
Model Peptide (e.g., Ac-Gly-Lys-Gly-NH₂)
-
Phenyl Isothiocyanate (PIT)
-
Benzyl Isothiocyanate (BITC)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 9.0
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (LC-MS)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the model peptide in the Reaction Buffer.
-
Prepare fresh 100 mM stock solutions of PIT and BITC in anhydrous DMF. Causality Note: Using anhydrous DMF prevents premature hydrolysis of the highly reactive ITCs.
-
-
Reaction Setup:
-
Set up two parallel reactions in microcentrifuge tubes.
-
Reaction A (PIT): Add 100 µL of the peptide stock solution. Add 10 µL of the PIT stock solution (results in a 10-fold molar excess of ITC).
-
Reaction B (BITC): Add 100 µL of the peptide stock solution. Add 10 µL of the BITC stock solution.
-
Vortex gently to mix. Incubate at room temperature.
-
-
Time-Course Monitoring:
-
At specific time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 10 µL aliquot from each reaction.
-
Immediately quench the aliquot by adding it to 90 µL of 0.1% TFA in water. Causality Note: The acidic quench protonates any remaining free amine on the peptide, halting the reaction instantly for accurate time-point analysis.
-
-
Analysis by LC-MS:
-
Analyze each quenched time-point sample by LC-MS.
-
Monitor the disappearance of the starting peptide's mass peak and the appearance of the thiourea-conjugated peptide's mass peak (+135.1 Da for PIT conjugate, +149.2 Da for BITC conjugate).
-
Integrate the peak areas from the HPLC chromatogram (at 220 nm or 280 nm) to quantify the percentage of conversion over time.
-
-
Data Interpretation:
-
Plot the percentage of conjugated peptide versus time for both PIT and BITC.
-
The reaction with the steeper initial slope is the more reactive ITC. This provides direct, quantitative evidence of the reactivity difference under your specific experimental conditions.
-
Conclusion: Selecting the Right Reagent for the Job
The choice between an aliphatic and an aromatic isothiocyanate is a critical decision in the design of bioconjugation experiments.
-
Aromatic isothiocyanates are, in principle, more reactive due to the electron-withdrawing nature of the aromatic ring. They are often suitable for rapid conjugations or when dealing with challenging substrates.
-
Aliphatic isothiocyanates are generally less reactive but may offer advantages in terms of linker flexibility or specific steric profiles. The case of benzyl isothiocyanate demonstrates that sweeping generalizations can be misleading, and a spacer group can lead to unexpectedly high reactivity.[12]
Ultimately, the optimal choice depends on the specific application, the nature of the biomolecule, and the desired outcome. For researchers and drug developers, understanding the fundamental principles of reactivity, combined with empirical validation through protocols like the one described here, is the most reliable path to success.
References
- Benchchem. (n.d.). Reaction mechanism of acetyl isothiocyanate with primary amines.
- Benchchem. (n.d.). A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles.
- Drobnica, L., et al. (1977). KINETICS OF REACTIONS OF ISOTHIOCYANATES WITH DIGLYCINE, CYSTINE, LYSINE, ex-N-ACETYLLYSINE AND OXIDISED GLUTATHIONE.
- Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. DOI:10.1039/C9QO00312F.
- Royal Society of Chemistry. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers.
- Harris, T. D., et al. (2018). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)
- Jüstel, P. M., & Ofial, A. R. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. edoc.ub.uni-muenchen.de.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Royal Society of Chemistry. (n.d.). Cysteine specific bioconjugation with benzyl isothiocyanates.
- ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles.
- Castro, E. A., et al. (1985). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2.
- Török, G., et al. (2020).
- Török, G., et al. (2020).
- Castro, E. A., et al. (1986). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.
- ChemRxiv. (2023).
- De-la-Torre, G., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. NIH Public Access.
- Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification—Section 1.1.
-
Butler, R. N., et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][4][6][15]triazoles. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (n.d.). Electron-transfer induced rearrangement of thiocyanate to isothiocyanate.
- Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.
- Molina-Vargas, L. F., et al. (2013).
- Glatt, H., et al. (2023).
- Reddit. (2024).
- FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions.
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- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. fastercapital.com [fastercapital.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 15. CCCC 1977, Volume 42, Issue 1, Abstracts pp. 384-389 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
A Comparative Guide to N-Terminal Protein Derivatization: Benchmarking a Novel Aliphatic Isothiocyanate Against the Classic Edman Reagent
In the landscape of proteomics, the precise characterization of a protein's N-terminus is a critical task for confirming its identity, understanding co- and post-translational modifications, and ensuring the fidelity of recombinant protein production. For decades, the cornerstone of N-terminal sequencing has been the Edman degradation, a powerful chemical method reliant on the reactivity of phenyl isothiocyanate (PITC).[1][2] However, the continuous drive for innovation in proteomics necessitates the exploration of novel reagents that may offer advantages in solubility, reaction kinetics, or compatibility with modern analytical platforms like mass spectrometry.
This guide provides an in-depth comparison between the traditional Edman reagent, Phenyl isothiocyanate (PITC), and a novel, aliphatic reagent, 2-Isothiocyanato-1-methoxy-propane . As this latter compound is not a standard, commercially-established reagent for this application, this guide will merge field-proven data on the established PITC methodology with a scientifically-grounded, theoretical evaluation of its potential aliphatic counterpart. We will delve into the mechanistic underpinnings of their reactivity, provide detailed experimental protocols, and present a comparative analysis of their hypothesized performance characteristics for researchers, scientists, and drug development professionals.
The Benchmark: Phenyl isothiocyanate (PITC) and the Edman Degradation
Developed by Pehr Edman, this stepwise degradation method allows for the sequential removal and identification of amino acids from the N-terminus of a peptide without hydrolyzing the entire chain.[1][3] The process hinges on the nucleophilic attack of the uncharged N-terminal α-amino group on the electrophilic carbon of PITC.
The Chemistry of Edman Degradation
The Edman degradation is a cyclical three-step process:
-
Coupling: Under mildly alkaline conditions (pH ~8.5-9.0), the free N-terminal amino group of a peptide reacts with PITC to form a phenylthiocarbamoyl (PTC) derivative.[1][4]
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[5][6]
-
Conversion and Identification: The ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified, classically by HPLC, by comparing its retention time to known standards.[1][5] The shortened peptide can then re-enter the cycle for the identification of the next amino acid.
Caption: The three-step cyclical workflow of the Edman degradation.
A Novel Challenger: this compound
While PITC is the gold standard, its aromatic nature and the properties of its derivatives are not always ideal. Let us now consider the hypothetical performance of an aliphatic alternative, this compound. Its structure differs from PITC in two key ways: the phenyl ring is replaced by a methoxypropyl group, and it is therefore an aliphatic, not an aromatic, isothiocyanate.
Caption: Structural comparison of the aromatic PITC and the aliphatic this compound.
Hypothesized Performance Characteristics
Based on fundamental chemical principles, we can predict how these structural differences might influence performance in a proteomics workflow.
-
Reactivity: The reactivity of the isothiocyanate group (-N=C=S) is dictated by the electrophilicity of its central carbon atom. In PITC, the phenyl ring is an electron-withdrawing group, which enhances this electrophilicity. Aliphatic isothiocyanates generally exhibit high reactivity as well.[7] The methoxypropyl group is primarily electron-donating through induction, which might slightly temper the reactivity compared to PITC. However, the reaction with primary amines is typically rapid and efficient for most isothiocyanates, so the practical difference in coupling efficiency may be minimal under optimized conditions.[7][8]
-
Solubility: A significant practical consideration for any labeling reagent is its solubility in both the reaction buffer (typically aqueous) and the organic solvents used for extraction and analysis. The methoxypropyl group in this compound introduces a polar ether linkage and a flexible aliphatic chain, which could enhance its solubility in a wider range of solvents compared to the more hydrophobic PITC. This might simplify sample handling and reduce the risk of reagent precipitation during the coupling step.
-
Downstream Analysis (HPLC & MS): The nature of the resulting PTH-amino acid derivative is paramount for successful identification.
-
HPLC: The PTH-amino acids derived from PITC are well-characterized, with established HPLC separation protocols. A methoxypropyl-thiohydantoin (MPTH) derivative would have different polarity and size, necessitating the complete re-development of HPLC separation and detection standards.
-
Mass Spectrometry: In modern MS-based proteomics, derivatization is often used to improve ionization efficiency or to introduce specific fragmentation patterns.[9][10] The aliphatic MPTH derivative may exhibit different fragmentation behavior compared to the aromatic PTH. While PITC derivatization can sometimes suppress signal intensity in MS, isothiocyanate analogues bearing basic moieties have been shown to improve MS sensitivity.[9][11] The methoxy group in our novel reagent does not add a basic site, but its fragmentation pattern could potentially yield more informative b₁ ions, which are valuable for N-terminal identification.[10]
-
Performance Comparison: PITC vs. This compound
The following table summarizes the comparison, blending established data for PITC with hypothesized characteristics for this compound.
| Feature | Phenyl isothiocyanate (PITC) | This compound (Hypothesized) | Rationale for Hypothesis |
| Reactivity | High (aromatic activation) | High (potentially slightly lower) | Aliphatic ITCs are highly reactive; the electron-donating nature of the alkyl group may slightly reduce electrophilicity compared to the phenyl group.[12][13] |
| Solubility | Good in organic solvents; requires co-solvents for aqueous reactions. | Potentially improved in a wider range of solvents. | The methoxypropyl group adds polarity and flexibility, possibly improving solubility in mixed aqueous/organic systems. |
| Reaction Conditions | Well-established (mildly alkaline, ~pH 9.0) | Likely similar (mildly alkaline) | The fundamental reaction mechanism with the N-terminal amine is conserved.[14] |
| Downstream Method | Edman Degradation (Automated Sequencer) | Edman Degradation or MS-based workflows | The core chemistry allows for sequential degradation. |
| Derivative Identity | Phenylthiohydantoin (PTH) | Methoxypropyl-thiohydantoin (MPTH) | The R-group of the isothiocyanate defines the resulting derivative. |
| HPLC Analysis | Standardized protocols and columns exist. | Requires complete methods development. | Retention times and separation conditions would be entirely different. |
| MS Analysis | Can suppress signal; well-known fragmentation.[9] | Potentially different fragmentation; may or may not enhance signal. | The aliphatic nature could alter ionization efficiency and produce different, possibly more informative, fragment ions.[10] |
| Limitations | Inefficient for >50-60 residues; fails with blocked N-termini.[1][15] | Same limitations would apply. | These are inherent limitations of the Edman degradation chemistry itself, not the specific reagent. |
Experimental Protocols
The trustworthiness of any comparison relies on robust and reproducible methodologies. Below are detailed protocols for N-terminal labeling, representing a standard workflow for PITC and a projected workflow for a novel isothiocyanate.
Protocol 1: N-Terminal Sequencing via Edman Degradation with PITC
This protocol is intended for use with an automated protein sequencer.
1. Sample Preparation: a. Ensure the protein/peptide sample is highly purified (>95%) and salt-free. Lyophilize the sample if necessary. b. Resuspend the sample in a minimal volume of a suitable solvent (e.g., 50% acetonitrile). c. Immobilize 10-100 picomoles of the sample on a PVDF membrane or glass fiber disc as per the sequencer manufacturer's instructions.[1]
2. Automated Sequencing Cycles: a. Coupling: The immobilized sample is treated with a solution of PITC (typically 5% in heptane) under an inert atmosphere of argon at ~50°C in the presence of a base (e.g., N-methylpiperidine). b. Washing: The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess reagent and by-products. c. Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the chamber to cleave the N-terminal PTC-amino acid. d. Extraction: The resulting ATZ-amino acid is selectively extracted with an organic solvent (e.g., chlorobutane) and transferred to a conversion flask. e. Conversion: The ATZ-amino acid is converted to the stable PTH-derivative by heating in aqueous TFA (e.g., 25% TFA). f. Analysis: The PTH-amino acid is injected into an HPLC system for identification. g. The remaining (n-1) peptide on the support is subjected to the next cycle.
Protocol 2: Exploratory Peptide Labeling with this compound for MS Analysis
This protocol outlines a general procedure for labeling a peptide digest with a novel isothiocyanate for subsequent analysis by LC-MS/MS.
1. Sample Preparation: a. Solubilize 10-20 µg of lyophilized peptide digest in 20 µL of coupling buffer (e.g., 50 mM borate buffer, pH 8.5, in 50% acetonitrile).[8]
2. Reagent Preparation: a. Prepare a 50 mM stock solution of this compound in anhydrous acetonitrile.
3. Labeling Reaction: a. Add the isothiocyanate stock solution to the peptide solution to achieve a 10-fold molar excess of reagent over peptide N-termini. b. Vortex briefly and incubate the reaction at room temperature for 30-60 minutes.[8] The optimal time and temperature may require empirical testing.
4. Sample Cleanup: a. Acidify the reaction by adding formic acid to a final concentration of 0.1% to stop the reaction. b. Desalt the labeled peptides using a C18 StageTip or similar micro-extraction method. c. Elute the labeled peptides, dry them in a vacuum centrifuge, and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
5. LC-MS/MS Analysis: a. Analyze the sample on a high-resolution mass spectrometer. b. Modify database search parameters to include the mass shift corresponding to the methoxypropyl-thiohydantoin modification on the N-terminus and any potential side-chain reactions (e.g., on lysine).
Caption: General workflow for labeling peptides with an isothiocyanate reagent for mass spectrometry analysis.
Conclusion and Future Outlook
Phenyl isothiocyanate remains an indispensable reagent for high-accuracy de novo N-terminal sequencing of purified proteins via Edman degradation. Its performance is well-understood, and the methodology is highly automated and validated.[4][15] Its primary limitations are its unsuitability for complex mixtures, its failure with blocked N-termini, and its decreasing efficiency with longer peptides.[15][16]
The exploration of novel reagents like This compound represents a forward-thinking approach to address some of PITC's subtler drawbacks, such as solubility, and to better integrate N-terminal analysis with mass spectrometry platforms. While our analysis of this specific aliphatic reagent is theoretical, it is grounded in the established principles of isothiocyanate chemistry. A reagent with potentially improved solubility and unique fragmentation characteristics could offer tangible benefits, particularly in MS-based workflows where enhancing ionization or generating specific reporter ions is advantageous.[10] The development of such reagents, especially those that can be isotopically labeled for quantitative studies, will continue to be a valuable endeavor in the ever-evolving field of proteomics.
References
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-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phenyl Isothiocyanate in Peptide Sequencing and Biochemical Research. Available at: [Link]
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Ly, T., et al. (2022). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338-1345. Available at: [Link]
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Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]
-
Wikipedia contributors. (2023). Edman degradation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wang, Y., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 2037-2046. Available at: [Link]
-
Haste, N. M., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Wang, Y., et al. (2011). Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. Journal of the American Society for Mass Spectrometry, 22(12), 2206-2216. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing: Principles, Methods, and Key Technologies. Available at: [Link]
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Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Available at: [Link]
-
LibreTexts Chemistry. (2022). 26.6 Peptide Sequencing: The Edman Degradation. Available at: [Link]
-
LibreTexts Chemistry. (2022). 26.7: The Edman Degradation. Available at: [Link]
-
Kundeti, V., et al. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. PubMed. Available at: [Link]
-
Jones, P. (2018). Principles and Influencing Factors of Edman Sequencing. Medium. Available at: [Link]
-
Kundeti, V., et al. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. PMC. Available at: [Link]
-
Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Available at: [Link]
-
ResearchGate. (n.d.). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Available at: [Link]
-
El-Sayed, M. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Available at: [Link]
-
Ly, T., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ge, J., et al. (2025). Synthesis and Evaluation of Pseudoglucosinolates Releasing Isothiocyanates in the Presence of Azoreductases. PMC. Available at: [Link]
-
ResearchGate. (2025). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Available at: [Link]
-
The Pharma Innovation Journal. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Available at: [Link]
-
Szilágyi, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14781-14787. Available at: [Link]
-
The Pharma Innovation Journal. (2018). Comparative study of aliphatic and aromatic compounds. Available at: [Link]
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A Comparative Guide to Chiral Isothiocyanates in Modern Asymmetric Synthesis
Introduction: The Rise of a Versatile Chiral Building Block
In the landscape of modern organic synthesis, the demand for efficient and stereoselective methods is paramount, particularly in the fields of medicinal chemistry and drug development where the chirality of a molecule dictates its biological function.[1] Chiral isothiocyanates (R-N=C=S), once viewed primarily as precursors for biologically active natural products, have emerged as exceptionally versatile and powerful building blocks for asymmetric synthesis.[2][3] These compounds, which are found in nature through the hydrolysis of glucosinolates, serve as pivotal intermediates for creating a diverse array of complex, stereodefined molecules.[4]
Their utility stems from the electrophilic nature of the central carbon atom, making them susceptible to attack by a wide range of nucleophiles, and their ability to participate in various cycloaddition reactions.[5][6] This guide provides a comprehensive literature review and a comparative analysis of the synthesis and application of chiral isothiocyanates. We will delve into field-proven synthetic protocols, compare their performance against alternatives using experimental data, and explore their transformative role in constructing chiral thioureas for organocatalysis and in building complex heterocyclic scaffolds. This content is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents in their synthetic endeavors.
Part 1: Synthesis of Enantiopure Isothiocyanates - A Comparative Analysis
The accessibility of enantiomerically pure isothiocyanates is the gateway to their use in synthesis. The most prevalent strategies begin with chiral primary amines, which are converted to dithiocarbamate salts and subsequently desulfurized.[2][7] The choice of methodology here is critical, representing a trade-off between efficiency, safety, stereochemical retention, and environmental impact.[3]
We will compare three leading methods for this transformation. The selection of a method often depends on the stability of the starting amine and the desired scale. For instance, the sodium persulfate method is lauded for its use of water as a solvent and safer reagents, making it a greener alternative to methods employing toxic reagents like thiophosgene.[4]
Data Summary: Methodological Comparison for Chiral ITC Synthesis
The following table summarizes quantitative data for three distinct, reproducible methods for synthesizing chiral isothiocyanates from their corresponding primary amines.
| Starting Material | Product | Method | Yield (%) | Enantiomeric Purity (ee/er) | Reaction Time | Key Advantages | Disadvantages | Source |
| L-Alanine methyl ester HCl | (S)-Methyl 2-isothiocyanatopropanoate | DMT/NMM/TsO⁻ | 50% | >99:1 er | 30 min | Rapid, high enantiopurity | Requires specialized coupling reagent | [3] |
| D-Phenylalanine methyl ester HCl | (R)-Methyl 2-isothiocyanato-3-phenylpropanoate | Sodium Persulfate (Na₂S₂O₈) | 88% | 99% ee | 3 h | Green (uses water), safe reagents | Longer reaction time | [3] |
| (R)-1-Phenylethylamine | (R)-(1-Isothiocyanatoethyl)benzene | Staudinger/aza-Wittig | 85% | >99% ee | 12 h | Broad substrate scope | Requires phosphine reagent, long time | [3] |
Workflow for Chiral Isothiocyanate Synthesis
This diagram illustrates the most common and environmentally conscious pathway for synthesizing a chiral isothiocyanate, starting from a primary amine. The key intermediate is the dithiocarbamate salt, which is formed in situ and then oxidized.
Caption: General workflow for the synthesis of chiral isothiocyanates.
Featured Experimental Protocol: Sodium Persulfate Method
This protocol is adapted from a validated procedure and is chosen for its operational simplicity and favorable safety profile.[3]
Materials:
-
Chiral primary amine (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Carbon disulfide (1.2 eq)
-
Sodium persulfate (1.1 eq)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve the chiral primary amine and sodium hydroxide in water. Cool the solution in an ice bath. To this vigorously stirred solution, add carbon disulfide dropwise. Allow the mixture to stir at room temperature for 1-2 hours until the amine is fully consumed (monitor by TLC). This forms the sodium dithiocarbamate salt in situ.[3]
-
Expert Insight: Vigorous stirring is essential due to the biphasic nature of the reaction with carbon disulfide. The formation of the water-soluble dithiocarbamate salt is the driving force for the reaction.
-
-
Oxidation: In a separate beaker, dissolve sodium persulfate in water. Slowly add this aqueous solution to the dithiocarbamate solution from Step 1. The rate of addition should be controlled to manage any potential exotherm.[3]
-
Reaction Monitoring: Stir the final reaction mixture at room temperature for 2-3 hours. Monitor the formation of the isothiocyanate product by TLC, observing the disappearance of the dithiocarbamate intermediate.[3]
-
Workup and Isolation: Upon completion, transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous sodium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude isothiocyanate can be further purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity.
Part 2: Applications in Asymmetric Synthesis
Chiral isothiocyanates are not merely synthetic curiosities; they are enabling reagents for some of the most elegant and powerful transformations in asymmetric synthesis.
A. Keystone Precursors for Chiral Thiourea Organocatalysts
Perhaps the most significant application of chiral isothiocyanates is in the synthesis of chiral thioureas.[7] While many chiral thiourea catalysts are made by reacting a chiral amine with an achiral isothiocyanate, the reverse approach—reacting a chiral isothiocyanate with an achiral amine—is equally powerful and provides access to a different portfolio of catalysts. These thioureas function as exceptional hydrogen-bond donors, activating electrophiles and organizing transition states to induce high levels of stereoselectivity.[7]
The reaction is a straightforward nucleophilic addition of an amine to the isothiocyanate, which is typically high-yielding and proceeds without racemization.[8]
Caption: Synthesis and application of a chiral thiourea catalyst.
This strategy has been used to create catalysts for a vast range of reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions, consistently delivering products with high enantiomeric excess.[7]
B. Building Blocks in Diastereoselective and Enantioselective Cycloadditions
Chiral isothiocyanates are excellent partners in cycloaddition reactions for the construction of nitrogen- and sulfur-containing heterocycles. A particularly powerful modern application involves the use of α-activated cyclic isothiocyanates, which can act as formal 1,3-dipoles in [3+2] cycloaddition reactions.[5] This strategy provides rapid access to complex and medicinally relevant spirocyclic frameworks with excellent control of stereochemistry.[5][9]
Comparison with Alternative Methods: Traditionally, the synthesis of such spiro-oxindoles or other spirocycles might rely on multi-step sequences or the use of metal-catalyzed cycloadditions. The isothiocyanate-based [3+2] cycloaddition offers a highly atom-economical and often organocatalytic alternative, generating significant molecular complexity in a single step.
Other notable cycloadditions include:
-
[2+2] and [2+2+2] Cycloadditions: Enantioselective reactions with ketenes, catalyzed by N-heterocyclic carbenes (NHCs), have been developed to form various β-lactam and other heterocyclic structures.[10]
-
[3+2] Cycloadditions with Aziridines: Lewis acid-catalyzed reactions provide a rapid and stereoselective route to 2-imino-thiazolidine derivatives.[11]
-
Reactions with Nitrones: While documented, the cycloaddition of nitrones with isothiocyanates can be complex, as the initial cycloadducts are sometimes unstable and may undergo fragmentation.[12]
C. Chiral Derivatizing Agents
In analytical and medicinal chemistry, establishing the enantiomeric purity of compounds, especially amines, is crucial. Chiral isothiocyanates serve as excellent chiral derivatizing agents (CDAs). They react rapidly and cleanly with chiral amines to form diastereomeric thioureas.[13] These diastereomers can then be easily distinguished and quantified using techniques like NMR spectroscopy (especially ¹⁹F NMR if the isothiocyanate is fluorinated) or HPLC, allowing for the precise determination of enantiomeric excess.[13][14] This approach avoids cumbersome purification steps and provides clear, high-resolution signals for analysis.[13]
Conclusion and Future Outlook
Chiral isothiocyanates have solidified their position as indispensable tools in asymmetric synthesis. Their value extends from being reliable precursors to world-class organocatalysts to serving as versatile partners in complex cycloaddition reactions for the rapid construction of chiral heterocycles. The development of greener and more efficient synthetic methods, such as the sodium persulfate protocol, has made these reagents more accessible than ever.
Future research will likely focus on expanding the scope of their applications, particularly in the development of novel multicomponent reactions and tandem catalytic cycles.[15] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of chiral isothiocyanates will undoubtedly play a critical role in accelerating the discovery and development of new therapeutic agents.
References
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Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(16), 4986. [Link]
-
Li, Y., et al. (2025). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Analytical Chemistry. [Link]
-
Gawroński, J., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(12), 2748. [Link]
-
Kaur, H., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. [Link]
-
Wang, Y., et al. (2021). Advances of α-activated cyclic isothiocyanate for the enantioselective construction of spirocycles. Organic & Biomolecular Chemistry. [Link]
-
Singh, S., et al. (2025). Recent Advances in the Synthesis and Applications of Isothiocyanates. ResearchGate. [Link]
-
Wang, H., et al. (2018). Quickly FeCl3-catalyzed highly chemo- and stereo-selective [3 + 2] dipolar cycloaddition of aziridines with isothiocyanates. RSC Advances. [Link]
-
Li, Y., et al. (2025). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. ACS Publications. [Link]
-
ResearchGate. (n.d.). Enantioselective reaction of isothiocyanate esters with electron-deficient olefins catalyzed by squaramide 4. ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]
-
Black, D., & Watson, K. (1973). Nitrones and oxaziridines. VIII. Cycloaddition reactions of nitrones with isothiocyanates. Australian Journal of Chemistry, 26(11), 2473. [Link]
-
Zhang, Y., et al. (2017). NHC-Catalyzed Enantioselective [2 + 2] and [2 + 2 + 2] Cycloadditions of Ketenes with Isothiocyanates. Organic Letters. [Link]
-
Hutt, A. J., & O'Grady, J. (1996). The Significance of Chirality in Drug Design and Development. Journal of the American College of Clinical Pharmacy, 1(3), 1-1. [Link]
-
Xiong, Q., et al. (2021). Catalytic asymmetric multicomponent reactions of isocyanide, isothiocyanate and alkylidene malonates. Chemical Communications. [Link]
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Quantifying 2-Isothiocyanato-1-methoxy-propane in Solution: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in studies involving isothiocyanates (ITCs), accurate and robust quantification is paramount. This guide provides an in-depth comparison of established analytical methodologies applicable to the quantification of "2-Isothiocyanato-1-methoxy-propane" in solution. While specific literature on this particular analyte is nascent, the principles and techniques for the broader class of aliphatic isothiocyanates are well-established and directly applicable. This document will navigate the technical nuances of each method, offering field-proven insights to guide your experimental design.
Introduction to Isothiocyanate Quantification Challenges
Isothiocyanates are a class of naturally occurring organosulfur compounds recognized for their significant biological activities.[1] The accurate measurement of these compounds, including this compound, presents several analytical challenges:
-
Instability: ITCs can be susceptible to degradation, particularly at elevated temperatures.[2][3]
-
Volatility: Many ITCs are volatile, which can lead to sample loss if not handled properly.[4]
-
Lack of Strong Chromophores: The isothiocyanate functional group (-N=C=S) itself does not possess a strong chromophore, which can limit the sensitivity of UV-Vis based detection methods.[2][3]
To address these challenges, various analytical strategies have been developed, primarily centered around chromatography and spectrophotometry, often involving a derivatization step to enhance stability and detectability.
Comparative Analysis of Quantification Methodologies
This section provides a detailed comparison of the most robust and widely adopted methods for isothiocyanate quantification. The selection of an optimal method will depend on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates due to its high resolution and versatility.[2][5] It can be coupled with various detectors, with UV and Mass Spectrometry (MS) being the most common for this application.
Principle: HPLC-UV separates the analyte from other components in a mixture based on its interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte. Given the weak UV absorbance of many ITCs, a pre-column derivatization step is often essential to introduce a chromophore into the molecule.[3] A common and effective derivatization strategy is the reaction with a thiol-containing reagent, such as 1,2-benzenedithiol, to form a stable, UV-active product.[2]
Workflow:
Caption: Workflow for HPLC-UV quantification of isothiocyanates with pre-column derivatization.
Experimental Protocol: Derivatization with 1,2-benzenedithiol for HPLC-UV Analysis
-
Reagent Preparation:
-
Prepare a 100 mM solution of 1,2-benzenedithiol in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 100 mM potassium phosphate buffer (pH 8.5).
-
-
Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in a known volume of solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample solution, 500 µL of the phosphate buffer, and 500 µL of the 1,2-benzenedithiol solution.
-
Vortex the mixture and incubate at 65°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Extraction:
-
Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Inject an aliquot into the HPLC system.
-
Principle: HPLC-MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique can often quantify isothiocyanates without prior derivatization, as the mass spectrometer can selectively detect the analyte based on its mass-to-charge ratio.[2] For enhanced sensitivity and to overcome matrix effects, derivatization with reagents like N-acetyl-L-cysteine (NAC) can be employed.[2][6]
Workflow:
Caption: Workflow for HPLC-MS quantification of isothiocyanates.
Experimental Protocol: Direct HPLC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte, if available, or a structurally similar compound).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor ion and product ion transitions for this compound and the internal standard by infusing a standard solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][7] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components are then detected by a mass spectrometer. GC-MS offers excellent sensitivity and selectivity.[8]
Workflow:
Caption: Workflow for GC-MS quantification of isothiocyanates.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) to ensure elution of the analyte.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[5]
-
Ion Source Temperature: 255°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound and the internal standard for enhanced sensitivity.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
UV-Vis Spectrophotometry (Cyclocondensation Assay)
Principle: This method is based on the quantitative reaction of isothiocyanates with an excess of 1,2-benzenedithiol.[2] The cyclocondensation reaction forms a product, 1,3-benzodithiole-2-thione, which has a strong UV absorbance at approximately 365 nm.[2] This method is useful for determining the total isothiocyanate content in a sample but lacks the specificity to distinguish between different ITCs.
Workflow:
Caption: Workflow for total isothiocyanate quantification by UV-Vis spectrophotometry.
Experimental Protocol: Cyclocondensation Assay
-
Reagent Preparation:
-
Prepare a solution of 1,2-benzenedithiol in a suitable solvent.
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.5).
-
-
Reaction:
-
Mix the sample solution with an excess of the 1,2-benzenedithiol solution in the buffer.
-
Incubate the mixture to allow the reaction to go to completion.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for 1,3-benzodithiole-2-thione (approximately 365 nm) using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using a known isothiocyanate standard (e.g., benzyl isothiocyanate).
-
Determine the total isothiocyanate concentration in the sample by comparing its absorbance to the standard curve.
-
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of aliphatic isothiocyanates. The exact values for this compound would need to be determined experimentally.
| Feature | HPLC-UV (with Derivatization) | HPLC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Very High | Low (measures total ITCs) |
| Sensitivity (LOD) | Low µg/mL to ng/mL[9] | ng/mL to pg/mL[2][6] | ng/mL[5] | µg/mL to nmol[2] |
| Linearity Range | Typically 2-3 orders of magnitude[9] | Typically 3-4 orders of magnitude[6] | Typically 2-3 orders of magnitude[5] | Typically 1-2 orders of magnitude |
| Precision (%RSD) | < 5%[9] | < 15%[6] | < 15% | < 10% |
| Throughput | Moderate | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | High | Low |
| Advantages | Robust, widely available | High sensitivity and specificity, can analyze without derivatization | Excellent for volatile compounds, high specificity | Simple, rapid, low cost |
| Disadvantages | Derivatization often required, moderate sensitivity | High cost, complex instrumentation | Not suitable for non-volatile or thermally labile compounds | Lacks specificity, susceptible to interferences |
Conclusion and Recommendations
The choice of the most appropriate method for quantifying this compound depends heavily on the specific research question and available resources.
-
For high-throughput screening or determination of total ITC content , the UV-Vis Spectrophotometric cyclocondensation assay is a cost-effective and rapid option.
-
For specific and sensitive quantification in simple matrices , HPLC-UV with derivatization offers a good balance of performance and cost.
-
For trace-level quantification, analysis in complex matrices, or confirmation of identity , HPLC-MS/MS is the gold standard due to its superior sensitivity and specificity.
-
If This compound is sufficiently volatile and thermally stable , GC-MS provides a high-resolution and sensitive alternative.
It is strongly recommended to develop and validate the chosen method specifically for this compound, including an assessment of linearity, accuracy, precision, and the limits of detection and quantification, to ensure reliable and reproducible results. The use of an appropriate internal standard is also crucial for achieving high accuracy, particularly with chromatographic methods.
References
-
Angelini, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-115. [Link]
-
Nielsen, N. K., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 113-121. [Link]
- BenchChem. (2025).
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(5), 1739. [Link]
-
Lamy, E., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(19), 2536-2543. [Link]
-
Kosson, D. S., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 113-121. [Link]
-
Angelini, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-115. [Link]
-
Marton, M. R., & Lavric, V. (2013). A simple method for the quantification of isothiocyanates from mustard. Scientific Bulletin, Series F, Biotechnologies, 17, 63-70. [Link]
-
Lamy, E., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. PubMed, 22915474. [Link]
-
Andini, S., et al. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(19), 5485-5495. [Link]
-
Hanschen, F. S., et al. (2012). A derivatization method for the simultaneous detection of glucosinolates and isothiocyanates in biological samples. Journal of Chromatography A, 1227, 104-111. [Link]
-
Haghi, M., Pérez-Fernández, M. A., & Robertson, I. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(24), 6758-6771. [Link]
-
Haghi, M., Pérez-Fernández, M. A., & Robertson, I. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online, 63(24), 6758-6771. [Link]
-
Marton, M. R., & Lavric, V. (2013). A simple method for the quantification of isothiocyanates from mustard. ResearchGate. [Link]
-
Tadera, K., et al. (1998). [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 39(4), 267-273. [Link]
-
ChemSynthesis. (n.d.). 2-isothiocyanato-2-methylpropane. ChemSynthesis. Retrieved from [Link]
-
Roman, D. T., & Denny, M. K. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(1), 384. [Link]
-
Lee, S. H., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypropane. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN103221389A - Method for producing isothiocyanate compound. Google Patents.
-
Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 5(2), 71-89. [Link]
-
Wikipedia. (n.d.). Methoxypropane. Wikipedia. Retrieved from [Link]
-
Kamin, A. A., et al. (2023). Synthesis and metalation of polycatechol nanohoops derived from fluorocycloparaphenylenes. Chemical Science, 14(39), 10793-10799. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 2-methoxy-2-methyl-. Cheméo. Retrieved from [Link]
-
Banks, R. E., et al. (1998). Alkoxy isothiocyanates, RO–N [[double bond, length half m-dash]] C [[double bond, length half m-dash]] S [ ]. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxy-1-methoxypropane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethoxyethane;2-methoxypropane. PubChem. Retrieved from [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Isothiocyanates: A Comparative Analysis Featuring 2-Isothiocyanato-1-methoxy-propane
For researchers, scientists, and drug development professionals venturing into the promising field of isothiocyanates (ITCs), understanding the specificity of a novel compound is a critical step toward unlocking its therapeutic potential. Isothiocyanates, naturally occurring compounds found in cruciferous vegetables, are lauded for their potential anti-cancer and chemopreventive properties.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel isothiocyanate, using the hypothetical "2-isothiocyanato-1-methoxy-propane" as our central example. While specific experimental data for this compound is not yet prevalent in public literature, we will leverage well-characterized ITCs such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC) as benchmarks for a robust comparative analysis.[2][3]
The biological activity of ITCs stems from their electrophilic isothiocyanate group (-N=C=S), which readily reacts with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues.[4][5] This reactivity is the very foundation of their therapeutic action and, simultaneously, the source of their potential cross-reactivity and off-target effects. A thorough understanding of a novel ITC's interaction profile is therefore paramount for predicting its efficacy, identifying potential toxicities, and elucidating its mechanism of action.[6]
Comparative Landscape of Common Isothiocyanates
To establish a baseline for our investigation of "this compound," we will first consider the known biological activities and cross-reactivity profiles of our benchmark ITCs. The diverse structures of these compounds lead to varied reactivity and target specificity.
| Isothiocyanate | Structure | Key Reported Biological Activities |
| Sulforaphane (SFN) | Potent inducer of Nrf2-dependent antioxidant enzymes, anti-inflammatory, anticancer.[2][7] | |
| Phenethyl Isothiocyanate (PEITC) | Induction of apoptosis in cancer cells, inhibition of carcinogen activation.[1][5] | |
| Benzyl Isothiocyanate (BITC) | Induces reactive oxygen species (ROS)-dependent apoptosis in cancer cells.[8][9] | |
| Allyl Isothiocyanate (AITC) | Antimicrobial properties, activates TRPA1 and TRPV1 ion channels, causing a pungent sensation.[10][11] | |
| This compound (Hypothetical) | CH₃OCH₂CH(NCS)CH₃ | To be determined |
The structural nuances of each ITC, from the aliphatic chain of SFN to the aromatic rings of PEITC and BITC, influence their steric and electronic properties, thereby dictating their reactivity and the portfolio of proteins they interact with. For our novel compound, "this compound," its smaller, aliphatic structure with an ether linkage suggests a potentially unique reactivity profile that warrants a systematic investigation.
Experimental Framework for Assessing Cross-Reactivity
A multi-pronged approach is essential for comprehensively characterizing the cross-reactivity of a novel ITC. This should encompass both targeted and unbiased methodologies.
Targeted Cross-Reactivity Profiling
For initial characterization, screening the novel ITC against a panel of known protein targets of other ITCs can provide valuable comparative data. This is often performed using enzyme inhibition assays.
Hypothetical Comparative Kinase Inhibition Profile:
The following table illustrates the type of comparative data that should be generated. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the ITC required to inhibit the activity of a specific kinase by 50%.
| Kinase Target | IC50 (µM) of this compound (Hypothetical) | IC50 (µM) of Sulforaphane | IC50 (µM) of PEITC |
| Primary Target Kinase | 1.5 | 2.0 | 0.8 |
| Off-Target Kinase 1 | 25 | 15 | 5 |
| Off-Target Kinase 2 | >100 | 50 | 20 |
| Off-Target Kinase 3 | 40 | 35 | 10 |
Note: Data presented is hypothetical for illustrative purposes.
Unbiased Proteome-Wide Screening
To identify a broader range of potential off-targets, chemical proteomics approaches are invaluable. Techniques such as Activity-Based Protein Profiling (ABPP) can be employed to map the full spectrum of protein interactions in a cellular context.
Immunoassay-Based Cross-Reactivity Assessment: A Detailed Protocol
Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for studying the specificity of interactions involving small molecules (haptens) like ITCs.[12][13] By generating antibodies against "this compound," we can develop a competitive ELISA to screen for cross-reactivity against structurally similar molecules and other cellular components.
Step 1: Hapten-Carrier Conjugate Synthesis and Antibody Production
Since small molecules like ITCs are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.[14][15]
-
Conjugation: React "this compound" with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The isothiocyanate group will form a stable thiourea bond with the primary amine groups of lysine residues on the protein.
-
Purification: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.
-
Immunization: Immunize host animals (e.g., rabbits or mice) with the purified conjugate to generate polyclonal or monoclonal antibodies, respectively.
-
Antibody Purification: Purify the antibodies from the serum using protein A/G affinity chromatography.
Step 2: Competitive ELISA Protocol
This assay measures the ability of free "this compound" or other potential cross-reactants to compete with a coated antigen for binding to the specific antibody.[16][17]
-
Coating: Coat the wells of a 96-well microplate with a conjugate of "this compound" and a different carrier protein (e.g., ovalbumin, OVA) to avoid detecting antibodies against the primary carrier protein. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate the purified antibody with a serial dilution of the free "this compound" standard or the potential cross-reacting compounds.
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Signal Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free analyte in the sample.[16]
Data Interpretation and Comparative Analysis
The results from the competitive ELISA can be used to calculate the percent cross-reactivity of other compounds relative to "this compound."
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data:
| Test Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Sulforaphane | 500 | 2 |
| Phenethyl Isothiocyanate | 250 | 4 |
| Structurally Similar Analog 1 | 25 | 40 |
| Unrelated Cellular Metabolite | >10,000 | <0.1 |
Note: Data presented is hypothetical for illustrative purposes.
A low percent cross-reactivity indicates high specificity of the antibody for the target analyte, and by extension, suggests a lower likelihood of the novel ITC having significant off-target interactions with the tested compounds.
Conclusion
The characterization of a novel isothiocyanate such as "this compound" requires a rigorous and multi-faceted approach to the study of its cross-reactivity. By employing a combination of targeted biochemical assays, unbiased proteomic screening, and specific immunoassays, researchers can build a comprehensive profile of a new compound's interactions. This systematic evaluation, benchmarked against well-understood ITCs, is fundamental to advancing promising new molecules from the laboratory to potential clinical applications. The methodologies and frameworks presented in this guide provide a robust starting point for any research team dedicated to exploring the vast therapeutic potential of isothiocyanates.
References
- Benchchem. A Comparative Guide to Analytical Methods for Isothiocyanate Detection.
- MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- National Institutes of Health (NIH). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry.
- ResearchGate. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
- ACS Publications. Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development.
- Aptamer Group. New Methods For Hapten Bioanalysis.
- Creative Diagnostics. Competitive ELISA.
- PMC (PubMed Central). Are isothiocyanates potential anti-cancer drugs?.
- MOST Wiedzy. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with.
- PMC (PubMed Central). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
- Benchchem. Comparative Analysis of Isothiocyanate Cross-Reactivity: A Guide for Researchers.
- Benchchem. Navigating the Maze of Specificity: A Guide to Assessing Small Molecule Cross-Reactivity.
- Benchchem. Comparative Analysis of Isothiocyanates for Researchers and Drug Development Professionals.
- News & Announcements. Competitive ELISA Performance Characteristics and Validation.
- ACS Publications. A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- ResearchGate. Reaction of benzyl isothiocyanate (BITC) with nucleophilic groups, e.g., of protein side chains.
- PMC (PubMed Central). Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1.
- PubMed Central. Impact of Allyl Isothiocyanate Addition on Consumers' Sensory Perception in a Solid Food Matrix.
- Wikipedia. Allyl isothiocyanate.
- PMC (PubMed Central). Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer.
- PMC (PubMed Central). Notch2 activation by benzyl isothiocyanate impedes its inhibitory effect on breast cancer cell migration.
- PMC (PubMed Central). Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease.
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Safety Operating Guide
Proper Disposal of 2-Isothiocyanato-1-methoxy-propane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe and compliant management of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 2-isothiocyanato-1-methoxy-propane, a compound demanding meticulous handling due to the reactive nature of the isothiocyanate functional group. By understanding the "why" behind each step, you will be equipped to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard: The Chemical Profile of this compound
This compound (C₅H₉NOS) is a member of the isothiocyanate family, organic compounds characterized by the -N=C=S functional group.[1] This group is highly electrophilic and readily reacts with nucleophiles such as amines, thiols, and alcohols. This reactivity is the basis for their utility in bioconjugation and other chemical syntheses, but it also dictates their hazardous properties.[2][3]
Table 1: Key Safety and Physical Data for Isothiocyanates (Analogues)
| Property | Information | Source |
| General Hazards | Irritant, potential sensitizer, lachrymator. | [2][4] |
| Incompatibilities | Strong acids, strong bases, alcohols, amines, oxidizing agents, water, and heat. | [5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile rubber), lab coat, and use within a chemical fume hood. | [5][6] |
The Primary Directive: Professional Hazardous Waste Disposal
The most secure and universally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] This ensures compliance with all federal, state, and local regulations and minimizes the risk of environmental contamination and accidental exposure.
Protocol for Bulk Waste Disposal
-
Segregation is Key: Never mix this compound waste with other chemical waste streams.[6][7] Incompatible materials can lead to dangerous reactions, including the release of toxic gases.
-
Container Integrity: Store waste in its original container whenever possible.[6] If this is not feasible, use a clearly labeled, compatible container made of a material that will not react with the chemical. Ensure the container is in good condition with a tightly sealing cap.
-
Proper Labeling: Clearly label the waste container as "Hazardous Waste: this compound".[6][7] Include the approximate concentration and quantity.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6] This area should be away from general laboratory traffic and incompatible materials.
-
Professional Collection: Arrange for pickup and disposal by a licensed environmental waste management company.[6]
In-Lab Management: Neutralization of Small Spills and Contaminated Equipment
For minor spills (<100 mL) within a chemical fume hood or for the decontamination of laboratory equipment, chemical neutralization can be an effective preliminary step before final disposal. The principle behind this procedure is the conversion of the reactive isothiocyanate group into a less hazardous thiourea derivative.
Causality of Neutralization: The Thiourea Formation
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack. A common and effective method for neutralization involves reacting the isothiocyanate with an excess of a primary or secondary amine, such as aqueous ammonia or a dilute solution of a polyamine like ethylenediamine. This reaction forms a stable and significantly less reactive thiourea derivative.
Figure 1: Neutralization Reaction of this compound
Caption: Reaction schematic for the neutralization of an isothiocyanate.
Protocol for Small Spill Neutralization
This procedure should only be performed by trained personnel within a certified chemical fume hood while wearing appropriate PPE.
-
Containment: Absorb the spill with an inert absorbent material like vermiculite or sand.[4][8]
-
Neutralization Solution: Prepare a 5% aqueous solution of sodium bisulfite or a 10% aqueous solution of ammonia.
-
Application: Slowly and carefully add the neutralizing solution to the absorbed spill material. Be aware that the reaction may be exothermic.
-
Reaction Time: Allow the mixture to stand for at least one hour to ensure complete reaction.
-
Disposal of Residue: The resulting material should be collected in a suitable container, labeled as "Neutralized this compound waste," and disposed of through your institution's hazardous waste program.
Workflow for Disposal Decision Making
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Decision tree for the disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. While the primary method of disposal will always be through a certified hazardous waste contractor, understanding the principles of in-lab neutralization for small spills empowers researchers to manage immediate situations safely and effectively. By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and excellence in your laboratory.
References
- BenchChem. (n.d.). Essential Guide to the Proper Disposal of 2-Cyanoethyl Isothiocyanate.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Isothiocyanate.
- Occupational Safety and Health Administration. (n.d.). Isocyanates.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl isothiocyanate.
- FooDB. (2005). Material Safety Data Sheet - Methyl Isothiocyanate.
- Linus Pauling Institute. (n.d.). Isothiocyanates.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isothiocyanato-1-methoxy-propane
This guide provides essential safety protocols for laboratory professionals handling 2-Isothiocyanato-1-methoxy-propane (CAS 362601-74-9). The guidance herein is synthesized from established safety data for structurally analogous isothiocyanate compounds, providing a robust framework for risk mitigation. The isothiocyanate functional group (-N=C=S) defines the primary reactivity and toxicological profile of this class of reagents, making this guidance applicable even in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers must always consult the supplier-provided SDS upon receipt and conduct a thorough, experiment-specific risk assessment.
Hazard Assessment: The Chemical Rationale for Caution
This compound belongs to the isothiocyanate family, a class of compounds recognized for their high reactivity and significant health hazards. The primary risks are derived from the electrophilic nature of the carbon atom in the -N=C=S group, which readily reacts with nucleophiles such as the amine, thiol, and hydroxyl groups found in biological macromolecules.
Based on comprehensive data from analogous compounds, the principal hazards include:
-
Acute Toxicity: Isothiocyanates are often toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Corrosivity: The reactivity of the isothiocyanate group can lead to severe skin burns and serious eye damage.[2][3][4]
-
Sensitization: There is a significant risk of allergic skin reactions.[2][5] Respiratory sensitization may also occur, leading to asthma-like symptoms upon inhalation.
-
Flammability: Many organic isothiocyanates are flammable or combustible liquids, posing a fire risk, especially when handled near ignition sources.[1][4][6]
These hazards mandate that all handling procedures occur within a framework of stringent engineering controls and with the correct personal protective equipment (PPE).
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, the primary methods for exposure control must be implemented. PPE is the final barrier between the researcher and the chemical.
-
Engineering Control - The Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, transferring, and reaction quenching, must be performed inside a properly functioning chemical fume hood.[1][4][5] This is non-negotiable and serves to control exposure to toxic and potentially volatile vapors.
-
Administrative Controls: Access to areas where this chemical is used should be restricted. Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[1][4]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following provides a baseline for handling this compound.
Eye and Face Protection
Direct contact with isothiocyanates can cause severe eye irritation or permanent damage.
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard, e.g., EN166) safety glasses with side shields are mandatory for all work in the laboratory.[1][5]
-
Recommended for Active Handling: When transferring liquids, running reactions, or performing any task with a splash risk, chemical splash goggles are required.
-
High-Risk Operations: For larger volume transfers (>50 mL) or procedures with a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]
Skin and Body Protection
Preventing skin contact is critical to avoid chemical burns, irritation, and the development of chemical sensitization.[1][4]
-
Gloves: Standard latex examination gloves are not appropriate for handling most organic chemicals.
-
Recommended Material: Nitrile or neoprene gloves provide better chemical resistance.[5] Always check the glove manufacturer's compatibility charts for specific breakthrough times.
-
Protocol: Use a double-gloving technique, especially during transfers or when direct contact is plausible. Inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves must be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.
-
-
Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and fire hazards.[5] Ensure the coat is fully buttoned with sleeves rolled down.
-
Additional Protection: For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat. All skin must be covered; therefore, long pants and closed-toe shoes are mandatory.[5]
Respiratory Protection
While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: For small-scale work conducted entirely within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of the primary engineering controls (e.g., fume hood malfunction), respiratory protection is essential. A NIOSH/MSHA-approved respirator with an organic vapor cartridge is the minimum requirement.[5][6] Personnel must be properly fit-tested and trained in the use of such equipment.
PPE Selection and Workflow Summary
The appropriate level of PPE is dictated by the specifics of the experimental procedure. The following table provides a clear guide for common laboratory scenarios.
| Task/Scenario | Eye/Face Protection | Glove Type | Body Protection | Respiratory Protection |
| Storage & Inventory | Safety Glasses with Side Shields | Single Nitrile | Lab Coat | Not Required |
| Weighing/Transfer in Hood | Chemical Splash Goggles | Double Nitrile | Lab Coat | Not Required with proper hood function |
| Active Reaction/Workup | Chemical Splash Goggles & Face Shield | Double Nitrile | Lab Coat & Chemical Apron | Not Required with proper hood function |
| Large Spill / Hood Failure | Full-Face Respirator | Heavy-Duty Nitrile/Neoprene | Chemical Resistant Suit | NIOSH-Approved Respirator (Organic Vapor) |
The following workflow diagram illustrates the critical decision points and safety procedures from preparation to disposal.
Caption: Safe Handling Workflow for this compound
Detailed Protocols
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before bringing the chemical into the lab, thoroughly review the Safety Data Sheet.[5] Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Don PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, face shield (if needed), and finally, gloves (double-glove).
-
Chemical Handling: Perform all transfers, measurements, and additions within the fume hood.[1][4] Use spark-proof tools if the compound is flammable.[1][6] Ground and bond containers when transferring larger quantities to prevent static discharge.[7][8]
-
Waste Management: All materials contaminated with this compound (e.g., pipette tips, paper towels, gloves) must be considered hazardous waste.
-
Disposal: Dispose of chemical waste and contaminated solids in separate, clearly labeled, and sealed hazardous waste containers.[6][7]
-
Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution, followed by soap and water.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination: remove outer gloves first, then face shield/goggles, lab coat, and finally inner gloves. Dispose of all disposable items in the hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Emergency Protocol: Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
References
- Personal protective equipment for handling 2-Cyanoethyl isothiocyan
- Material Safety Data Sheet - Allyl isothiocyan
- Material Safety Data Sheet - sec-Butyl isothiocyan
- Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyan
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - Hazardous according to Worksafe Australia criteria. (URL: )
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- This compound | CAS 362601-74-9 | SCBT. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
